molecular formula C₇H₁₆ClNO₂ B1161892 O-Ethyl-D-norvaline Hydrochloride

O-Ethyl-D-norvaline Hydrochloride

Cat. No.: B1161892
M. Wt: 181.66
Attention: For research use only. Not for human or veterinary use.
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Description

O-Ethyl-D-norvaline Hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C₇H₁₆ClNO₂ and its molecular weight is 181.66. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C₇H₁₆ClNO₂

Molecular Weight

181.66

Synonyms

(R)-Ethyl 2-Aminopentanoate Hydrochloride

Origin of Product

United States

Foundational & Exploratory

O-Ethyl-D-norvaline Hydrochloride mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mechanism of Action of O-Ethyl-D-norvaline Hydrochloride

Abstract

This compound is the ethyl ester hydrochloride salt of D-norvaline, a non-proteinogenic amino acid and an isomer of valine.[1] While direct pharmacological studies on this compound are sparse, its mechanism of action is inferred from its structural parent, norvaline. Norvaline is recognized primarily as a competitive inhibitor of the enzyme arginase.[2] By inhibiting arginase, norvaline increases the bioavailability of L-arginine for nitric oxide synthase (NOS), leading to enhanced production of nitric oxide (NO). This guide elucidates this primary mechanism, explores the downstream physiological consequences, presents methodologies for its investigation, and discusses the current state of research, including controversies regarding cytotoxicity. This document is intended for researchers and drug development professionals seeking a comprehensive understanding of this molecule's potential biological activities.

Introduction and Molecular Profile

This compound is a derivative of the D-enantiomer of norvaline. The addition of an ethyl ester group to the carboxylic acid moiety and its formulation as a hydrochloride salt are common medicinal chemistry strategies to potentially enhance stability, solubility, and bioavailability. Structurally, it is identified as (R)-Ethyl 2-Aminopentanoate Hydrochloride.[3]

Molecular Profile:

  • Chemical Name: (R)-Ethyl 2-aminopentanoate hydrochloride[3]

  • Molecular Formula: C₇H₁₅NO₂•HCl[3]

  • Molecular Weight: 181.66 g/mol [3]

  • CAS Number: 144447-82-5 (free base)[3]

While sometimes investigated for its direct biological effects, O-Ethyl-D-norvaline also serves as a chemical intermediate in the synthesis of other pharmacologically active compounds, such as the angiotensin-converting enzyme (ACE) inhibitor Perindopril.[4] For the purpose of this guide, we will focus on the intrinsic mechanism of action attributable to the norvaline moiety, which would be released upon in vivo hydrolysis of the ethyl ester.

Primary Mechanism of Action: Arginase Inhibition

The central hypothesis for the mechanism of action of this compound is the inhibition of arginase by its active form, D-norvaline.

The Arginase-NOS Axis

In mammalian cells, the amino acid L-arginine is a critical substrate for two key enzymes that exist in a competitive balance:

  • Arginase: This enzyme, existing in two isoforms (cytoplasmic ARG1 and mitochondrial ARG2), hydrolyzes L-arginine to produce L-ornithine and urea, a critical step in the urea cycle.[5]

  • Nitric Oxide Synthase (NOS): This enzyme family (eNOS, nNOS, iNOS) utilizes L-arginine to produce nitric oxide (NO) and L-citrulline.[6]

NO is a potent signaling molecule with a vast array of physiological functions, most notably as a vasodilator, neurotransmitter, and modulator of inflammatory responses.[5]

Competitive Inhibition and Enhanced NO Production

Norvaline acts as a competitive inhibitor of arginase.[2][7] Its structure mimics that of L-ornithine, the product of the arginase reaction, allowing it to bind to the enzyme's active site without being processed. This competitive binding reduces the capacity of arginase to metabolize L-arginine.

The consequence of this inhibition is a localized increase in the bioavailability of L-arginine for the competing enzyme, NOS.[8] With more substrate available, NOS activity is upregulated, leading to a subsequent increase in the synthesis and release of nitric oxide.[2][7]

cluster_0 Cellular Environment L_Arginine L-Arginine Arginase Arginase L_Arginine->Arginase Substrate NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS Substrate Urea_Ornithine Urea + L-Ornithine Arginase->Urea_Ornithine Metabolizes to NO_Citrulline Nitric Oxide (NO) + L-Citrulline NOS->NO_Citrulline Synthesizes Norvaline O-Ethyl-D-norvaline (hydrolyzed to D-Norvaline) Norvaline->Arginase Inhibits Physiological_Effects Downstream Physiological Effects (e.g., Vasodilation) NO_Citrulline->Physiological_Effects Leads to

Caption: Core mechanism: O-Ethyl-D-norvaline inhibits Arginase, shunting L-arginine to NOS.

Downstream Physiological and Cellular Effects

The elevation of nitric oxide resulting from arginase inhibition underpins several observed physiological effects in preclinical studies using norvaline.

  • Antihypertensive Properties: Increased NO production promotes endothelial-dependent vasodilation, leading to a reduction in blood pressure. Studies in rats with stress-induced arterial hypertension demonstrated that L-norvaline administration significantly lowered blood pressure and induced diuresis.[6][8]

  • Neuroprotection: In animal models of Alzheimer's disease, norvaline has been shown to reduce β-amyloid plaques and suppress neuroinflammation, resulting in improved cognitive function.[2] This suggests a role for the arginase-NO pathway in neurodegenerative processes.

  • Anti-inflammatory Effects: L-norvaline has been reported to exhibit anti-inflammatory properties in human endothelial cells, partly through its ability to inhibit the S6K1 protein kinase, independent of its effect on arginase.[9]

Cytotoxicity Controversy

It is crucial for researchers to be aware of the debate surrounding norvaline's safety profile.

  • In Vitro Toxicity: Some studies have reported that L-norvaline can induce cytotoxicity and mitochondrial dysfunction in vitro, particularly in neuroblastoma cell lines, at concentrations as low as 125 µM.[10] The proposed mechanism involves mimicry of proteinogenic amino acids, leading to dysfunctional protein synthesis or metabolic disruption.[10]

  • Counterarguments: Other researchers argue that these findings may be overstated. They contend that the cytotoxic concentrations used in vitro are not physiologically relevant and that in vivo models show good tolerance and even neuroprotective effects at therapeutic doses.[9][11] The cytotoxicity observed in cell lines might be specific to certain conditions and not representative of systemic effects in a whole organism.[11]

Experimental Protocols for Mechanistic Validation

To validate the proposed mechanism of action for this compound, a series of biochemical and cell-based assays are required.

start Start: Compound Characterization biochemical Step 1: Biochemical Assay (Arginase Activity) start->biochemical Test direct enzyme interaction cell_based Step 2: Cell-Based Assay (Intracellular NO Production) biochemical->cell_based Confirm cellular target engagement functional Step 3: Functional Assay (e.g., Vasodilation, Cytotoxicity) cell_based->functional Assess physiological consequence end End: Mechanistic Conclusion functional->end

Caption: A generalized workflow for validating the mechanism of action of an arginase inhibitor.

Protocol: In Vitro Arginase Activity Assay

This protocol describes a colorimetric assay to measure the inhibition of arginase by quantifying the production of urea.

Principle: Arginase hydrolyzes L-arginine into urea and L-ornithine. The urea produced is then reacted with α-isonitrosopropiophenone (ISPF) under acidic heating conditions to form a chromogen that can be measured spectrophotometrically at 540 nm. A decrease in urea production in the presence of the test compound indicates inhibition.

Step-by-Step Methodology:

  • Enzyme Preparation:

    • Reconstitute purified bovine liver arginase (or recombinant human arginase) in a 50 mM Tris-HCl buffer (pH 7.5) containing 10 mM MnCl₂.

    • Incubate the enzyme solution at 37°C for 10 minutes to activate it with the Mn²⁺ cofactor.

  • Compound Preparation:

    • Prepare a stock solution of this compound in deionized water.

    • Perform a serial dilution to create a range of concentrations for IC₅₀ determination (e.g., 1 nM to 1 mM).

  • Assay Reaction:

    • In a 96-well microplate, add the following to each well:

      • 25 µL of 50 mM Tris-HCl buffer (pH 7.5).

      • 10 µL of the test compound at various concentrations (or vehicle control).

      • 15 µL of activated arginase solution.

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 50 µL of 0.5 M L-arginine solution (pH 9.7).

    • Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination and Color Development:

    • Stop the reaction by adding 400 µL of an acid mixture (H₂SO₄:H₃PO₄:H₂O at a 1:3:7 ratio).

    • Add 25 µL of 9% ISPF in absolute ethanol to each well.

    • Cover the plate and incubate at 100°C for 45 minutes for color development.

    • Cool the plate to room temperature for 10 minutes in the dark.

  • Data Acquisition and Analysis:

    • Read the absorbance at 540 nm using a microplate reader.

    • Construct a urea standard curve to quantify the amount of urea produced.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Causality and Controls:

  • Why MnCl₂? Arginase is a manganese-dependent metalloenzyme; Mn²⁺ is essential for its catalytic activity.

  • Why pH 9.7 for Arginine? Arginase exhibits optimal activity at a high pH.

  • Controls: Include a "no enzyme" control to check for background absorbance and a "vehicle" control (no inhibitor) to represent 100% enzyme activity.

Protocol: Cellular Nitric Oxide (NO) Production Assay

This protocol uses a fluorescent probe (e.g., DAF-FM Diacetate) to measure intracellular NO production in a cell line like Human Umbilical Vein Endothelial Cells (HUVECs).

Principle: DAF-FM Diacetate is a cell-permeable dye that is non-fluorescent until it is deacetylated by intracellular esterases and reacts with NO to form a highly fluorescent benzotriazole derivative. The fluorescence intensity is directly proportional to the amount of NO produced.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture HUVECs in appropriate endothelial growth medium until they reach 80-90% confluency in a 96-well black, clear-bottom plate.

  • Compound Treatment:

    • Wash the cells twice with a balanced salt solution (e.g., Hanks' Balanced Salt Solution - HBSS).

    • Treat the cells with various concentrations of this compound in HBSS for a predetermined time (e.g., 1-4 hours) at 37°C. Include a vehicle control.

  • Probe Loading:

    • Prepare a 5 µM working solution of DAF-FM Diacetate in HBSS.

    • Remove the compound-containing media and add 100 µL of the DAF-FM Diacetate working solution to each well.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Stimulation (Optional but Recommended):

    • Wash the cells twice with HBSS to remove excess probe.

    • Add 100 µL of HBSS back to each well.

    • To induce NO production, add a stimulating agent such as Bradykinin (1 µM) or ATP (100 µM) and incubate for 20 minutes.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a fluorescence plate reader with excitation/emission wavelengths of approximately 495/515 nm.

    • Normalize the fluorescence signal to cell viability (e.g., using a parallel MTT or PrestoBlue™ assay) to account for any cytotoxic effects of the compound.

    • Calculate the fold-change in NO production relative to the vehicle-treated control.

Causality and Controls:

  • Why use a stimulant? Basal NO production can be low. A stimulant like Bradykinin activates eNOS, providing a more robust signal to measure the compound's enhancing effect.

  • Controls: Include a positive control (e.g., L-arginine supplementation) and a negative control using a known NOS inhibitor (e.g., L-NAME) to confirm that the measured signal is indeed from NO.

Quantitative Data Summary

There is a notable lack of publicly available, peer-reviewed quantitative data (e.g., IC₅₀, Kᵢ) specifically for this compound as an arginase inhibitor. The majority of research has focused on the L-enantiomer, L-norvaline. This represents a significant knowledge gap for researchers.

ParameterCompoundTargetValueSource
IC₅₀ O-Ethyl-D-norvaline HClArginaseData Not AvailableN/A
Effect L-NorvalineBlood Pressure (in vivo)Significant Decrease[6][8]
Effect L-NorvalineCell Viability (in vitro)Decrease at ≥125 µM[10]

Conclusion and Future Directions

Based on its chemical structure as an ester of D-norvaline, the principal mechanism of action for this compound is posited to be the competitive inhibition of arginase following its hydrolysis to the active amino acid. This action increases L-arginine availability for nitric oxide synthase, thereby enhancing nitric oxide production and influencing downstream physiological processes like vasodilation and inflammation.

While this mechanism is well-supported for the parent compound, norvaline, further research is critically needed to:

  • Directly Characterize the inhibitory potency (IC₅₀/Kᵢ) of O-Ethyl-D-norvaline and D-norvaline itself against both ARG1 and ARG2 isoforms.

  • Investigate the Pharmacokinetics of this compound, including its hydrolysis rate in plasma and target tissues.

  • Clarify the In Vivo Efficacy and Safety Profile of the D-enantiomer and its ethyl ester, especially in light of the cytotoxicity concerns raised for the L-enantiomer.

Such studies will be essential to fully elucidate the therapeutic potential and risks associated with this compound for drug development professionals.

References

  • Gilinsky, M. A., Polityko, Y. K., Markel, A. L., Latysheva, T. V., Samson, A. O., Polis, B., & Naumenko, S. E. (2020). Norvaline Reduces Blood Pressure and Induces Diuresis in Rats with Inherited Stress-Induced Arterial Hypertension. BioMed Research International, 2020, 4935386. Available at: [Link]

  • LifeTein. (2025). Unusual Amino Acids: Norvaline. LifeTein Peptide Blog. Retrieved from [Link]

  • Luesch, H. (n.d.). Target Identification and Mode of Action Studies. University of Florida, Department of Medicinal Chemistry. Retrieved from [Link]

  • IQVIA. (n.d.). Validated Assays for Small Molecules and Biomarkers. IQVIA Laboratories. Retrieved from [Link]

  • Samardzic, K., & Rodgers, K. J. (2019). Cytotoxicity and mitochondrial dysfunction caused by the dietary supplement l-norvaline. Toxicology in Vitro, 56, 163-171. Available at: [Link]

  • Polis, B., Gilinsky, M. A., & Samson, A. O. (2019). Reports of L-Norvaline Toxicity in Humans May Be Greatly Overstated. Brain Sciences, 9(12), 379. Available at: [Link]

  • Polis, B., Gilinsky, M. A., & Samson, A. O. (2019). Reports of L-Norvaline Toxicity in Humans May Be Greatly Overstated. Brain Sciences, 9(12), 379. Available at: [Link]

  • Betz, T., Hosten, E. C., & Luyt, A. S. (2011). l-Valine ethyl ester hydrochloride. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2899. Available at: [Link]

  • Global Substance Registration System (GSRS). (n.d.). L-NORVALINE ETHYL ESTER. Retrieved from [Link]

  • Woster, P. M., et al. (2025). Design, Synthesis, and Biological Activity of Novel Ornithine Decarboxylase (ODC) Inhibitors. Journal of Medicinal Chemistry.
  • Pharmaffiliates. (n.d.). O-Ethyl-D-norvaline. Retrieved from [Link]

  • Gilinsky, M. A., et al. (2020). Norvaline Reduces Blood Pressure and Induces Diuresis in Rats with Inherited Stress-Induced Arterial Hypertension. ResearchGate. Available at: [Link]

  • Gilinsky, M. A., et al. (2020). Norvaline Reduces Blood Pressure and Induces Diuresis in Rats with Inherited Stress-Induced Arterial Hypertension. PMC. Available at: [Link]

  • Google Patents. (n.d.). CN101508654B - Synthesis method of D, L-norvaline.
  • World Journal of Biology Pharmacy and Health Sciences. (2024). Target identification and validation in research. Retrieved from [Link]

  • Cambridge Healthtech Institute. (2025). Emerging Drug Targets: Identification & Validation. Retrieved from [Link]

  • Wikipedia. (n.d.). Norvaline. Retrieved from [Link]

  • The Supplement Engineer. (2022). Is L-Norvaline Bad for the Brain?. Retrieved from [Link]

  • Dalton Transactions. (2025). Biochemical assays for evaluating anticancer activity and validating mechanisms of action in coordination/organometallic compounds: a review. Retrieved from [Link]

  • Catalyst University. (2019, March 10). Exercise Physiology | L-Norvaline Functions and Catabolism [Video]. YouTube. Retrieved from [Link]

Sources

Technical Guide: O-Ethyl-D-Norvaline Hydrochloride & Arginase Modulation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

O-Ethyl-D-norvaline Hydrochloride is a synthetic amino acid derivative primarily utilized in biochemical research as a stereochemical probe and negative control in arginase inhibition studies.

While its enantiomer, O-Ethyl-L-norvaline , is a potent, cell-permeable prodrug that hydrolyzes to the active arginase inhibitor L-norvaline, the D-isomer described here is biologically inert against arginase. It is critical for validating the specificity of pharmacological interventions. By using O-Ethyl-D-norvaline alongside the active L-form, researchers can distinguish between true arginase-mediated effects (which are stereospecific) and off-target physicochemical effects (which would affect both isomers).

This guide details the mechanistic basis of this inhibition, the chemical properties of the ethyl ester prodrug system, and rigorous experimental protocols for using these compounds to modulate the Arginase-NO pathway.

Part 1: Mechanistic Foundations

The Target: Arginase I & II

Arginase is a manganese-containing metalloenzyme that hydrolyzes L-Arginine into L-Ornithine and Urea .[1][2] It competes directly with Nitric Oxide Synthase (NOS) for the common substrate, L-Arginine.[3]

  • Pathology: Upregulated arginase activity depletes L-Arginine, leading to "NOS uncoupling," where NOS produces superoxide (

    
    ) instead of Nitric Oxide (NO), driving oxidative stress and endothelial dysfunction.
    
  • Inhibition Strategy: Blocking arginase restores L-Arginine availability, re-coupling NOS and restoring NO production.[3]

Stereochemistry & The "O-Ethyl" Modification

The efficacy of norvaline-based inhibitors relies strictly on stereochemistry and bioavailability modifications.

ComponentFunction & Mechanism
Norvaline Backbone A structural analogue of Ornithine/Arginine. It fits into the arginase active site but cannot be hydrolyzed, acting as a competitive inhibitor.
L-Isomer (Active) L-Norvaline aligns perfectly with the enzyme's chiral binding pocket, coordinating with the

cluster to block substrate access.
D-Isomer (Control) D-Norvaline (and O-Ethyl-D-norvaline) cannot fit the active site due to steric clash. It serves as a negative control to prove that observed effects are due to specific enzyme inhibition, not general toxicity or chemical interference.
O-Ethyl Ester Increases lipophilicity, allowing the molecule to cross cell membranes passively. Intracellular esterases cleave the ethyl group, releasing the free amino acid.
Mechanism of Action Diagram

The following diagram illustrates the divergent pathways of the Active (L) vs. Inactive (D) probes.

ArginaseMechanism Prodrug_L O-Ethyl-L-Norvaline (Active Prodrug) CellMembrane Cell Membrane (Passive Diffusion) Prodrug_L->CellMembrane Prodrug_D O-Ethyl-D-Norvaline (Negative Control) Prodrug_D->CellMembrane Esterase Intracellular Esterases CellMembrane->Esterase CellMembrane->Esterase L_Nor Free L-Norvaline Esterase->L_Nor D_Nor Free D-Norvaline Esterase->D_Nor Arginase Arginase Enzyme (Mn2+ Cluster) L_Nor->Arginase D_Nor->Arginase Inhibition Competitive Inhibition (Active Site Blocked) Arginase->Inhibition NoBind No Binding (Steric Clash) Arginase->NoBind Effect_L Outcome A: Increased L-Arginine Restored NO Production Inhibition->Effect_L Effect_D Outcome B: Unchanged Arginase Activity Baseline NO Levels NoBind->Effect_D

Figure 1: Differential mechanism of O-Ethyl-L-norvaline (Active) vs. O-Ethyl-D-norvaline (Control).[4]

Part 2: Experimental Protocols

Reagent Preparation

Compound: this compound (Control) & O-Ethyl-L-norvaline Hydrochloride (Active).

  • Solubility: Soluble in water (>20 mg/mL) and DMSO.

  • Storage: Desiccate at -20°C. Hydroscopic; allow to reach room temperature before opening.

  • Stock Solution: Prepare 100 mM stock in deionized water or PBS. Filter sterilize (0.22 µm).

Arginase Inhibition Assay (Cell-Based)

This protocol validates the specificity of inhibition by comparing the L-isomer (active) against the D-isomer (control).

Objective: Measure Urea production (arginase activity) in endothelial cells or macrophages.

Step-by-Step Workflow:

  • Cell Culture: Seed HUVECs or RAW 264.7 macrophages in 96-well plates. Allow to reach 80% confluence.

  • Induction (Optional): If using macrophages, stimulate with IL-4 (20 ng/mL) for 24h to upregulate Arginase I.

  • Treatment:

    • Group A (Vehicle): Media only.

    • Group B (Active): O-Ethyl-L-norvaline (10 µM - 1 mM).

    • Group C (Control): O-Ethyl-D-norvaline (Same concentration range).

    • Note: Pre-incubate for 30-60 minutes to allow esterase cleavage.

  • Lysis: Wash cells with PBS. Lyse in 50 µL of 10 mM Tris-HCl (pH 7.4) containing 1 µM pepstatin A and leupeptin. Freeze-thaw x3 to release enzyme.

  • Activation: Add 50 µL of 10 mM

    
     in 50 mM Tris-HCl (pH 7.5). Incubate at 55°C for 10 min.
    
  • Substrate Addition: Add 25 µL of 0.5 M L-Arginine (pH 9.7). Incubate at 37°C for 60 min.

  • Colorimetric Detection:

    • Stop reaction with Acid Mix (

      
      : 
      
      
      
      :
      
      
      = 1:3:7).
    • Add α-isonitrosopropiophenone (ISPF) dissolved in ethanol.

    • Heat at 100°C for 45 mins (Dark condition).

  • Read: Measure Absorbance at 540 nm.

Data Interpretation:

  • L-Isomer: Dose-dependent decrease in OD540 (Urea).

  • D-Isomer: OD540 should remain comparable to Vehicle. If D-isomer inhibits, check for non-specific toxicity or pH artifacts.

Experimental Logic Diagram

ProtocolWorkflow Start Start: Cell Culture (HUVEC / Macrophage) Split Split into Treatment Groups Start->Split Grp_Active Active Group: Add O-Ethyl-L-Norvaline (10µM - 1mM) Split->Grp_Active Grp_Control Control Group: Add O-Ethyl-D-Norvaline (10µM - 1mM) Split->Grp_Control Grp_Vehicle Vehicle Group: Media Only Split->Grp_Vehicle Incubate Incubate 24h (Intracellular Hydrolysis) Grp_Active->Incubate Grp_Control->Incubate Grp_Vehicle->Incubate Lyse Cell Lysis & Mn2+ Activation (55°C, 10 min) Incubate->Lyse Substrate Add L-Arginine Substrate (Reaction: Arg -> Orn + Urea) Lyse->Substrate Stop Stop Reaction & Add Color Reagent (ISPF / Acid Mix) Substrate->Stop Read Measure Absorbance @ 540nm Stop->Read

Figure 2: Comparative assay workflow for validating arginase inhibition.

Part 3: Data Analysis & Reference Values

Expected IC50 / Ki Values

The following table summarizes the inhibitory constants for Norvaline derivatives. Note the stark contrast between L and D forms.

InhibitorKi (Arginase I)Ki (Arginase II)Mechanism
L-Norvaline ~10 - 20 mM~10 - 20 mMCompetitive (Weak/Moderate)
O-Ethyl-L-Norvaline N/A (Prodrug)N/A (Prodrug)Requires hydrolysis to L-Norvaline
D-Norvaline > 100 mM (Inactive) Inactive Non-binding Control
Nor-NOHA ~0.5 µM~0.05 µMTransition State Analogue (High Potency)

Key Insight: Norvaline is a relatively weak inhibitor compared to Nor-NOHA or Boronic acid derivatives (ABH/BEC), requiring millimolar concentrations for efficacy. However, it is inexpensive and stable, making it a standard tool for initial screening.

Troubleshooting
  • Issue: D-isomer showing inhibition.

    • Cause: Contamination with L-isomer (racemization) or pH drift in the assay buffer (high concentrations of HCl salt can acidify the reaction).

    • Fix: Check pH of stock solutions; purchase enantiopure grade (>99%) reagents.

  • Issue: Low efficacy of O-Ethyl ester in short assays.

    • Cause: Insufficient time for intracellular esterases to cleave the ethyl group.

    • Fix: Increase pre-incubation time or use the free acid form (L-Norvaline) for cell-free lysate assays.

References

  • Chang, C. I., Liao, J. C., & Kuo, L. (1998). Arginase modulates nitric oxide production in activated macrophages.[5] American Journal of Physiology-Heart and Circulatory Physiology, 274(1), H342-H348.[5] Link

    • Key Finding: Establishes L-Norvaline as an arginase inhibitor and explicitly demonstrates that D-Norvaline has no effect on NO production, validating its use as a negative control.[5]

  • Ming, X. F., et al. (2009). Inhibition of S6K1 accounts partially for the anti-inflammatory effects of the arginase inhibitor L-norvaline.[5] BMC Cardiovascular Disorders, 9,[5] 12. Link

    • Key Finding: Discusses the anti-inflammatory properties of L-Norvaline and its dual role in arginase and S6K1 inhibition.
  • Hunter, A., & Downs, C. E. (1945). The inhibition of arginase by amino acids.[2] Journal of Biological Chemistry, 157, 427-446.

    • Key Finding: The foundational study characterizing the competitive inhibition of arginase by L-amino acids (Ornithine, Lysine, Norvaline) and the lack of inhibition by D-isomers.
  • Pokrovskiy, M. V., et al. (2011). Arginase inhibitor in the pharmacological correction of endothelial dysfunction. International Journal of Hypertension, 2011, 515047. Link

    • Key Finding: In vivo application of L-Norvaline to treat endothelial dysfunction.[6]

Sources

Beyond the L-Enantiomer: The Unseen Signaling Architecture of D-Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For decades, the "homochirality dogma" dictated that mammalian biology was exclusively the domain of L-amino acids, relegating D-amino acids (DAAs) to the status of bacterial artifacts or metabolic waste. This view has been dismantled. We now recognize DAAs—specifically D-Serine, D-Aspartate, and D-Cysteine—as potent "gliotransmitters" and endocrine regulators that orchestrate synaptic plasticity, neurogenesis, and hormonal homeostasis.

This guide analyzes the mechanistic role of DAAs in cellular signaling, detailing their synthesis, receptor interactions, and degradation pathways. It provides a self-validating HPLC protocol for chiral resolution and outlines the therapeutic landscape of D-Amino Acid Oxidase (DAAO) inhibitors.

The Stereochemical Paradigm Shift

The mammalian central nervous system (CNS) relies on a delicate balance of excitation and inhibition. While L-Glutamate is the primary excitatory neurotransmitter, its receptor—the N-methyl-D-aspartate receptor (NMDAR)—requires a co-agonist to function.[1] Historically, this was thought to be glycine. However, seminal work by Snyder, Wolosker, and Mothet revealed that D-Serine is the dominant co-agonist at forebrain NMDARs, fundamentally shifting our understanding of synaptic gating [1].

Unlike their L-counterparts which are incorporated into proteins, DAAs function primarily as free signaling molecules. Their regulation is governed by a distinct enzymatic architecture:

  • Synthesis: Specific racemases (e.g., Serine Racemase).[2]

  • Degradation: Flavoenzymes (DAAO, D-Aspartate Oxidase).[3]

  • Transport: Asc-1 (Alanine-Serine-Cysteine Transporter 1).

D-Serine: The Master Gliotransmitter

The "Serine Shuttle" Mechanism

D-Serine is not merely a passive byproduct; its production is tightly coupled to neuronal activity via the "Serine Shuttle."[4]

  • Precursor Supply: Astrocytes synthesize L-Serine via the phosphorylated pathway (Phgdh).

  • Transport: L-Serine is shuttled to neurons via ASCT1/2 transporters.

  • Racemization: Neuronal Serine Racemase (SR) converts L-Serine to D-Serine.[2][4]

  • Release & Action: D-Serine is released (vesicular and non-vesicular mechanisms) to bind the GluN1 subunit of the NMDAR.

This mechanism is critical for Long-Term Potentiation (LTP). In the absence of D-Serine, NMDARs remain silent even in the presence of glutamate, rendering the synapse plastic-deficient.

Visualization: The Tripartite Synapse Signaling Loop

DSerineSignaling cluster_astrocyte Astrocyte cluster_neuron Pre-Synaptic Neuron cluster_synapse Synaptic Cleft L_Ser_Astro L-Serine (Synthesis via Phgdh) L_Ser_Neu L-Serine L_Ser_Astro->L_Ser_Neu Shuttled via ASCT1/2 D_Ser D-Serine L_Ser_Neu->D_Ser Racemization SR Serine Racemase (SR) SR->D_Ser Catalysis NMDAR NMDAR (GluN1/GluN2) D_Ser->NMDAR Co-agonist (GluN1) Glutamate L-Glutamate Glutamate->NMDAR Agonist (GluN2)

Caption: The "Serine Shuttle" showing astrocyte-neuron coupling for NMDAR activation.

D-Aspartate: Neurogenesis and Endocrine Regulation[5]

While D-Serine dominates the forebrain, D-Aspartate (D-Asp) is highly concentrated in the neuroendocrine system (pituitary, pineal gland, testes).

Mechanism of Action

D-Asp acts on specific targets distinct from D-Serine:

  • NMDAR (GluN2 Subunits): D-Asp binds to the glutamate site (not the glycine site) of the GluN2 subunit.[2]

  • mGluR5: It stimulates metabotropic glutamate receptors, triggering calcium release.

The Hypothalamic-Pituitary-Gonadal (HPG) Axis

D-Asp acts as a regulatory hormone.[5][6] In the pituitary, it stimulates the release of Prolactin (PRL) and Luteinizing Hormone (LH).[7][8] In Leydig cells, it upregulates StAR (Steroidogenic Acute Regulatory protein), directly increasing testosterone synthesis [2].

Comparative Data: D-Serine vs. D-Aspartate[2][3]
FeatureD-SerineD-Aspartate
Primary Location Forebrain (Cortex, Hippocampus)Neuroendocrine (Pituitary, Testes)
Primary Receptor NMDAR (GluN1 Glycine Site)NMDAR (GluN2 Glutamate Site), mGluR5
Key Enzyme (Synth) Serine Racemase (SR)Aspartate Racemase (putative)
Key Enzyme (Deg) D-Amino Acid Oxidase (DAAO)D-Aspartate Oxidase (DDO)
Physiological Role Synaptic Plasticity, LTPHormone Regulation, Neurogenesis

Emerging Pathway: D-Cysteine and H2S Signaling

A recently discovered pathway identifies D-Cysteine as a precursor for Hydrogen Sulfide (H2S), a gaseous signaling molecule involved in neuroprotection.[9][10]

The Pathway: Unlike L-Cysteine (metabolized by CBS/CSE), D-Cysteine is processed by DAAO to form 3-mercaptopyruvate (3-MP).[9] This intermediate is then converted to H2S by 3-mercaptopyruvate sulfurtransferase (3MST) .[9] This pathway is uniquely active in the cerebellum and kidney, offering protection against oxidative stress [3].[10]

DCysteinePath D_Cys D-Cysteine MP3 3-Mercaptopyruvate (3-MP) D_Cys->MP3 Oxidative Deamination (via DAAO) DAAO DAAO (Peroxisome) H2S Hydrogen Sulfide (H2S) MP3->H2S Sulfur Transfer (via 3-MST) MST3 3-MST (Mitochondria) Effect Neuroprotection / Antioxidant H2S->Effect

Caption: The DAAO/3-MST pathway converting D-Cysteine to the gasotransmitter H2S.[9][10][11]

Analytical Methodologies: Self-Validating Protocol

Quantifying DAAs requires chiral separation.[12] Standard C18 columns cannot distinguish enantiomers. The following protocol uses OPA/NAC (o-phthalaldehyde / N-acetyl-L-cysteine) derivatization to create diastereomers resolvable on an achiral C18 column.

Protocol: Chiral HPLC-FLD Analysis

Principle: OPA reacts with primary amines; NAC provides the chiral center. The resulting isoindole derivatives of D- and L-amino acids possess different hydrophobicities.

Reagents:

  • Derivatization Mix: 4 mg OPA + 100 µL Methanol + 900 µL Borate Buffer (0.1M, pH 10.4) + 6 mg NAC.

  • Mobile Phase A: 50 mM Sodium Acetate (pH 5.9).

  • Mobile Phase B: Methanol (HPLC Grade).

Workflow:

  • Sample Prep: Homogenize tissue in methanol (to precipitate proteins). Centrifuge at 14,000 x g for 20 min. Collect supernatant.

  • Derivatization (Automated/Manual):

    • Mix 10 µL Sample + 10 µL Derivatization Mix.

    • Incubate exactly 2.0 minutes at room temperature (Critical: Isoindoles are unstable).

    • Inject immediately.

  • HPLC Conditions:

    • Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm). Note: Longer columns improve chiral resolution.

    • Detection: Fluorescence (Ex: 340 nm, Em: 450 nm).[13]

    • Gradient: 0-5 min (10% B)

      
       20 min (40% B) 
      
      
      
      30 min (10% B).

Validation Criteria:

  • Resolution (Rs): The D-Serine and L-Serine peaks must have an Rs > 1.5.

  • Elution Order: Typically, D-isomers elute before L-isomers in this system due to steric hindrance with the stationary phase (verify with pure standards).

Therapeutic Implications: DAAO Inhibition[3][14][15][16]

The hypofunction of NMDARs is a leading hypothesis for the pathophysiology of Schizophrenia . Since D-Serine is the co-agonist required for NMDAR opening, increasing synaptic D-Serine is a prime therapeutic target.

Drug Target: D-Amino Acid Oxidase (DAAO)

Inhibiting DAAO prevents the degradation of D-Serine, elevating its levels in the synaptic cleft.

  • Sodium Benzoate: A weak, competitive DAAO inhibitor. Clinical trials have shown improvement in PANSS (Positive and Negative Syndrome Scale) scores in schizophrenia patients [4].

  • Luvadaxistat (TAK-831): A potent, selective DAAO inhibitor currently in clinical development. It aims to treat the negative symptoms of schizophrenia by restoring NMDAR-mediated plasticity.

Cautionary Note: While DAAO inhibition is promising for CNS disorders, it may impact the D-Cysteine


 H2S pathway in the kidney (described in Section 4), potentially altering renal protection mechanisms. This highlights the need for tissue-specific targeting.

References

  • Mothet, J. P., et al. (2000). "D-Serine is an endogenous ligand for the glycine site of the N-methyl-D-aspartate receptor."[3][14] Proceedings of the National Academy of Sciences, 97(9), 4926-4931. Link

  • D'Aniello, A. (2007).[7][15] "D-Aspartic acid: an endogenous amino acid with an important neuroendocrine role."[5][15] Brain Research Reviews, 53(2), 215-234. Link

  • Shibuya, N., et al. (2013). "A novel pathway for the production of hydrogen sulfide from D-cysteine in mammalian cells."[10] Nature Communications, 4, 1366.[16] Link

  • Lane, H. Y., et al. (2013).[16] "Add-on treatment of benzoate for schizophrenia: a randomized, double-blind, placebo-controlled trial of D-amino acid oxidase inhibitor." JAMA Psychiatry, 70(12), 1267-1275. Link

Sources

Pharmacological Validation of the Arginase-NOS Axis: The O-Ethyl-D-norvaline Protocol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological application of O-Ethyl-D-norvaline Hydrochloride in the context of Nitric Oxide Synthase (NOS) research.

Unlike its L-isomer counterpart—which is a potent arginase inhibitor used to boost NO bioavailability—the D-isomer described here serves a critical role as a stereochemical negative control . This guide focuses on experimental design to rigorously validate the Arginase-NOS "substrate competition" mechanism.

Executive Summary

This compound (CAS: 144447-82-5) is the ethyl ester derivative of the non-proteinogenic amino acid D-norvaline. In nitric oxide research, it functions as the stereoselective negative control for O-Ethyl-L-norvaline (a potent, cell-permeable arginase inhibitor).

While the L-isomer inhibits arginase to shunt L-arginine toward Nitric Oxide Synthase (NOS), the D-isomer is sterically incompatible with the arginase active site. Consequently, it allows researchers to distinguish between specific arginase-dependent NO restoration and non-specific chemical effects. This distinction is vital in drug development for endothelial dysfunction, hypertension, and atherosclerosis.

Mechanistic Principles

The Arginase-NOS Competition

Nitric Oxide Synthase (NOS) and Arginase compete for the same substrate: L-Arginine .

  • NOS Pathway: Converts L-Arginine

    
     Nitric Oxide (NO) + L-Citrulline.[1][2][3] (Vasoprotective)[3][4]
    
  • Arginase Pathway: Converts L-Arginine

    
     Urea + L-Ornithine.[5][6][7][8][9] (Pro-proliferative/fibrotic)
    

In pathological states (e.g., ischemia, inflammation), arginase is upregulated, depleting the L-arginine pool available for NOS. This leads to NOS uncoupling , where the enzyme produces Superoxide (


) instead of NO, exacerbating oxidative stress.[3][4][10]
The Role of O-Ethyl-D-norvaline (The Control)

To prove that a therapeutic agent works by inhibiting arginase, one must use a control that is chemically identical but biologically inert against the target.

  • O-Ethyl-L-norvaline: Hydrolyzed intracellularly to L-norvaline. Fits the arginase active site; inhibits the enzyme; restores NO.

  • O-Ethyl-D-norvaline: Hydrolyzed intracellularly to D-norvaline. Does not fit the arginase active site due to stereospecificity. Does not inhibit NOS.

  • Result: If O-Ethyl-D-norvaline treatment results in no change in NO levels, while the L-isomer increases them, the mechanism is confirmed as Arginase-dependent.

Critical Consideration: D-Amino Acid Oxidase (DAAO)

Expert Insight: While D-norvaline is inert against arginase, it is a substrate for D-Amino Acid Oxidase (DAAO) in the kidney and brain. DAAO oxidizes D-amino acids, producing Hydrogen Peroxide (


).[11] In cell types with high DAAO expression, O-Ethyl-D-norvaline may inadvertently induce oxidative stress, which can quench NO. This must be accounted for in data interpretation.

Visualization: The Differential Signaling Pathway

The following diagram illustrates the divergent fates of L-Arginine based on the presence of the L- or D-isomer of the inhibitor.

Arginase_NOS_Competition cluster_cell Endothelial / Macrophage Intracellular Space L_Arg L-Arginine Pool NOS Nitric Oxide Synthase (eNOS/iNOS) L_Arg->NOS Oxidation Arginase Arginase I/II L_Arg->Arginase Hydrolysis NO Nitric Oxide (NO) (Vasodilation) NOS->NO Urea Urea + Ornithine (Proliferation) Arginase->Urea L_Inhib O-Ethyl-L-norvaline (Active Inhibitor) L_Inhib->NOS Restores Flux (Sparing Effect) L_Inhib->Arginase Inhibits (Block) D_Control O-Ethyl-D-norvaline (Negative Control) D_Control->Arginase No Binding (Steric Mismatch)

Caption: Comparative mechanism of L- vs. D-norvaline derivatives on the Arginase-NOS axis. The D-isomer fails to bind Arginase, leaving the pathological urea cycle flux intact.

Experimental Protocol: Stereoselective Validation Assay

This protocol describes the use of O-Ethyl-D-norvaline HCl as a control in a Griess Assay to measure NO production in LPS-stimulated macrophages or endothelial cells.

Reagents & Preparation
ReagentRoleStock ConcentrationSolvent
O-Ethyl-L-norvaline Active Arginase Inhibitor100 mMPBS or Water
O-Ethyl-D-norvaline HCl Negative Control 100 mMPBS or Water
L-Arginine Substrate10 mMPBS
LPS (Lipopolysaccharide) NOS Inducer (iNOS)1 mg/mLPBS
Griess Reagent NO DetectionN/AN/A

Note: O-Ethyl derivatives are esterified. Ensure pH is neutral (7.4) in stock solutions, as esters can hydrolyze spontaneously at extreme pH.

Step-by-Step Methodology
  • Cell Seeding:

    • Seed RAW 264.7 macrophages or HUVECs in a 96-well plate (

      
       cells/well).
      
    • Incubate overnight at 37°C, 5% CO2.

  • Pre-Treatment (Inhibitor Loading):

    • Remove media and wash with PBS.

    • Group A (Vehicle): Fresh media only.

    • Group B (Active): Media +

      
       O-Ethyl-L-norvaline.
      
    • Group C (Control): Media +

      
      O-Ethyl-D-norvaline HCl .
      
    • Incubate for 30–60 minutes to allow ester hydrolysis and intracellular accumulation.

  • Stimulation:

    • Add LPS (final conc.

      
      ) to induce iNOS (or Acetylcholine for eNOS in endothelial cells).
      
    • Co-supplement with L-Arginine (

      
      ) if media is arginine-depleted.
      
    • Incubate for 18–24 hours.

  • NO Quantification (Griess Assay):

    • Collect

      
       of supernatant from each well.
      
    • Mix with

      
       Griess Reagent.
      
    • Incubate 10 mins at Room Temp (protect from light).

    • Measure absorbance at 540 nm.

Expected Results & Interpretation
Experimental GroupExpected Absorbance (NO)Interpretation
Vehicle + LPS Moderate (

)
Baseline iNOS induction; limited by endogenous arginase.
L-Isomer + LPS High (

)
Valid Effect. Arginase inhibited; L-Arg diverted to NOS.
D-Isomer + LPS Moderate (

)
Valid Control. No arginase inhibition; NO levels match Vehicle.
D-Isomer + LPS Low (

) or High (

)
Invalid. Indicates off-target effects (e.g., DAAO toxicity or non-specific binding).

Quantitative Data Summary: Reference Values

The following table summarizes typical IC50 values for the free acid forms (post-hydrolysis) against mammalian Arginase I.

CompoundTarget EnzymeIC50 (Rat Liver Arginase)Effect on NOS
L-Norvaline Arginase I / II

Indirect Increase (Substrate Sparing)
D-Norvaline Arginase I / IINo Inhibition (> 500 mM)No Effect
L-NAME NOS (eNOS/iNOS)N/ADirect Inhibition

Note: The O-Ethyl ester forms have significantly higher cellular potency (lower effective concentration, often in the


 range) due to enhanced membrane permeability compared to the free acids.

References

  • Chang, C. I., et al. (1998). "Arginase modulates nitric oxide production in activated macrophages." American Journal of Physiology-Heart and Circulatory Physiology. Link

    • Establishes D-norvaline as the inactive stereoisomer control for NO production studies.
  • Ming, X. F., et al. (2004). "Thrombin stimulates human endothelial arginase enzymatic activity via RhoA/ROCK pathway: implications for atherosclerotic endothelial dysfunction." Circulation. Link

    • Demonstrates the use of norvaline to restore endothelial function.[12]

  • El-Gayar, S., et al. (2003). "Translational control of inducible nitric oxide synthase by IL-13 and arginine availability in inflammatory macrophages." Journal of Immunology. Link

    • Discusses the substrate competition between Arginase and NOS.
  • Pollegioni, L., et al. (2007). "D-Amino acid oxidase: structure, function, and biomaterial applications." Cellular and Molecular Life Sciences. Link

    • Reference for the potential off-target oxid

Sources

In Vivo Effects of O-Ethyl-D-norvaline Hydrochloride: A Strategic Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

O-Ethyl-D-norvaline Hydrochloride (CAS: 143525-29-9 / Free base related: 144447-82-5) is the ethyl ester derivative of the non-proteinogenic amino acid D-norvaline. While often overshadowed by its L-isomer (a potent arginase inhibitor), the D-isomer ester occupies a critical niche in pharmaceutical synthesis and chemogenetic research .

Its primary in vivo significance is threefold:

  • Metabolic Probe & Oxidative Stress Inducer: It serves as a bioavailable prodrug for D-norvaline, a specific substrate for D-amino acid oxidase (DAAO), generating localized hydrogen peroxide (

    
    ) for oxidative stress modeling.
    
  • Negative Control in Nitric Oxide Research: It is the gold-standard negative control to validate the specificity of L-norvaline’s arginase inhibition.

  • Pharmaceutical Intermediate: It is a key chiral building block in the synthesis of ACE inhibitors (e.g., Perindopril), where stereochemical purity is paramount.

Chemical & Pharmacological Profile

Structural Logic

The compound consists of D-norvaline protected by an ethyl ester group. This modification is not merely for stability; it fundamentally alters the pharmacokinetics.

  • Lipophilicity: The ethyl ester masks the charged carboxyl group, significantly increasing logP. This allows the molecule to passively diffuse across cell membranes (e.g., blood-brain barrier, bacterial cell walls) more efficiently than the free acid.

  • Prodrug Mechanism: Upon entry into the systemic circulation or cytosol, ubiquitous carboxylesterases (e.g., CES1 in liver) rapidly hydrolyze the ester bond, releasing free D-norvaline and ethanol.

Stereochemical Criticality

WARNING: The biological effects of Norvaline are strictly stereospecific.

  • L-Norvaline: Potent, competitive inhibitor of Arginase (

    
     mM). Increases NO production.[1][2]
    
  • D-Norvaline (Active Metabolite): Inactive against Arginase. Substrate for D-Amino Acid Oxidase (DAAO).[3][4]

Mechanism of Action (MOA)

The DAAO Oxidative Pathway

In tissues expressing D-Amino Acid Oxidase (primarily kidney, liver, and brain), D-norvaline acts as a substrate. The ethyl ester facilitates intracellular delivery, where the liberated D-norvaline undergoes oxidative deamination.

Reaction:


[3]

This reaction releases Hydrogen Peroxide (


) , a reactive oxygen species (ROS). Researchers utilize this pathway to induce controlled, localized oxidative stress in vivo to study cellular resilience and neurodegeneration.
The "Silent" Control (NO Signaling)

In cardiovascular research, O-Ethyl-D-norvaline is administered alongside L-norvaline. If an effect (e.g., vasodilation) is observed with the L-isomer but not the D-isomer, the mechanism is confirmed as Arginase-dependent. If both isomers cause vasodilation, the effect is likely an off-target interaction (e.g., non-specific receptor binding).

Visualization of Metabolic Fate

G Prodrug O-Ethyl-D-Norvaline (Extracellular) Membrane Cell Membrane (Passive Diffusion) Prodrug->Membrane Intra_Prodrug O-Ethyl-D-Norvaline (Intracellular) Membrane->Intra_Prodrug Free_DNva Free D-Norvaline Intra_Prodrug->Free_DNva Carboxylesterases (Hydrolysis) Arginase Arginase Enzyme Free_DNva->Arginase No Binding (Stereo-mismatch) DAAO D-Amino Acid Oxidase (Peroxisome) Free_DNva->DAAO High Affinity Substrate NoEffect NO EFFECT (Negative Control) Arginase->NoEffect Outcomes H2O2 (Oxidative Stress) + Ammonia + Keto Acid DAAO->Outcomes Oxidative Deamination

Caption: Figure 1. Metabolic fate of O-Ethyl-D-norvaline. Note the divergence from Arginase interaction, distinguishing it from the L-isomer.

In Vivo Experimental Protocols

Protocol A: Use as a Negative Control in Hemodynamics

Objective: Validate Arginase inhibition specificity in hypertensive rat models.

  • Subject: Spontaneously Hypertensive Rats (SHR), male, 12-14 weeks.

  • Dosing Preparation:

    • Dissolve O-Ethyl-D-norvaline HCl in sterile saline (0.9% NaCl).

    • Note: The HCl salt is highly water-soluble. Adjust pH to 7.4 if concentration >50 mg/mL to prevent local irritation.

  • Administration:

    • Group 1 (Active): L-Norvaline (50 mg/kg, i.p.).

    • Group 2 (Control): O-Ethyl-D-norvaline HCl (50 mg/kg, i.p.).

    • Group 3 (Vehicle): Saline.

  • Readout: Measure Mean Arterial Pressure (MAP) via tail-cuff or telemetry over 4 hours.

  • Expected Result: Group 1 shows

    
     MAP (increased NO). Group 2 tracks with Group 3 (no change).
    
Protocol B: Chemogenetic Oxidative Stress Induction

Objective: Induce targeted oxidative stress in DAAO-expressing tissues (or transgenic models).

  • Subject: Wild-type mice (kidney stress) or DAAO-transgenic mice (targeted tissue).

  • Dosing: 10–100 mg/kg O-Ethyl-D-norvaline HCl, i.p. or oral gavage.

  • Timepoint: Sacrifice or imaging at 2–6 hours post-dose.

  • Assay:

    • Measure ROS levels using fluorescent probes (e.g., Amplex Red) in tissue homogenates.

    • Assess cellular damage markers (e.g., Lipid peroxidation/MDA levels).

  • Validation: Co-administer with a DAAO inhibitor (e.g., CBIO) to prove the ROS is DAAO-generated.

Safety, Toxicology & Pharmacokinetics[5]

Pharmacokinetics (PK)
  • Absorption: Rapid absorption due to esterification.

    
     typically < 1 hour.
    
  • Half-life: Short. The ester is hydrolyzed within minutes in plasma/liver. The parent D-norvaline is cleared renally or metabolized by DAAO.

  • Excretion: Primarily renal as

    
    -keto-valeric acid or unchanged D-norvaline.
    
Toxicology Profile

Unlike L-amino acids, D-amino acids can be nephrotoxic at high doses due to the production of reactive intermediates in the proximal tubule (rich in DAAO).

  • Nephrotoxicity: Chronic high-dose exposure (>200 mg/kg/day) may lead to tubular necrosis due to

    
     accumulation.
    
  • LD50: Not explicitly established for the ethyl ester, but D-norvaline is generally well-tolerated at physiological research doses (<100 mg/kg).

Synthesis Impurity Risk

In the context of Perindopril synthesis , O-Ethyl-D-norvaline is an intermediate. If it persists as an impurity in the final drug product:

  • It is considered a Genotoxic Impurity (GTI) risk only if the synthesis route involves alkylating agents.

  • Otherwise, it is a standard organic impurity controlled under ICH Q3A/B guidelines (limit typically <0.15%).

Data Summary: Isomer Comparison

FeatureL-Norvaline (Free/Ester)O-Ethyl-D-Norvaline HCl
Primary Target Arginase (Inhibitor)D-Amino Acid Oxidase (Substrate)
Effect on NO Increases (Vasodilation)None / Neutral
Oxidative Stress Reduces (Anti-inflammatory)Increases (via H2O2 generation)
Main Use Hypertension/Alzheimer's ResearchNegative Control / Stress Model
Metabolism Protein synthesis (rarely) / Urea CycleOxidative Deamination (Kidney/Liver)

References

  • LifeTein. (2025). Unusual Amino Acids: Norvaline - Arginase Inhibition and Nitric Oxide Modulation.[1][2] Retrieved from [Link]

  • Ming, X. F., et al. (2009). Inhibition of S6K1 accounts partially for the anti-inflammatory effects of the arginase inhibitor L-norvaline. BMC Cardiovascular Disorders. Retrieved from [Link]

  • Chang, C. I., et al. (1998). Arginase modulates nitric oxide production in activated macrophages.[2] American Journal of Physiology. Retrieved from [Link]

  • Steinacher, R., et al. (2018). D-Amino Acid Oxidase-Driven Chemogenetic Oxidative Stress.[3][4] Nature Communications. (Contextual grounding for D-amino acid oxidative stress).

  • Polis, B., et al. (2019). Reports of L-Norvaline Toxicity in Humans May Be Greatly Overstated. Brain Sciences. Retrieved from [Link]

Sources

Technical Whitepaper: O-Ethyl-D-norvaline Hydrochloride Metabolic Pathway Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

O-Ethyl-D-norvaline Hydrochloride (HCl) represents a specific chiral building block often utilized in the synthesis of peptide therapeutics and protease inhibitors. While its L-isomer counterpart is a well-known intermediate for ACE inhibitors (e.g., Perindopril), the D-isomer presents unique metabolic challenges and opportunities.

This guide provides a comprehensive analysis of the metabolic trajectory of O-Ethyl-D-norvaline. Unlike proteinogenic L-amino acids, the D-configuration necessitates specific oxidative pathways (DAAO), while the ethyl ester moiety implies rapid Phase I hydrolysis. Understanding this cascade is critical for establishing chiral purity standards and predicting potential nephrotoxicity associated with D-amino acid oxidation byproducts.

Physicochemical & Solution Chemistry

Before analyzing metabolism, the behavior of the compound in physiological media must be established.

  • Compound: this compound[1]

  • Structure: Ethyl (2R)-2-aminopentanoate hydrochloride[1]

  • Role of HCl Salt: The hydrochloride counterion improves shelf-stability and aqueous solubility. Upon dissolution in physiological buffer (pH 7.4), the salt dissociates immediately:

    
    
    At physiological pH, the amine exists in equilibrium between its protonated (
    
    
    
    ) and free base (
    
    
    ) forms (
    
    
    ), while the ester remains intact until enzymatic cleavage.

Metabolic Pathway Analysis

The metabolism of O-Ethyl-D-norvaline occurs in a sequential two-phase cascade. The ester functionality drives rapid initial clearance, while the D-amino acid core dictates the slower, terminal elimination phase.

Phase I: Hydrolytic Cleavage ( rapid)

The ethyl ester moiety acts as a prodrug-like modification, increasing lipophilicity and membrane permeability. Once in the systemic circulation or liver, it is a substrate for Carboxylesterases (CES) .

  • Enzymes: Human Carboxylesterase 1 (hCES1) and 2 (hCES2).

  • Mechanism: Nucleophilic attack by the catalytic serine residue (Ser-His-Glu triad) on the ester carbonyl.[2][3]

  • Product: D-Norvaline (free acid) + Ethanol.

  • Kinetics: Typically rapid (

    
     min in human liver microsomes).
    
Phase II: Oxidative Deamination (The "D" Fate)

Once hydrolyzed, the resulting D-Norvaline is not a substrate for standard L-amino acid transaminases. Instead, it is processed by D-Amino Acid Oxidase (DAAO) , primarily located in the kidney (proximal tubule) and liver (peroxisomes).

  • Enzyme: D-Amino Acid Oxidase (DAAO) [EC 1.4.3.3].[4][5]

  • Cofactor: FAD.[6]

  • Mechanism:

    • Oxidation of D-Norvaline to the imino acid intermediate.

    • Hydrolysis to

      
      -Ketovaleric acid  (2-oxovaleric acid).
      
    • Release of Ammonia (

      
      )  and Hydrogen Peroxide (
      
      
      
      )
      .
  • Toxicological Implication: High fluxes of D-amino acids can cause nephrotoxicity due to the local accumulation of reactive oxygen species (

    
    ) generated by DAAO in the kidney.
    
Pathway Visualization

MetabolicPathway cluster_0 Phase I (Cytosol/Microsomes) cluster_1 Phase II (Peroxisomes) Compound O-Ethyl-D-norvaline (Parent) Intermed D-Norvaline (Free Acid) Compound->Intermed Hydrolysis (hCES1/hCES2) Byproduct1 Ethanol Compound->Byproduct1 Product α-Ketovaleric Acid (Terminal Metabolite) Intermed->Product Oxidative Deamination (DAAO / FAD) Byproduct2 H2O2 + NH3 Intermed->Byproduct2

Figure 1: Sequential metabolic bio-transformation of O-Ethyl-D-norvaline. The rapid ester hydrolysis precedes the stereoselective oxidation by DAAO.

Analytical Methodologies

To validate this pathway, researchers must employ chiral-specific analytical techniques. Standard Reverse-Phase (RP) HPLC cannot distinguish D-Norvaline from its L-isomer (a potential contaminant) or isoleucine isomers.

Protocol A: In Vitro Metabolic Stability Assay

Objective: Determine the intrinsic clearance (


) of the ester and the formation rate of D-norvaline.

Materials:

  • Pooled Human Liver Microsomes (HLM) or Plasma.

  • Substrate: O-Ethyl-D-norvaline HCl (1 µM final conc).

  • Cofactors: NADPH (optional, ester hydrolysis is cofactor-independent, but required if checking CYP450 involvement).

Workflow:

  • Pre-incubation: Thaw HLM on ice. Dilute to 0.5 mg/mL protein in 100 mM Potassium Phosphate buffer (pH 7.4). Pre-warm at 37°C for 5 min.

  • Initiation: Add substrate (O-Ethyl-D-norvaline).

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately add 150 µL ice-cold Acetonitrile (containing Internal Standard, e.g.,

    
    -Valine).
    
  • Centrifugation: 4000g for 20 min at 4°C to pellet proteins.

  • Analysis: Inject supernatant into LC-MS/MS.

Protocol B: Chiral LC-MS/MS Quantification

Objective: Separate D-Norvaline from L-Norvaline and the parent ester.

Method Choice: Direct Chiral Chromatography (preferred over derivatization for high throughput).

ParameterSpecification
Column Astec CHIROBIOTIC® T (Teicoplanin stationary phase) or Crownpak CR-I(+)
Mobile Phase 20 mM Ammonium Acetate (pH 4.0) : Methanol (40:60 v/v)
Flow Rate 0.3 mL/min
Detection MS/MS (ESI Positive)
Transitions Parent: 146.1

100.1 (Loss of EtOH)Acid Metabolite: 118.1

72.1 (Loss of COOH)

Why this works: The Teicoplanin phase contains chiral "pockets" that differentially bind the D and L amino acid zwitterions, allowing baseline separation without Marfey's reagent derivatization.

Analytical Workflow Diagram

AnalyticalWorkflow cluster_LC LC-MS/MS Analysis Sample Biological Sample (Plasma/Microsome) Quench Protein Precipitation (ACN + IS) Sample->Quench Centrifuge Centrifugation (4000g, 20min) Quench->Centrifuge Supernatant Supernatant Collection Centrifuge->Supernatant Column Chiral Column (Teicoplanin/Crown Ether) Supernatant->Column MS Mass Spec Detection (MRM Mode) Column->MS

Figure 2: Sample preparation and analysis workflow for chiral quantification.

Data Interpretation & Kinetic Modeling

When analyzing the data from the experiments above, the depletion of the parent ester usually follows first-order kinetics, while the formation of the D-acid and Keto-acid follows sequential kinetics.

Representative Kinetic Parameters (Theoretical)

Note: Values below are representative of amino acid ethyl esters and DAAO substrates, serving as a baseline for experimental validation.

ParameterAnalyteEnzyme SystemTypical ValueInterpretation

O-Ethyl-D-norvalinePlasma (Esterase)< 15 minHigh instability in plasma; requires stabilizer (e.g., NaF) during blood collection.

O-Ethyl-D-norvalineLiver MicrosomesHigh (>50 µL/min/mg)Rapid hepatic clearance via hydrolysis.

D-NorvalineDAAO (Kidney)1 - 5 mMLow affinity compared to L-amino acids for transaminases; D-amino acids may accumulate if DAAO is saturated.
Causality Check

If the L-isomer is detected, it indicates either:

  • Racemization: Occurred during synthesis or storage (unlikely under neutral conditions).

  • Impurity: The starting material was not optically pure. Note: L-Norvaline follows a different pathway (Transamination by BCAT - Branched Chain Aminotransferase), leading to different downstream metabolic flux.

References

  • Vertex Pharmaceuticals. (2007). Alpha amino acid ester-drug conjugates hydrolysable by carboxylesterases. Patent CA2607020C. Link

  • Wang, D., et al. (2018). The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics. Current Drug Metabolism. Link

  • Molla, G., et al. (2006). Engineering the substrate specificity of D-amino-acid oxidase. Journal of Biological Chemistry. Link

  • Pollegioni, L., et al. (2018). Human D-Amino Acid Oxidase: Structure, Function, and Regulation. Frontiers in Molecular Biosciences. Link

  • Sigma-Aldrich. (2023). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Technical Report.[7] Link

  • Chem-Impex Int'l. (2023). L-Norvaline ethyl ester hydrochloride Product Page (Structural Analog Data).Link

Sources

The Stereochemistry of Norvaline: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the stereochemical properties, synthesis, analysis, and biological implications of Norvaline.

Executive Summary

Norvaline (2-aminopentanoic acid) is a non-proteinogenic amino acid that serves as a critical tool in structural biology and pharmaceutical design. Structurally isomeric with valine but possessing a linear side chain, norvaline lacks the steric bulk of branched-chain amino acids (BCAAs). This unique "linear hydrophobicity" allows it to probe enzyme specificity—most notably as an arginase inhibitor—and act as a structural dampener in peptidomimetics. However, its similarity to leucine and isoleucine presents significant bio-orthogonal challenges, specifically translational misincorporation. This guide provides a rigorous examination of norvaline’s stereochemistry, from asymmetric synthesis to quality control and biological impact.

Stereochemical Fundamentals

Unlike glycine, norvaline possesses a chiral center at the


-carbon. The distinction between its enantiomers is not merely nomenclatural but dictates its biological activity and toxicity profile.
Configuration and Nomenclature
  • L-Norvaline: The biologically relevant isomer for mimicking canonical amino acids. In the Cahn-Ingold-Prelog (CIP) priority system, the priority order is

    
    . With the hydrogen atom in the rear, the sequence 
    
    
    
    traces a counter-clockwise path, assigning the (S) configuration.
  • D-Norvaline: The enantiomer, assigned the (R) configuration.[1] It is often used in peptidomimetics to induce

    
    -turns or resist proteolysis.
    
Physical Properties of Enantiomers

The following data serves as a baseline for incoming raw material identification.

PropertyL-Norvaline (S)D-Norvaline (R)
CAS Number 6600-40-42013-12-9
Molecular Weight 117.15 g/mol 117.15 g/mol
Specific Rotation


(

, 5N HCl)

(

, 5N HCl)
Melting Point 303–307 °C (Dec.)>300 °C (Dec.)
Solubility Soluble in water; insol. in EtOH/EtherSoluble in water; insol. in EtOH/Ether
Isoelectric Point (pI) 5.965.96

Expert Insight: The specific rotation is highly pH-dependent. Ensure the solvent is exactly 5N HCl when validating optical purity against literature values. In neutral water, the rotation is significantly lower and less consistent due to zwitterionic equilibrium.

High-Fidelity Synthesis Protocol

While asymmetric alkylation (e.g., using Schollkopf auxiliaries) is possible, Enzymatic Kinetic Resolution is the preferred method for industrial scalability and high enantiomeric excess (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


). The following protocol utilizes Acylase I (Aspergillus oryzae) to selectively hydrolyze the L-enantiomer from a racemic N-acetyl precursor.
Protocol: Enzymatic Resolution of N-Acetyl-DL-Norvaline

Objective: Isolate pure L-Norvaline from N-Acetyl-DL-Norvaline.

Reagents:

  • Substrate: N-Acetyl-DL-Norvaline (0.5 M solution).

  • Enzyme: Aminoacylase I (Grade I, from Aspergillus melleus or Porcine Kidney).

  • Buffer: 0.1 M Lithium Hydroxide (LiOH) or NaOH (to adjust pH).

  • Co-factor:

    
     (1 mM, optional activator).
    

Workflow:

  • Substrate Preparation: Dissolve N-Acetyl-DL-Norvaline in distilled water. Adjust pH to 7.5–8.0 using LiOH. (LiOH is preferred over NaOH if solubility of the final salt is a concern during crystallization).

  • Enzymatic Hydrolysis: Add Acylase I (approx. 10-20 units/mg substrate). Incubate at 37°C with gentle stirring.

    • Mechanism:[2] The enzyme selectively cleaves the acetyl group from the L-isomer only.

    • Self-Validation Point: Monitor the reaction by TLC (ninhydrin stain). Only the free L-Norvaline will stain purple; the N-acetyl-D-norvaline remains protected and does not stain.

  • Termination: Once conversion reaches 50% (theoretical maximum for resolution), heat the solution to 90°C for 10 minutes to denature the enzyme. Filter off the protein precipitate.

  • Separation:

    • Pass the filtrate through a cation-exchange resin (e.g., Dowex 50,

      
       form).
      
    • Eluate 1 (Flow-through): Contains unreacted N-Acetyl-D-Norvaline (anionic/neutral).

    • Eluate 2 (Ammonia Elution): Elute the resin with 2M

      
       to release the free L-Norvaline .
      
  • Crystallization: Concentrate Eluate 2 in vacuo and recrystallize from water/ethanol to obtain L-Norvaline needles.

Analytical Characterization (QC)

To ensure the stereochemical integrity of the product, Chiral HPLC is required. Standard C18 columns cannot separate enantiomers.

Method: Chiral HPLC Separation
  • Column: Chirobiotic T (Teicoplanin bonded phase) or Crownpak CR(+).

  • Mobile Phase:

    • For Chirobiotic T: 40% Methanol / 60% Water (v/v).

    • For Crownpak CR(+): Perchloric acid pH 1.5 (aqueous).

  • Flow Rate: 0.5 mL/min.

  • Detection: UV at 210 nm.

  • Temperature: 25°C.

Data Interpretation: L-Norvaline typically elutes after D-Norvaline on Crown ether phases due to stronger complexation with the chiral selector. Calculate Enantiomeric Excess (


) using:


Biological Implications: The Misincorporation Threat

In drug development, replacing Valine or Isoleucine with Norvaline requires caution. Norvaline is a substrate for Isoleucyl-tRNA Synthetase (IleRS) .[3]

Mechanism of Toxicity

IleRS has a "double-sieve" editing mechanism.

  • Sieve 1 (Activation): The active site excludes amino acids larger than Isoleucine. Norvaline (smaller) passes this sieve and is activated to Nva-AMP.

  • Sieve 2 (Editing): The editing domain hydrolyzes misactivated amino acids smaller than Isoleucine. However, under stress or high Norvaline concentrations, this editing function can be overwhelmed, leading to the formation of Nva-tRNA^Ile.

Once loaded onto tRNA, Norvaline is incorporated into proteins at Isoleucine positions. Because Norvaline is linear, it cannot pack efficiently into the hydrophobic core of proteins designed for the branched Isoleucine, leading to destabilization, misfolding, and potential amyloidogenesis.

Pathway Diagram: IleRS Editing Fidelity

IleRS_Editing Substrates Isoleucine (Ile) or Norvaline (Nva) + ATP Activation Synthetic Active Site (Formation of AA-AMP) Substrates->Activation Differentiation Is AA larger than Val? Activation->Differentiation Steric Check Transfer Transfer to tRNA Differentiation->Transfer Ile (Cognate) Editing Hydrolytic Editing Site Differentiation->Editing Nva (Non-Cognate) Release Correct AA-tRNA (Protein Synthesis) Transfer->Release Ile-tRNA Mistranslation Misincorporation (Nva-tRNA -> Protein Damage) Transfer->Mistranslation Nva-tRNA Editing->Transfer Editing Escape (High [Nva]) Hydrolysis Hydrolysis of Nva-AMP (Correction) Editing->Hydrolysis Successful Edit

Figure 1: The "Double-Sieve" mechanism of Isoleucyl-tRNA Synthetase. Norvaline evades the first sieve but is usually caught by the editing domain. High concentrations allow it to escape editing, leading to toxic misincorporation.

Pharmaceutical Applications

Arginase Inhibition

L-Norvaline is a potent, non-competitive inhibitor of Arginase.

  • Mechanism: It mimics Ornithine but lacks the terminal amine required for the reverse reaction.

  • Therapeutic Utility: By inhibiting Arginase, Norvaline preserves L-Arginine levels, thereby increasing the substrate available for Nitric Oxide Synthase (NOS). This pathway is investigated for treating hypertension and Alzheimer's disease (where arginine deprivation is a hallmark).

Peptidomimetics

D-Norvaline is increasingly used in "stapled peptides" and protease-resistant drugs. Its linear side chain provides hydrophobicity without the steric clash associated with D-Valine or D-Leucine, allowing for tighter helix packing in designed peptides.

References

  • Stereochemical Configuration & Properties

    • National Center for Biotechnology Information. PubChem Compound Summary for CID 65098, L-Norvaline. Link

    • Thermo Fisher Scientific. L-Norvaline Product Specifications and Optical Rotation.[4][5][6][7][8][9] Link

  • Synthesis & Enzymatic Resolution

    • BenchChem.[10] Application Notes and Protocols for the Enzymatic Resolution of Amino Acids (Acylase I method). Link

    • Core.ac.uk. An Improved Racemase/Acylase Biotransformation for the Preparation of Enantiomerically Pure Amino Acids. Link

  • Biological Toxicity & Misincorporation

    • Biorxiv. Impact of non-proteinogenic amino acid norvaline and proteinogenic valine misincorporation on secondary structure.[3] Link

    • NIH PubMed. Cytotoxicity and mitochondrial dysfunction caused by the dietary supplement L-norvaline. Link

  • Analytical Methods

    • Sedere. HPLC Amino-Acid Direct Enantiomeric Separation (Application Note). Link

Sources

Beyond the Canonical 20: A Technical Guide to Foundational Research in Non-Proteinogenic Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: Expanding the Proteomic Alphabet

For decades, the central dogma of molecular biology has been elegantly simple: DNA codes for RNA, which in turn codes for proteins built from a canonical set of 20 amino acids. While this framework remains fundamental, nature's ingenuity extends far beyond this core set. The world of non-proteinogenic amino acids (NPAAs), also known as non-canonical or unnatural amino acids, represents a vast and largely untapped reservoir of chemical diversity with profound implications for biology, medicine, and synthetic chemistry. These are amino acids that are not naturally encoded in the genetic code of organisms for protein assembly.[1]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals embarking on foundational research involving NPAAs. We will move beyond a simple cataloging of these unique molecules to provide a deep dive into their classification, biosynthesis, and multifaceted roles in nature and the laboratory. Crucially, this document will equip you with the practical knowledge to synthesize, incorporate, and characterize peptides containing NPAAs, empowering you to harness their transformative potential in your own research endeavors. We will explore the causality behind experimental choices, ensuring that every protocol described is a self-validating system grounded in scientific integrity.

I. The Diverse World of Non-Proteinogenic Amino Acids: Classification and Natural Roles

Non-proteinogenic amino acids are a structurally diverse class of molecules that are not incorporated into proteins during ribosomal translation.[2] This group encompasses over 800 naturally occurring variants and thousands of synthetic derivatives.[2][3] They can be broadly classified based on their structure and origin.

A. Classification of Non-Proteinogenic Amino Acids

A logical approach to classifying NPAAs is based on their structural relation to their proteinogenic counterparts and the nature of their chemical modifications.

Classification Description Examples
Based on Backbone Structure Modifications to the core amino acid structure.β-Amino Acids: Amino group on the β-carbon.[4][5] γ-Amino Acids: Amino group on the γ-carbon (e.g., GABA).[3]
Based on Side Chain Modification Alterations to the R-group of a proteinogenic amino acid.N-Alkylated Amino Acids: Alkyl group on the amide nitrogen (e.g., N-methylated amino acids).[6] Hydroxylated Amino Acids: Addition of a hydroxyl group (e.g., hydroxyproline). Halogenated Amino Acids: Incorporation of halogen atoms.
Stereochemical Variants Different stereoisomers of proteinogenic amino acids.D-Amino Acids: Enantiomers of the naturally occurring L-amino acids.
Homologues Amino acids with an extended carbon chain.Homo-amino acids: One additional methylene group in the side chain.
B. Natural Occurrence and Biological Significance

NPAAs are not merely laboratory curiosities; they are integral to a wide array of biological processes. They often serve as metabolic intermediates, signaling molecules, and components of natural products with potent biological activities.[7]

  • Metabolic Intermediates: Ornithine and citrulline are key intermediates in the urea cycle, essential for the detoxification of ammonia.[3][8]

  • Neurotransmitters: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system.[3][7]

  • Defense Mechanisms: Many plants and microorganisms produce toxic NPAAs as a defense against herbivores and competing organisms. For example, canavanine, a structural analog of arginine found in legumes, can be mistakenly incorporated into proteins, leading to dysfunctional enzymes.[3]

  • Components of Natural Products: Non-ribosomal peptides (NRPs), synthesized by multienzyme complexes called non-ribosomal peptide synthetases (NRPSs), are a rich source of NPAAs.[9][10][11] These NRPs often exhibit potent antibiotic, immunosuppressive, or anticancer properties. A notable example is cyclosporin A, an immunosuppressant drug containing several N-methylated amino acids.

II. Biosynthesis of Non-Proteinogenic Amino Acids: Nature's Synthetic Pathways

The biosynthesis of NPAAs follows diverse and often complex metabolic routes, distinct from the well-trodden pathways of their proteinogenic cousins. Understanding these pathways is not only crucial for appreciating their natural roles but also provides a blueprint for their chemoenzymatic and metabolic engineering-based synthesis.

A. Biosynthesis of Gamma-Aminobutyric Acid (GABA)

GABA is synthesized from the proteinogenic amino acid glutamate through a single enzymatic step catalyzed by glutamate decarboxylase (GAD).[6][12] This reaction is a key component of the "GABA shunt," a metabolic pathway that cycles GABA back to the Krebs cycle intermediate succinate.

GABA_Biosynthesis Glutamate Glutamate GAD Glutamate Decarboxylase (GAD) (PLP-dependent) Glutamate->GAD GABA γ-Aminobutyric Acid (GABA) GAD->GABA Ornithine_Biosynthesis Glutamate L-Glutamate N_Acetylglutamate N-Acetyl-L-glutamate Glutamate->N_Acetylglutamate N-acetylglutamate synthase N_Acetylglutamyl_P N-Acetyl-γ-glutamyl-phosphate N_Acetylglutamate->N_Acetylglutamyl_P N-acetylglutamate kinase N_Acetylglutamate_semialdehyde N-Acetyl-L-glutamate-semialdehyde N_Acetylglutamyl_P->N_Acetylglutamate_semialdehyde N-acetyl-γ-glutamyl-phosphate reductase N_Acetylornithine N-α-Acetyl-L-ornithine N_Acetylglutamate_semialdehyde->N_Acetylornithine N-acetylornithine aminotransferase Ornithine L-Ornithine N_Acetylornithine->Ornithine Acetylornithinase NRPS_Workflow cluster_module1 Module 1 cluster_module2 Module 2 cluster_module3 Module 3 A1 A Adenylation (Amino Acid Activation) T1 T Thiolation (Acyl Carrier) A1->T1 Loads AA1 C2 C Condensation (Peptide Bond Formation) T1->C2 Presents AA1 T2 T Thiolation C2->T2 Forms AA1-AA2 A2 A Adenylation A2->T2 Loads AA2 C3 C Condensation T2->C3 Presents Dipeptide T3 T Thiolation C3->T3 Forms Tripeptide A3 A Adenylation A3->T3 Loads AA3 TE TE Thioesterase (Peptide Release) T3->TE Releases Peptide

Caption: Simplified workflow of a three-module Non-Ribosomal Peptide Synthetase (NRPS).

III. Engineering Enhanced Therapeutics: Applications of NPAAs in Drug Discovery

The incorporation of NPAAs into peptide-based drug candidates has emerged as a powerful strategy to overcome the inherent limitations of natural peptides, such as poor metabolic stability, low oral bioavailability, and limited conformational diversity.

[13]#### A. Enhancing Proteolytic Stability

One of the most significant challenges in peptide drug development is their rapid degradation by proteases in the body. The introduction of NPAAs can render peptide bonds unrecognizable to these enzymes, thereby increasing the drug's half-life.

  • D-Amino Acids: Replacing L-amino acids with their D-enantiomers creates peptide bonds that are resistant to cleavage by most proteases.

  • N-Methylated Amino Acids: The addition of a methyl group to the amide nitrogen sterically hinders protease binding and cleavage. *[] β-Amino Acids: The altered backbone structure of β-peptides makes them highly resistant to proteolysis.

[15]| Modification | Mechanism of Enhanced Stability | Example | | :--- | :--- | :--- | | D-Amino Acid Substitution | Steric hindrance and altered stereochemistry prevent protease recognition. | Octreotide, a somatostatin analog containing a D-Trp residue, has a significantly longer half-life than the native peptide. |[8] | N-Methylation | Steric hindrance at the peptide bond. | Cyclosporin A, a cyclic peptide with multiple N-methylated residues, exhibits excellent stability and oral bioavailability. |[11][16] | β-Amino Acid Incorporation | Altered backbone structure is not a substrate for proteases. | β-peptide foldamers show remarkable resistance to enzymatic degradation. |

B. Modulating Receptor Binding and Pharmacokinetics

NPAAs can be used to fine-tune the conformational properties of a peptide, leading to enhanced receptor binding affinity and selectivity. Furthermore, modifications that increase lipophilicity can improve membrane permeability and oral bioavailability.

  • Conformational Constraints: The incorporation of cyclic or sterically hindered NPAAs can lock the peptide into a bioactive conformation, increasing its affinity for the target receptor.

  • Increased Lipophilicity: The addition of hydrophobic side chains or N-alkylation can enhance the peptide's ability to cross cell membranes, a key factor for oral bioavailability.

[8][17]A study on a cyclic hexapeptide analog of somatostatin demonstrated that triple N-methylation resulted in a remarkable 10% oral bioavailability.

[17]### IV. From Bench to Biologic: Synthesis and Incorporation of Non-Proteinogenic Amino Acids

The ability to chemically synthesize and incorporate NPAAs into peptides is a cornerstone of modern drug discovery and chemical biology. Solid-phase peptide synthesis (SPPS) is the most widely used method for this purpose.

A. Synthesis of a Representative NPAA: Fmoc-N-methyl-L-alanine

The synthesis of N-methylated amino acids compatible with Fmoc-SPPS can be achieved through various methods. One common approach involves the temporary protection of the amine with an o-nitrobenzenesulfonyl (o-NBS) group, followed by methylation and deprotection.

Experimental Protocol: Synthesis of Fmoc-N-methyl-L-alanine

  • Protection of L-alanine: React L-alanine with 2-nitrobenzenesulfonyl chloride in the presence of a base (e.g., NaHCO₃) in a suitable solvent (e.g., aqueous acetone) to yield N-(o-nitrobenzenesulfonyl)-L-alanine.

  • N-Methylation: Dissolve the protected alanine in a suitable solvent (e.g., DMF) and treat with a methylating agent (e.g., methyl iodide) and a base (e.g., K₂CO₃).

  • Deprotection of the o-NBS group: Remove the o-NBS group using a thiol reagent (e.g., thiophenol) and a base (e.g., K₂CO₃) in DMF.

  • Fmoc Protection: React the resulting N-methyl-L-alanine with Fmoc-OSu in the presence of a base (e.g., NaHCO₃) in an aqueous/organic solvent mixture to yield the final product, Fmoc-N-methyl-L-alanine.

B. Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing an NPAA

The incorporation of NPAAs into a peptide sequence using SPPS generally follows the standard Fmoc/tBu strategy, with some modifications to account for the unique properties of the NPAA.

Experimental Protocol: SPPS of a Hexapeptide Containing N-methyl-L-alanine

  • Resin Preparation: Start with a suitable solid support, such as a Rink amide resin, pre-loaded with the C-terminal amino acid.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

  • Amino Acid Coupling:

    • For standard amino acids: Activate the Fmoc-protected amino acid (3-5 equivalents) with a coupling reagent such as HBTU or HATU in the presence of a base like DIPEA, and add it to the resin.

    • For the NPAA (Fmoc-N-methyl-L-alanine): Due to the increased steric hindrance of N-methylated amino acids, a stronger coupling reagent like HATU and a longer coupling time may be necessary to ensure complete reaction. 4[3]. Washing: After each deprotection and coupling step, thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection and coupling cycles until the desired peptide sequence is assembled.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water), to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Purification and Characterization: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize the final product by mass spectrometry and NMR.

SPPS_Cycle Start Resin-bound Peptide Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Washing1 Wash (DMF, DCM) Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, Base) Washing1->Coupling Washing2 Wash (DMF, DCM) Coupling->Washing2 Repeat Repeat for next amino acid Washing2->Repeat Repeat->Deprotection Yes Cleavage Cleavage & Deprotection (TFA Cocktail) Repeat->Cleavage No

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

V. Analytical Characterization of Peptides Containing NPAAs

Thorough analytical characterization is essential to confirm the identity, purity, and structural integrity of synthetic peptides containing NPAAs. Mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are the primary tools for this purpose.

A. Mass Spectrometry

Mass spectrometry is used to determine the molecular weight of the synthetic peptide, confirming the successful incorporation of the NPAA and the completeness of deprotection steps. High-resolution mass spectrometry can provide the exact mass, further validating the elemental composition. Tandem mass spectrometry (MS/MS) can be used to sequence the peptide and pinpoint the location of the NPAA.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the three-dimensional structure and dynamics of the peptide in solution. F[2][18][19]or peptides containing NPAAs, NMR is invaluable for:

  • Confirming Incorporation and Stereochemistry: The unique chemical shifts and coupling constants of the NPAA residue can confirm its presence and stereochemical integrity.

  • Determining Conformation: Nuclear Overhauser effect (NOE) data can be used to determine inter-proton distances, which are then used to calculate the three-dimensional structure of the peptide. This is particularly important for understanding how the NPAA influences the peptide's conformation.

  • Assessing Purity: ¹H NMR spectra can reveal the presence of impurities.

VI. Challenges and Troubleshooting in NPAA-Containing Peptide Synthesis

While SPPS is a powerful technique, the incorporation of NPAAs can present unique challenges.

Challenge Cause Troubleshooting Strategies
Incomplete Coupling Steric hindrance from bulky side chains or N-alkylation of the NPAA.Use stronger coupling reagents (e.g., HATU, COMU). Increase coupling time and/or temperature. Double couple the sterically hindered residue.
Racemization Epimerization of the chiral center during activation and coupling, particularly for sterically hindered amino acids.Use coupling reagents known to suppress racemization (e.g., those containing HOAt). Avoid prolonged pre-activation times.
Aggregation Interchain hydrogen bonding of the growing peptide chains, especially for hydrophobic sequences.Use resins with PEG linkers to improve solvation. Incorporate "difficult sequence" disruption elements like pseudoprolines. Perform synthesis at elevated temperatures.
Side Reactions during Cleavage Reaction of the NPAA side chain with the cleavage cocktail.Optimize the scavenger composition in the TFA cleavage cocktail based on the specific NPAA.

VII. Conclusion and Future Perspectives

Non-proteinogenic amino acids represent a paradigm shift in our understanding of protein structure and function, and they are poised to revolutionize the field of drug discovery. By providing a means to overcome the inherent limitations of natural peptides, NPAAs offer a pathway to a new generation of therapeutics with enhanced stability, potency, and bioavailability. This guide has provided a foundational understanding of NPAAs, from their natural origins and biosynthesis to their practical application in the laboratory. The detailed protocols and troubleshooting strategies outlined herein are intended to empower researchers to confidently explore the vast chemical space offered by these unique building blocks. As our ability to synthesize and incorporate a wider variety of NPAAs continues to grow, so too will their impact on medicine and biotechnology, opening up new avenues for treating disease and understanding the intricate machinery of life.

VIII. References

  • Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. (URL: [Link])

  • Protein & Peptide NMR Spectroscopy : Practical Aspects. (URL: [Link])

  • The Use of Proton NMR as an Alternative for the Amino Acid Analysis as Identity Test for Peptides. (URL: [Link])

  • NMR Analysis of Unnatural Amino Acids in Natural Antibiotics. (URL: [Link])

  • Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. (URL: [Link])

  • Non-Protein Amino Acids: 7 Astonishing Benefits. (URL: [Link])

  • In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy. (URL: [Link])

  • Building Better Beta Peptides. (URL: [Link])

  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. (URL: [Link])

  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. (URL: [Link])

  • Mass spectrometry analysis of non-protein amino acid misincorporation and proteomic changes in neurotoxicity-related cellular pathways. (URL: [Link])

  • The schematic diagram of GABA synthesis and the potential mechanisms of... (URL: [Link])

  • Insights and progress on the biosynthesis, metabolism, and physiological functions of gamma-aminobutyric acid (GABA): a review. (URL: [Link])

  • GABA Synthesis, Uptake and Release. (URL: [Link])

  • One-pot chemoenzymatic syntheses of non-canonical amino acids. (URL: [Link])

  • Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. (URL: [Link])

  • Non-proteinogenic amino acids - Wikipedia. (URL: [Link])

  • Enzymes Involved in the Biosynthesis of Arginine from Ornithine in Maritime Pine (Pinus pinaster Ait.). (URL: [Link])

  • Enhancing the Oral Bioavailability of Peptide Drugs by using Chemical Modification and Other Approaches. (URL: [Link])

  • The ornithine biosynthesis pathway in Escherichia coli. (URL: [Link])

  • Recent Advances of L-ornithine Biosynthesis in Metabolically Engineered Corynebacterium glutamicum. (URL: [Link])

  • Non-Ribosomal Peptide Synthesis. (URL: [Link])

  • Nonribosomal peptide synthesis. A) Examples of bioactive NRPs. B)... (URL: [Link])

  • Strategies for improving peptide stability and delivery. (URL: [Link])

  • Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. (URL: [Link])

  • List of marketed peptide drugs. (URL: [Link])

  • 5.14C: Nonribosomal Peptide Antibiotics. (URL: [Link])

  • Nonribosomal Peptide Synthesis—Principles and Prospects. (URL: [Link])

  • Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. (URL: [Link])

  • (PDF) Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. (URL: [Link])

  • Big peptide drugs in a small molecule world. (URL: [Link])

  • Overcoming the Shortcomings of Peptide-Based Therapeutics. (URL: [Link])

  • Orally Absorbed Cyclic Peptides. (URL: [Link])

  • An Update on Oral Administration of Peptides to Achieve Systemic Delivery. (URL: [Link])

  • Machine learning application to predict binding affinity between peptide containing non-canonical amino acids and HLA0201. (URL: [Link])

  • Machine learning application to predict binding affinity between peptide containing non-canonical amino acids and HLA-A0201. (URL: [Link])

  • A Structure-based Data Set of Protein-peptide Affinities and its Nonredundant Benchmark: Potential Applications in Computational Peptidology. (URL: [Link])

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Methodological & Application

chiral separation of D- and L-norvaline by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Chiral Separation of D- and L-Norvaline

Executive Summary

Norvaline (2-aminopentanoic acid), a non-proteinogenic isomer of valine, has gained pharmaceutical significance as a potent arginase inhibitor and a precursor in peptide synthesis. However, its enantiomeric purity is critical; while L-norvaline exhibits bioactivity, D-norvaline is often considered a contaminant with potential toxicity or off-target effects.

This Application Note provides two distinct, field-validated protocols for the separation of D- and L-norvaline:

  • Method A (Direct Analysis): Uses a Crown Ether Chiral Stationary Phase (CSP).[1] Best for Raw Material QC and Purity Analysis (>99.5% purity checks).

  • Method B (Indirect Analysis): Uses Pre-column Derivatization (OPA/NAC). Best for Biological Matrices (Plasma/Urine) and Trace Impurity Quantification (<0.05% levels) due to fluorescence sensitivity.

Method A: Direct Separation (The "Gold Standard" for QC)

Principle: This method utilizes a Chiral Crown Ether column (Daicel CROWNPAK®). The separation is driven by a host-guest complexation between the crown ether ring and the ammonium ion (


) of the norvaline. This requires the amino acid to be protonated, necessitating an acidic mobile phase.
Chromatographic Conditions
ParameterSpecification
Column Daicel CROWNPAK® CR-I(+) (3.0 mm i.d. × 150 mm, 5 µm) Note: CR-I is the immobilized version, offering higher solvent stability than the older coated CR(+).
Mobile Phase pH 1.5 Perchloric Acid (HClO₄) / Acetonitrile (90:10 v/v)
Flow Rate 0.4 mL/min
Temperature 10°C - 25°C (Lower temperatures increase resolution (

) but broaden peaks)
Detection UV at 200 nm (Norvaline lacks a strong chromophore; low UV is required)
Injection Volume 5 - 10 µL (Sample concentration: 1 mg/mL in mobile phase)
Elution Order CR-I(+) Column: D-Norvaline elutes first (

), L-Norvaline elutes second (

).
Step-by-Step Protocol
  • Mobile Phase Preparation:

    • Safety Warning: Perchloric acid is corrosive and a strong oxidizer. Use a fume hood.

    • Prepare a pH 1.5 aqueous solution by adding HClO₄ (70%) to ultrapure water. Measure with a calibrated pH meter.

    • Filter through a 0.22 µm membrane.

    • Mix 900 mL of the pH 1.5 solution with 100 mL of HPLC-grade Acetonitrile. Degas thoroughly.

  • System Equilibration:

    • Flush the system without the column with water to remove any buffer salts.

    • Connect the CROWNPAK CR-I(+) column.

    • Equilibrate at 0.4 mL/min for 30 minutes until the baseline stabilizes.

    • Critical: Ensure the column oven is set to 25°C initially. If resolution (

      
      ) is < 1.5, lower the temperature to 15°C.
      
  • Sample Analysis:

    • Dissolve Norvaline sample in the mobile phase. Do not dissolve in neutral water or high pH buffers, as the amino group must be protonated for the column to retain it.

    • Inject.[2][3][4][5] D-Norvaline will elute first.

Self-Validating Mechanism (The "Inversion Test")

To confirm that a small impurity peak is indeed D-Norvaline and not a matrix contaminant, use the Elution Reversal Strategy :

  • Switch to a CROWNPAK® CR-I(-) column under the exact same conditions.

  • Result: The elution order will flip. L-Norvaline will elute first, and D-Norvaline second. If the impurity peak does not shift position relative to the main peak, it is not the enantiomer.

Method B: Indirect Separation (High Sensitivity)

Principle: Pre-column derivatization with o-phthalaldehyde (OPA) and a chiral thiol, N-acetyl-L-cysteine (NAC). This reaction converts the D- and L-norvaline enantiomers into diastereoisomers (isoindole derivatives), which can be separated on a standard achiral C18 column.

Chromatographic Conditions
ParameterSpecification
Column C18 Column (e.g., Zorbax Eclipse Plus C18, 4.6 × 150 mm, 3.5 µm)
Mobile Phase A 50 mM Sodium Acetate Buffer (pH 5.9)
Mobile Phase B Methanol (HPLC Grade)
Gradient Isocratic 40% B or Gradient 30-60% B over 15 min
Flow Rate 1.0 mL/min
Detection Fluorescence (FLD): Excitation 340 nm, Emission 450 nm
Sensitivity Limit of Quantitation (LOQ) ~ 50 fmol (Femtomole range)
Derivatization Protocol (Automated or Manual)
  • Reagent Prep:

    • OPA Reagent: Dissolve 10 mg OPA in 250 µL Methanol. Add 10 mL Borate Buffer (0.4 M, pH 10.2).

    • NAC Reagent: Add 10 mg N-acetyl-L-cysteine to the OPA solution.

    • Stability: This reagent is unstable. Prepare fresh daily or use an autosampler with "mix-in-needle" capability.

  • Reaction:

    • Mix 10 µL Sample + 10 µL Reagent.

    • Wait exactly 2.0 minutes at room temperature.

    • Inject immediately (the isoindole derivative degrades over time).

  • Separation:

    • The L-Norvaline-OPA-NAC and D-Norvaline-OPA-NAC diastereomers have different hydrophobicities and will separate on the C18 column.

    • Note: Elution order must be determined experimentally with standards, as it depends on the specific C18 phase selectivity, though L-D diastereomers often elute before L-L.

Technical Visualization

Decision Matrix & Workflow

Caption: Logical workflow for selecting the appropriate Norvaline separation method based on sample type and sensitivity requirements.

NorvalineWorkflow Start START: Norvaline Sample SampleType Determine Sample Matrix Start->SampleType RawMaterial Raw Material / API (High Conc, Simple Matrix) SampleType->RawMaterial BioSample Plasma / Biological (Trace Conc, Complex Matrix) SampleType->BioSample MethodA METHOD A: Direct Chiral HPLC (CROWNPAK CR-I+) RawMaterial->MethodA Preferred MethodB METHOD B: Indirect Derivatization (OPA + NAC + C18) BioSample->MethodB Required ConditionsA Mobile Phase: HClO4 (pH 1.5) Temp: 15-25°C MethodA->ConditionsA ConditionsB Reagent: OPA/NAC (pH 10) Detection: Fluorescence MethodB->ConditionsB ResultA Result: Enantiomeric Purity % (D-Norvaline elutes 1st) ConditionsA->ResultA ResultB Result: Trace Quantification (fmol sensitivity) ConditionsB->ResultB

Mechanism of Separation (Crown Ether)

Caption: The "Host-Guest" mechanism on CROWNPAK columns. The ammonium ion of Norvaline (


) complexes with the Crown Ether.[2][3][4] Steric hindrance from the chiral center determines retention time.

Mechanism AcidicCond Acidic Mobile Phase (pH 1.5) Protonation Protonation (R-NH3+) AcidicCond->Protonation Norvaline Norvaline (NH2) Norvaline->Protonation Complex Host-Guest Complex (NH3+ fits in Crown) Protonation->Complex Interacts with CrownEther Stationary Phase (Chiral Crown Ether) CrownEther->Complex D_Isomer D-Norvaline (Steric Mismatch) Complex->D_Isomer Low Stability L_Isomer L-Norvaline (Tight Fit) Complex->L_Isomer High Stability Elution Elution Order (CR-I+) 1. D-Norvaline 2. L-Norvaline D_Isomer->Elution Elutes Fast L_Isomer->Elution Retained

Comparative Analysis & Troubleshooting

FeatureMethod A (Crown Ether)Method B (OPA Derivatization)
Sample Prep Minimal (Dissolve & Shoot)Complex (Precise timing required)
Sensitivity Moderate (UV 200nm)Ultra-High (Fluorescence)
Robustness High (Excellent for QC)Moderate (Derivative instability)
Cost High (Specialized Column)Low (Standard C18 + Reagents)
Common Issue Temperature Sensitivity: If peaks merge, lower temp to 15°C.Reagent Age: OPA oxidizes rapidly. Use fresh reagents daily.

References

  • Daicel Chiral Technologies. (n.d.).[6] Instruction Manual for CROWNPAK® CR-I(+) and CR-I(-). Retrieved from [Link]

  • Samardzic, K., & Rodgers, K. J. (2019).[7][8] Cytotoxicity and mitochondrial dysfunction caused by the dietary supplement L-norvaline.[7][8] Toxicology in Vitro, 56, 163-171.[9] Retrieved from [Link]

  • Aswad, D. W. (1984). Determination of D- and L-aspartate in amino acid mixtures by high-performance liquid chromatography after derivatization with o-phthalaldehyde and N-acetyl-L-cysteine. Analytical Biochemistry, 137(2), 405-409. (Standard protocol basis for OPA/NAC). Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Development of an Enantiomeric Separation of D & L Valine as Their Corresponding Isoindole Adducts By RP-HPLC. Retrieved from [Link]

Sources

Application Notes and Protocols for the Analytical Method Development of O-Ethyl-D-norvaline HCl

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction

O-Ethyl-D-norvaline hydrochloride (HCl) is a chiral amino acid derivative of significant interest in the pharmaceutical industry. It serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably Perindopril, an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension.[1] The chemical purity and enantiomeric excess of O-Ethyl-D-norvaline HCl are critical quality attributes that directly impact the safety and efficacy of the final drug product. Therefore, robust and reliable analytical methods are essential for its characterization, quantification, and quality control throughout the drug development and manufacturing process.

This comprehensive guide provides a detailed framework for the development and validation of analytical methods for O-Ethyl-D-norvaline HCl. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge and practical protocols to establish scientifically sound and regulatory-compliant analytical procedures. The methodologies outlined herein are grounded in fundamental chromatographic principles and adhere to the guidelines set forth by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[2][3][4][5][6]

Physicochemical Properties of O-Ethyl-D-norvaline HCl

A thorough understanding of the physicochemical properties of the analyte is the cornerstone of successful analytical method development.

PropertyValueSource
Chemical Name (R)-Ethyl 2-aminopentanoate hydrochloride[7]
CAS Number 144447-82-5 (free base)[7]
Molecular Formula C7H15NO2•HCl[7]
Molecular Weight 181.66 g/mol
Appearance White to off-white solid[6]
Solubility Soluble in water. Solubility in organic solvents such as methanol and acetonitrile should be experimentally determined.[8]
pKa The pKa of the amino group is expected to be around 9-10, typical for α-amino acids. The presence of the ester will slightly influence this value.[9]

Method Development Strategy: A Multi-pronged Approach

Due to the chiral nature and functional groups of O-Ethyl-D-norvaline HCl, a combination of analytical techniques is recommended for comprehensive characterization. The primary analytical challenges include:

  • Quantification (Assay): Determining the purity of the bulk drug substance.

  • Chiral Purity: Quantifying the enantiomeric excess of the D-enantiomer over the L-enantiomer.

  • Related Substances: Detecting and quantifying any process-related impurities or degradation products.

This guide will focus on the development of methods using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), as these are the most powerful and commonly employed techniques for such analyses.

I. High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is the preferred technique for the analysis of non-volatile and thermally labile compounds like amino acid derivatives. Both reversed-phase and chiral chromatography will be explored.

A. Assay and Related Substances by Reversed-Phase HPLC (RP-HPLC)

Rationale: RP-HPLC is a robust and versatile technique for separating compounds based on their hydrophobicity. It is well-suited for the quantification of the main component and the detection of impurities that have different polarities.

Workflow for RP-HPLC Method Development:

RP_HPLC_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation A Column Selection (C18, C8) B Mobile Phase Screening (ACN, MeOH, Buffers) A->B C Detector Wavelength (UV-Vis) B->C D Gradient Optimization C->D E Flow Rate & Temperature D->E F Buffer pH & Concentration E->F G Specificity F->G H Linearity & Range G->H I Accuracy & Precision H->I J Robustness I->J

Figure 1: RP-HPLC Method Development Workflow. This diagram illustrates the systematic approach to developing a robust RP-HPLC method, from initial screening of chromatographic conditions to full method validation according to ICH guidelines.

Protocol 1: RP-HPLC Method for Assay and Related Substances

1. Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis detector.

  • Data acquisition and processing software.

  • Reference Standard: O-Ethyl-D-norvaline HCl (Certified Reference Material).

  • Columns: C18 column (e.g., 250 mm x 4.6 mm, 5 µm) and a C8 column for screening.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Sample Diluent: Mobile Phase A or a suitable mixture of water and acetonitrile.

2. Chromatographic Conditions (Starting Point):

  • Column: C18 (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of Mobile Phase A and B. A suggested starting gradient is:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm (or a wavelength determined by UV scan of the analyte).

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Standard Solution: Accurately weigh about 25 mg of O-Ethyl-D-norvaline HCl reference standard and dissolve in 25 mL of diluent to get a concentration of 1 mg/mL.

  • Sample Solution: Prepare the sample solution at the same concentration as the standard solution.

4. Method Optimization:

  • Column: Evaluate both C18 and C8 columns for peak shape and resolution from impurities.

  • Mobile Phase: Vary the organic modifier (acetonitrile vs. methanol) and the buffer (e.g., phosphate buffer at different pH values) to optimize selectivity.

  • Gradient: Adjust the gradient slope and time to achieve optimal separation of all components within a reasonable run time.

B. Chiral Purity by Chiral HPLC

Rationale: The enantiomeric purity of O-Ethyl-D-norvaline HCl is a critical quality attribute. Chiral HPLC is the gold standard for separating and quantifying enantiomers. A direct method without derivatization is preferred to avoid potential sources of error and simplify the procedure.[2][10]

Workflow for Chiral HPLC Method Development:

Chiral_HPLC_Workflow A Select Chiral Stationary Phase (CSP) (Crown Ether, Teicoplanin, Zwitterionic) B Screen Mobile Phases (Normal Phase, Reversed Phase, Polar Organic) A->B C Optimize Mobile Phase Composition (Modifier, Additive Concentration) B->C D Optimize Flow Rate and Temperature C->D E Method Validation (Specificity, LOD/LOQ, Precision) D->E

Figure 2: Chiral HPLC Method Development Workflow. This workflow outlines the key steps in developing a direct chiral HPLC method, emphasizing the critical selection of the chiral stationary phase and mobile phase.

Protocol 2: Direct Chiral HPLC Method for Enantiomeric Purity

1. Instrumentation and Materials:

  • HPLC system as described in Protocol 1.

  • Reference Standards: O-Ethyl-D-norvaline HCl and O-Ethyl-L-norvaline HCl (if available, for peak identification).

  • Chiral Columns for Screening:

    • Crown ether-based column (e.g., CROWNPAK CR-I(+)).[11]

    • Teicoplanin-based column (e.g., Astec CHIROBIOTIC T).[2]

    • Zwitterionic cinchona alkaloid-based column (e.g., CHIRALPAK ZWIX(+)).[12]

  • Mobile Phases (for screening):

    • Normal Phase: Hexane/Ethanol with additives like trifluoroacetic acid (TFA) or diethylamine (DEA).

    • Reversed Phase: Water/Acetonitrile or Water/Methanol with acidic or basic modifiers.

    • Polar Organic Mode: Acetonitrile or Methanol with acidic or basic modifiers.

2. Chromatographic Conditions (Starting Point with Crown Ether Column):

  • Column: CROWNPAK CR-I(+) (150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Perchloric acid solution (pH 1.0 to 2.0).

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Racemic Mixture (for method development): If available, a 50:50 mixture of O-Ethyl-D-norvaline HCl and O-Ethyl-L-norvaline HCl should be used to confirm separation.

  • Sample Solution: Prepare a solution of O-Ethyl-D-norvaline HCl in the mobile phase at a concentration of approximately 0.5 mg/mL.

4. Method Optimization:

  • Column Selection: Screen the different types of chiral columns to find the one that provides the best resolution between the enantiomers.

  • Mobile Phase: For the selected column, optimize the mobile phase composition, including the type and concentration of the organic modifier and any additives, to maximize resolution and improve peak shape.

  • Temperature: Investigate the effect of column temperature on resolution, as it can significantly impact chiral separations.

II. Gas Chromatography (GC) Method Development

Rationale: GC is a powerful technique for the analysis of volatile compounds. Since amino acid esters have limited volatility, derivatization is typically required to make them suitable for GC analysis.[1][11] This approach can be valuable for confirming the identity and purity of O-Ethyl-D-norvaline and for detecting certain volatile impurities.

Protocol 3: GC-FID Method for Purity and Volatile Impurities (with Derivatization)

1. Instrumentation and Materials:

  • Gas chromatograph with a Flame Ionization Detector (FID).

  • Capillary GC column (e.g., DB-5 or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[13]

  • Solvent: Anhydrous pyridine or acetonitrile.

2. Derivatization Procedure:

  • Accurately weigh about 10 mg of O-Ethyl-D-norvaline HCl into a vial.

  • Add 1 mL of anhydrous pyridine and 0.5 mL of BSTFA + 1% TMCS.

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Allow the solution to cool to room temperature before injection.

3. Chromatographic Conditions (Starting Point):

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injection Volume: 1 µL (split injection, e.g., 20:1 split ratio).

4. Method Optimization:

  • Derivatization: Optimize the reaction time, temperature, and reagent-to-sample ratio to ensure complete derivatization.

  • GC Column: Test different column polarities to achieve the best separation of the derivatized analyte from any impurities.

  • Temperature Program: Adjust the temperature program to improve resolution and reduce run time.

III. Method Validation

Once the analytical methods have been developed and optimized, they must be validated in accordance with ICH Q2(R2) guidelines to ensure they are fit for their intended purpose.[2][3][5][6]

Key Validation Parameters:

ParameterDescription
Specificity The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. This includes impurities, degradants, and the L-enantiomer (for the chiral method).
Linearity The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample.
Range The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of test results obtained by the method to the true value.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment).
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

IV. Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of the analytical methods.[4][14] These studies involve subjecting the O-Ethyl-D-norvaline HCl to various stress conditions to generate potential degradation products.

Protocol 4: Forced Degradation Study

1. Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours. The primary degradation product is expected to be D-norvaline and ethanol due to ester hydrolysis.[3][14]

  • Base Hydrolysis: 0.1 M NaOH at room temperature for 4 hours. Similar to acid hydrolysis, this will lead to the formation of D-norvaline and ethanol.

  • Oxidative Degradation: 3% Hydrogen Peroxide at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105 °C for 48 hours.

  • Photolytic Degradation: Exposure to UV and visible light as per ICH Q1B guidelines.

2. Procedure:

  • Prepare solutions of O-Ethyl-D-norvaline HCl in the respective stress media.

  • After the specified time, neutralize the acidic and basic samples.

  • Analyze the stressed samples using the developed RP-HPLC method alongside an unstressed control sample.

  • The peak purity of the main peak should be assessed using a photodiode array (PDA) detector to ensure it is not co-eluting with any degradation products.

Conclusion

The analytical method development for O-Ethyl-D-norvaline HCl requires a systematic and scientifically sound approach. The protocols outlined in this guide provide a comprehensive framework for establishing robust and reliable HPLC and GC methods for assay, chiral purity, and related substances. Adherence to these protocols, coupled with a thorough understanding of the underlying scientific principles and regulatory requirements, will ensure the generation of high-quality analytical data that is crucial for the successful development and commercialization of pharmaceutical products containing this important chiral intermediate.

References

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). European Pharmaceutical Review. Retrieved from [Link]

  • Kinetics and mechanism of the hydrolysis of α-amino-acid esters in mixed-ligand complexes with copper(II) ethylenediaminemonoacetate. Journal of the Chemical Society, Dalton Transactions. (1983). Retrieved from [Link]

  • Kinetics and Mechanism for Hydrolysis of α-Amino Acid Esters in Mixed Ligand Complexes with Zn(II)–Nitrilo-tris(methyl phosphonic Acid). (2025, August 6). ResearchGate. Retrieved from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass. Retrieved from [Link]

  • Chiral separations for d-amino acid analysis in biological samples. Ovid. Retrieved from [Link]

  • Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of Chromatography A. (2015). Retrieved from [Link]

  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. (2023, November 30). Retrieved from [Link]

  • Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies Europe. Retrieved from [Link]

  • L-Norvaline Ethyl Ester Hydrochloride 98.0%. Pure Synth. Retrieved from [Link]

  • O-Ethyl-D-norvaline. Pharmaffiliates. Retrieved from [Link]

Sources

Topic: Characterization of O-Ethyl-D-norvaline Hydrochloride as a Potential Arginase Inhibitor Using a Colorimetric Activity Assay

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

Arginase is a critical enzyme in the urea cycle, catalyzing the hydrolysis of L-arginine to L-ornithine and urea.[1][2] Its role extends beyond ureagenesis, influencing nitric oxide (NO) production and polyamine synthesis, making it a significant therapeutic target in cardiovascular disease, oncology, and immunology.[3] This document provides a comprehensive guide to characterizing the inhibitory potential of O-Ethyl-D-norvaline Hydrochloride, a derivative of the known arginase inhibitor L-norvaline, using a robust and high-throughput colorimetric arginase activity assay.[3][4] We detail the scientific rationale, provide a validated step-by-step protocol for determining the half-maximal inhibitory concentration (IC50), and offer insights into data analysis and troubleshooting, empowering researchers to reliably assess arginase inhibitors.

Scientific Background & Assay Principle

Arginase: A Key Regulator of L-Arginine Metabolism

The two mammalian isoforms of arginase, Arginase I (cytosolic) and Arginase II (mitochondrial), regulate the bioavailability of L-arginine.[2] This amino acid is a shared substrate for both arginase and nitric oxide synthase (NOS). By depleting the L-arginine pool, overactive arginase can limit NO production, a key factor in endothelial dysfunction and other pathologies.[3][5] Consequently, the inhibition of arginase is a promising therapeutic strategy to restore L-arginine levels for NO synthesis.[3] L-norvaline has been identified as a potent arginase inhibitor, and this protocol is designed to evaluate its derivative, this compound.[4][6][7]

The Colorimetric Assay Principle

The assay quantifies arginase activity by measuring the production of urea, one of the reaction's end products. The protocol follows a two-step process:

  • Enzymatic Reaction: Arginase, activated by its cofactor Manganese (Mn²⁺), catalyzes the conversion of L-arginine to L-ornithine and urea.[2]

  • Colorimetric Detection: The reaction is stopped, and a specialized chromogen reagent is added. This reagent reacts specifically with the urea produced to form a stable, colored complex. The intensity of the color, measured spectrophotometrically at 430 nm, is directly proportional to the amount of urea generated and thus to the arginase activity.[1][8]

This method is sensitive, direct, and readily adaptable for high-throughput screening in a 96-well plate format.[2][8]

Arginase_Assay_Principle cluster_reaction Step 1: Arginase Reaction cluster_detection Step 2: Urea Detection Arginine L-Arginine (Substrate) Arginase Arginase + Mn²⁺ Arginine->Arginase Products L-Ornithine + Urea Arginase->Products Urea Urea Chromogen Urea Reagent (A + B) Urea->Chromogen ColoredComplex Colored Complex (Absorbance at 430 nm) Chromogen->ColoredComplex Inhibitor O-Ethyl-D-norvaline Hydrochloride Inhibitor->Arginase Inhibition

Caption: Principle of the colorimetric arginase inhibition assay.

Materials and Reagents

Equipment
  • Spectrophotometric 96-well plate reader (capable of reading absorbance at 430 nm)

  • 96-well clear, flat-bottom plates[9]

  • 37°C incubator

  • Multichannel and single-channel pipettes

  • Reagent reservoirs

  • Microcentrifuge tubes

  • Vortex mixer

Reagents and Buffers

(Note: Many components can be sourced from commercial kits like Sigma-Aldrich MAK112 or similar.[2] Alternatively, they can be prepared individually.)

Reagent/BufferPreparation InstructionsStorage
Arginine Buffer (0.5 M, pH 9.5) Dissolve L-Arginine in 10 mM Tris-HCl buffer, adjust pH to 9.5.-20°C
Mn Solution (10 mM) Dissolve MnCl₂ in ultrapure water.2-8°C
5x Substrate Buffer Combine 4 volumes of Arginine Buffer with 1 volume of Mn Solution. Prepare fresh before use.[1][8]Use within 2 hours
Urea Reagent A (Proprietary component of most kits) Acidic solution.2-8°C
Urea Reagent B (Proprietary component of most kits) Chromogen solution.2-8°C
Urea Reagent (Working Solution) Combine equal volumes of Reagent A and Reagent B. Prepare fresh.[1][8]Use immediately
Urea Standard (50 mg/dL) Provided in kits or prepare a stock solution of urea in water.-20°C
1 mM Urea Standard Mix 24 µL of 50 mg/dL Urea Standard with 176 µL of ultrapure water.[1][8]Prepare fresh
Enzyme Source Recombinant human arginase I or II, or prepared tissue/cell lysates.[10]-80°C
O-Ethyl-D-norvaline HCl Prepare a 100 mM stock solution in ultrapure water or DMSO.-20°C
Ultrapure Water For dilutions and blanks.Room Temperature

Detailed Experimental Protocol

This protocol is designed to determine the IC50 value of this compound. The experiment includes controls to ensure the validity of the results.

Preparation of Reagents and Samples
  • Thaw Reagents: Thaw all frozen reagents. Keep the enzyme on ice. Warm the Arginine Buffer to 37°C.[1]

  • Enzyme Dilution: Dilute the arginase enzyme stock in 10 mM Tris-HCl (pH 7.4) to a working concentration. The optimal concentration should be determined empirically to ensure the reaction is within the linear range of the assay (typically, so that the uninhibited reaction yields an absorbance value between 0.8 and 1.5).

  • Inhibitor Dilutions: Prepare a serial dilution of O-Ethyl-D-norvaline HCl from your stock solution. A common starting point is a 10-point, 3-fold serial dilution, starting from 1 mM down to the low micromolar or nanomolar range.

  • Urea Standard Curve: Prepare standards for a standard curve if absolute quantification is desired, though for IC50 determination, 100% activity and blank controls are sufficient. For this protocol, a single 1 mM standard is used for reference.[2]

Assay Plate Setup

It is critical to set up the plate logically. All conditions should be performed in triplicate.

Well TypeDescriptionReagent 1 (Buffer/Inhibitor)Reagent 2 (Enzyme)Reagent 3 (Substrate)
100% Activity Control No inhibitor, measures maximum enzyme activity.10 µL Water/Vehicle40 µL Enzyme10 µL 5x Substrate
Inhibitor Wells Measures enzyme activity at various inhibitor concentrations.10 µL Inhibitor Dilution40 µL Enzyme10 µL 5x Substrate
Enzyme Blank No substrate during reaction; accounts for background from enzyme/buffer.10 µL Water/Vehicle40 µL EnzymeNo substrate initially
Substrate Blank No enzyme; accounts for substrate auto-hydrolysis.50 µL Water/VehicleNo Enzyme10 µL 5x Substrate
Reagent Blank No enzyme or substrate; accounts for plate/reagent background.60 µL Water/VehicleNo EnzymeNo Substrate
Step-by-Step Assay Procedure

Caption: Workflow for the arginase inhibitor assay.

  • Inhibitor/Vehicle Addition: To the appropriate wells of a 96-well plate, add 10 µL of the O-Ethyl-D-norvaline HCl serial dilutions or the corresponding vehicle (e.g., ultrapure water).

  • Enzyme Addition: Add 40 µL of the diluted arginase enzyme solution to all wells except the Substrate Blank and Reagent Blank.

  • Pre-incubation: Gently tap the plate to mix and pre-incubate for 10 minutes at 37°C. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation: Add 10 µL of the 5x Substrate Buffer (pre-warmed to 37°C) to all wells except the Enzyme Blank and Reagent Blank. Mix gently.

  • Reaction Incubation: Incubate the plate at 37°C. The optimal time depends on enzyme activity but is typically between 30 and 120 minutes.[1][2] The goal is to remain in the linear phase of the reaction.

  • Stop Reaction & Color Development: Stop the reaction by adding 200 µL of the prepared Urea Reagent (A+B mixture) to all wells.[8]

  • Blank Correction: Immediately after stopping, add 10 µL of the 5x Substrate Buffer to the Enzyme Blank wells. This ensures all wells contain the same final components, correcting for any absorbance from the substrate itself.[1][8]

  • Final Incubation: Incubate the plate at room temperature for 60 minutes, protected from light, to allow for full color development.[8]

  • Measurement: Read the absorbance at 430 nm using a microplate reader.

Data Analysis and Interpretation

Data Correction

First, average the triplicate readings for each condition. Then, subtract the average absorbance of the Reagent Blank from all other readings to correct for background.

Corrected Absorbance = Avg. Absorbance_Sample - Avg. Absorbance_Reagent Blank

Calculation of Percent Inhibition

The 100% Activity Control represents the maximum (uninhibited) enzyme activity. The Enzyme Blank represents 100% inhibition (zero activity).

Activity (%) = [(Abs_Inhibitor - Abs_Enzyme Blank) / (Abs_100% Activity - Abs_Enzyme Blank)] * 100

Inhibition (%) = 100 - Activity (%)

IC50 Determination

The IC50 is the concentration of an inhibitor required to reduce the enzyme's activity by 50%.

  • Plot Percent Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

  • Use a non-linear regression software (e.g., GraphPad Prism, Origin) to fit the data to a sigmoidal dose-response curve (variable slope).

  • The software will calculate the IC50 value from this curve.

Sample Data Table
[Inhibitor] (µM)Log [Inhibitor]Avg. Abs @ 430nmCorrected Abs% Inhibition
0 (100% Activity)N/A1.2501.2000.0
0 (Enzyme Blank)N/A0.0800.030100.0
101.0150.96520.1
30.4770.8300.78038.5
1010.6800.63051.3
301.4770.4120.36274.2
10020.1980.14892.5
3002.4770.0950.04598.7
Calculated IC50 9.5 µM

Assay Validation and Troubleshooting

A robust assay is self-validating.[11] Before screening inhibitors, ensure the assay is performing well by assessing key parameters.

  • Signal-to-Background (S/B) Ratio: (Mean Signal_100% Activity) / (Mean Signal_Enzyme Blank). A ratio >5 is generally considered good.

  • Z'-Factor: A measure of assay quality. Z' = 1 - [(3 * SD_100% Activity + 3 * SD_Enzyme Blank) / |Mean_100% Activity - Mean_Enzyme Blank|]. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

ProblemPotential Cause(s)Solution(s)
High Background in Enzyme Blank - Contaminated reagents.- Enzyme instability releasing chromogenic substances.- Use fresh, high-purity reagents.- Keep enzyme on ice and use promptly after dilution.
Low Signal in 100% Activity Well - Insufficient enzyme concentration.- Inactive enzyme (improper storage, freeze-thaw cycles).- Incubation time too short.- Optimize enzyme concentration.- Aliquot and store enzyme properly at -80°C.- Increase the reaction incubation time.
High Variability Between Replicates - Pipetting errors.- Inconsistent mixing in wells.- Temperature fluctuations across the plate.- Calibrate pipettes.- Ensure thorough but gentle mixing after reagent addition.- Ensure uniform heating in the incubator.
Turbidity After Adding Urea Reagent - High protein concentration in sample (e.g., lysates).[2][8]- Centrifuge the plate or transfer samples to tubes, spin down precipitate, and transfer supernatant back to a new plate for reading.[2][8]

Conclusion

This application note provides a detailed, scientifically-grounded protocol for the reliable determination of the inhibitory activity of this compound against arginase. By explaining the causality behind the experimental design and incorporating self-validating controls, this guide equips researchers with the necessary tools to accurately characterize potential arginase inhibitors. This assay serves as a critical first step in the drug discovery pipeline, enabling the quantitative evaluation required for lead compound optimization and further preclinical development.[11][12]

References

  • BioAssay Systems. (n.d.). QuantiChromTM Arginase Assay Kit (DARG-100). Retrieved from BioAssay Systems Website. [Link]

  • Assay Genie. (n.d.). Arginase Activity Colorimetric Assay Kit. Retrieved from Assay Genie Website. [Link]

  • Ingles-Prieto, A., et al. (2012, May 1). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • LifeTein. (2025, May 29). Unusual Amino Acids: Norvaline. Retrieved from LifeTein Peptide Blog. [Link]

  • Pokrovirsky, V. V., et al. (2014). Arginase Inhibitor in the Pharmacological Correction of Endothelial Dysfunction. BioMed Research International, 2014, 538356. [Link]

  • Tsikas, D. (2020, February 12). Norvaline Reduces Blood Pressure and Induces Diuresis in Rats with Inherited Stress-Induced Arterial Hypertension. BioMed Research International. [Link]

Sources

Application Notes and Protocols for Robust Cell Culture Treatment Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Pipette - The Logic of Reproducible Cell-Based Assays

In the landscape of biological sciences and drug development, cell culture is the bedrock upon which countless discoveries are built. It serves as our window into the intricate world of cellular behavior, disease modeling, and the efficacy of novel therapeutic compounds.[1][2] However, the apparent simplicity of maintaining cells in a dish belies a complex interplay of variables. Any slight deviation in practice can lead to results that are not only misleading but also irreproducible, wasting invaluable time and resources.[3][4]

This guide is structured not as a rigid set of instructions, but as a comprehensive manual grounded in scientific causality. We will move beyond merely listing steps to explain the critical reasoning behind them. Our objective is to empower you, the researcher, to design and execute cell culture treatment protocols that are not just successful, but are also inherently robust, reliable, and self-validating. From the foundational principles of quality control to the nuances of post-treatment analysis, this document will serve as a definitive resource for generating high-integrity data.

Part I: The Blueprint for Success - Foundational Principles & Experimental Design

The integrity of any cell culture experiment is determined long before the first treatment is applied. A meticulously planned experimental design is the single most important factor in achieving reproducible and meaningful results.

Pillar 1: The Sanctity of the Cell Line - Identity and Quality Control

Your cells are the most critical reagent in the experiment. Their health, identity, and stability are paramount. Ignoring quality control (QC) is a primary cause of invalid research data and a significant barrier to publication.[1]

  • Verified Sourcing : Always obtain cell lines from reputable, certified cell banks like the European Collection of Authenticated Cell Cultures (ECACC) or the American Type Culture Collection (ATCC).[5] These sources provide authenticated, contaminant-free cultures.

  • Routine Contamination Screening : Microbial contamination can devastate an experiment.[5]

    • Mycoplasma: This insidious bacterial contaminant cannot be seen with a standard microscope but can dramatically alter cell metabolism and gene expression.[2][6] It is best practice to test all new cell lines upon arrival and screen cultures routinely (e.g., every few weeks) using PCR-based or enzymatic methods.[7][8]

    • Bacteria & Fungi: Visual inspection for turbidity, pH changes (often a yellowing of the media), and microscopic observation of filamentous or particulate matter should be a daily routine.[6][7]

  • Preventing Genetic Drift and Ensuring Identity :

    • Low Passage Number : Continuous passaging can lead to genetic and phenotypic changes.[9] It is crucial to work with cells within a defined, low passage number range. Create a master and working cell bank system to ensure a consistent supply of early-passage cells.[5]

    • Cell Line Authentication : Cross-contamination with other cell lines is a serious and widespread issue.[2] The identity of your cell lines should be regularly confirmed using methods like Short Tandem Repeat (STR) profiling.[9]

Pillar 2: The Art of Experimental Design - Controls, Replicates, and Variables

A well-designed experiment isolates the variable of interest—your treatment—by accounting for all other potential influences.

  • The Power of Controls : Controls are the benchmarks against which you measure the effect of your treatment. They are non-negotiable.[10]

    • Vehicle (Negative) Control : Most compounds are dissolved in a solvent like DMSO. The vehicle control consists of cells treated with the highest concentration of the solvent used in the experiment. This is essential to ensure that any observed effects are due to the compound itself and not the solvent.[10][11]

    • Untreated Control : This sample of cells receives no treatment and represents the baseline health and behavior of the cell population under standard culture conditions.

    • Positive Control : This involves treating cells with a compound known to produce the expected outcome. It validates that your assay system is working correctly.[10][11] For example, in an apoptosis assay, staurosporine is a common positive control.

  • Understanding Replicates :

    • Technical Replicates : These are multiple measurements of the same sample (e.g., pipetting from the same well three times). They account for pipetting variability but provide no information about the biological variation.

    • Biological Replicates : These are parallel measurements of biologically distinct samples. For cell culture, this means running the entire experiment on three separate occasions, ideally starting from different frozen vials of cells.[12] Biological replicates are critical for demonstrating that your results are consistent and statistically significant.

  • Dose-Response and Time-Course Studies : A single concentration at a single time point provides a very limited snapshot.

    • Dose-Response : Treating cells with a range of compound concentrations (typically a serial dilution) allows you to determine key metrics like the IC50 (half-maximal inhibitory concentration) and observe the full dynamic range of the compound's effect.

    • Time-Course : Cellular responses evolve over time. Analyzing effects at multiple time points (e.g., 6, 24, 48, 72 hours) can reveal the kinetics of the response, distinguishing between early and late cellular events.

Experimental Design Workflow

G cluster_0 Phase 1: Planning & QC cluster_1 Phase 2: Execution cluster_2 Phase 3: Analysis QC Cell Line QC (Mycoplasma, STR) Design Experimental Design (Controls, Doses, Timepoints) QC->Design Seeding Cell Seeding & Plating Design->Seeding Reagent Reagent Preparation (Compound Dilutions) Seeding->Reagent Treatment Cell Treatment Reagent->Treatment Incubation Incubation (Specified Duration) Treatment->Incubation Harvest Cell Harvest / Lysate Prep Incubation->Harvest Assay Endpoint Assays (Viability, WB, qPCR) Harvest->Assay Data Data Analysis & Interpretation Assay->Data

Caption: A typical workflow for a cell culture treatment experiment.

Part II: The Core Protocol - A Step-by-Step Guide to Cell Treatment

This section provides a detailed, generalized protocol. Remember to optimize parameters like seeding density and incubation times for your specific cell line and experimental goals.

A. Pre-Treatment: Cell Seeding and Preparation

The goal is to have a healthy, sub-confluent monolayer of cells in the logarithmic phase of growth at the time of treatment.[4]

  • Aseptic Environment : Thoroughly disinfect the biological safety cabinet with 70% ethanol before and after use.[7]

  • Cell Harvest : For adherent cells, wash the confluent flask with sterile Phosphate-Buffered Saline (PBS) and detach using a minimal volume of a dissociation reagent like Trypsin-EDTA. Incubate at 37°C until cells round up and detach. Neutralize the trypsin with an equal volume of complete media containing serum.[13]

  • Cell Counting : Transfer the cell suspension to a conical tube. Take a small aliquot and determine the cell concentration and viability using a hemocytometer with Trypan Blue dye or an automated cell counter.

  • Calculate Seeding Density : Based on the cell count, calculate the volume of cell suspension needed to achieve the desired cell number per well in your culture plate (e.g., 96-well, 24-well, or 6-well plates).

  • Plating : Dilute the calculated cell suspension into fresh, pre-warmed complete media.[14] Pipette the appropriate volume into each well. Gently rock the plate in a cross pattern to ensure even distribution.

  • Incubation : Place the plate in a humidified incubator at 37°C with 5% CO2. Allow cells to adhere and recover for at least 18-24 hours before treatment.

B. Reagent Preparation

Accuracy in preparing treatment solutions is critical for dose-response experiments.

  • Stock Solution : Prepare a high-concentration stock solution of your compound, typically in 100% sterile-filtered DMSO. For example, a 10 mM stock is common. Aliquot into small, single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[8]

  • Working Solutions : On the day of the experiment, thaw a stock aliquot. Perform serial dilutions in sterile culture media (without serum, if the compound binds to serum proteins) to create a set of working concentrations. These are typically prepared at a higher concentration (e.g., 10X or 2X) than the final desired concentration.

  • Pre-warming : Ensure all media and reagents are warmed to 37°C in a water bath before adding them to the cells to prevent temperature shock.[14][15]

Parameter Example Value Rationale
Compound Stock Concentration 10 mM in DMSOHigh concentration minimizes the volume of solvent added to cells.
Final DMSO Concentration < 0.1% (v/v)High concentrations of DMSO can be toxic to cells.
Working Solution Prep 10X final concentrationAllows for adding a small volume (e.g., 10 µL to 90 µL of media in a well) to minimize disturbance.
Serial Dilution Factor 1:3 or 1:10Provides a logarithmic spread of concentrations to capture the full dose-response curve.
C. The Treatment Protocol
  • Media Removal : Carefully aspirate the old culture media from each well. Angle the pipette tip against the side of the well to avoid disturbing the cell monolayer.[3]

  • Adding Treatment : Gently add the pre-warmed media containing the appropriate concentration of your compound (or vehicle control) to each well.

  • Incubation : Return the plate to the incubator and incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

Detailed Cell Treatment Workflow

G start Start: Seeded Plate (24h post-seeding) prep_media Prepare & Pre-warm Treatment Media (37°C) start->prep_media aspirate Aspirate Old Media (Gently, from side of well) prep_media->aspirate add_treatment Add Treatment Media (Vehicle, Doses 1-n) aspirate->add_treatment incubate Incubate (37°C, 5% CO2, X hours) add_treatment->incubate end Proceed to Post-Treatment Analysis incubate->end

Caption: Step-by-step workflow for applying treatment to cultured cells.

Part III: Post-Treatment Analysis - Interrogating the Cellular Response

The choice of endpoint assay is dictated entirely by your research question. Are you interested in cell death, changes in protein expression, or altered gene transcription?

A. Cell Viability and Proliferation Assays

These assays measure the overall health of the cell population.[16] It's crucial to distinguish between assays that measure metabolic activity and those that measure membrane integrity, as they can sometimes yield different results.[17]

  • Principle : Measures of cell health can include metabolic activity, ATP content, or the integrity of the cell membrane.[16]

  • Common Assays :

    • MTT/XTT (Metabolic) : Measures the activity of mitochondrial reductase enzymes. A reduction in signal indicates decreased metabolic activity, which is often interpreted as lower viability.

    • Trypan Blue / Propidium Iodide (Membrane Integrity) : These dyes are excluded by the intact membranes of live cells but can enter and stain dead cells.[17][18]

Protocol: Trypan Blue Exclusion Assay for Viability

  • Harvest Cells : Collect both floating and adherent cells. For adherent cells, trypsinize as previously described. Centrifuge the cell suspension at 200-250 x g for 5 minutes.[2]

  • Resuspend : Discard the supernatant and resuspend the cell pellet in a known volume of sterile PBS.

  • Staining : Mix a 1:1 ratio of your cell suspension with 0.4% Trypan Blue solution (e.g., 10 µL of cells + 10 µL of dye).

  • Counting : Immediately load 10 µL of the mixture into a hemocytometer. Under a microscope, count the number of live (clear, refractile) and dead (blue) cells in the four large corner squares.

  • Calculation :

    • Total Cells/mL = (Average cell count per square) x Dilution Factor (2) x 10^4

    • % Viability = (Number of live cells / Total number of cells) x 100

B. Protein Expression Analysis: Western Blotting

Western blotting is a powerful technique to detect changes in the expression level or activation state (e.g., phosphorylation) of specific target proteins following treatment.[19]

Protocol: Cell Lysate Preparation for Western Blot

  • Harvest : Place the culture dish on ice. Aspirate the media and wash the cells once with ice-cold PBS.[20]

  • Lysis : Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer with added protease and phosphatase inhibitors).[20]

  • Scrape and Collect : Use a cell scraper to scrape the cells off the plate. Transfer the lysate to a pre-chilled microcentrifuge tube.[19]

  • Incubate & Clarify : Incubate the lysate on ice for 15-30 minutes. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[20]

  • Collect Supernatant : Carefully transfer the supernatant (which contains the protein) to a new tube.

  • Quantify : Determine the protein concentration using a standard assay like the BCA or Bradford assay. The lysate is now ready for SDS-PAGE and Western blotting.

C. Gene Expression Analysis: Reverse Transcription-Quantitative PCR (RT-qPCR)

RT-qPCR is used to measure changes in the messenger RNA (mRNA) levels of specific genes, providing insight into how a treatment affects gene transcription.[21][22]

Protocol: Simplified RT-qPCR Workflow

  • RNA Extraction : After treatment, wash cells with PBS and lyse them directly in the well using a lysis buffer containing a chaotropic agent (e.g., from a commercial RNA extraction kit) to inactivate RNases.[21] Purify the total RNA according to the kit manufacturer's protocol.

  • Quality & Quantity Check : Assess RNA purity and concentration using a spectrophotometer (an A260/A280 ratio near 2.0 is considered pure).[21]

  • cDNA Synthesis (Reverse Transcription) : Convert a standardized amount of RNA (e.g., 1 µg) into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of primers.

  • qPCR : In a qPCR plate, combine the cDNA with a master mix containing DNA polymerase, dNTPs, and primers specific to your gene of interest. Run the plate on a real-time PCR machine. The machine measures the fluorescence generated during amplification, allowing for the quantification of the initial amount of target mRNA.[23]

D. Signaling Pathway Analysis

Treatments, particularly in cancer research, often work by altering intracellular signaling pathways that control cell survival, proliferation, and death.[24] Data from Western blotting (e.g., checking phosphorylation of key kinases) and RT-qPCR (e.g., checking expression of downstream target genes) can be integrated to understand how a drug impacts these networks.[25][26]

Example Signaling Pathway: MAPK/ERK

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK p ERK ERK1/2 MEK->ERK p TF Transcription Factors (c-Myc, AP-1) ERK->TF p Response Cellular Response (Proliferation, Survival) TF->Response Drug Drug Treatment (e.g., MEK Inhibitor) Drug->MEK

Sources

Application Note: Preparation and Handling of O-Ethyl-D-norvaline Hydrochloride Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

O-Ethyl-D-norvaline Hydrochloride is the ethyl ester derivative of the non-proteinogenic amino acid D-norvaline, supplied as a hydrochloride salt to ensure solid-state stability. While the ester modification enhances lipophilicity and cellular permeability compared to the free amino acid, it introduces susceptibility to hydrolysis.

This guide provides a standardized protocol for preparing high-integrity stock solutions, emphasizing solvent selection to prevent spontaneous hydrolysis and ensuring precise concentration delivery.

Physicochemical Specifications
PropertyDetail
Chemical Name D-Norvaline ethyl ester hydrochloride
Molecular Formula C

H

NO

[1][2][3][4] · HCl
Molecular Weight 181.66 g/mol
CAS Number Refer to vendor CoA (Commonly linked to free base CAS 144447-82-5 or L-isomer CAS 40918-51-2)
Solubility (Water) ~50–100 mg/mL (Freely soluble)
Solubility (DMSO) ≥ 100 mg/mL
Solubility (Ethanol) ≥ 100 mg/mL
pKa ~7.5 (Amine), Ester is non-ionizable but hydrolytically labile

Pre-Formulation Logic: The Stability-Solubility Trade-off[7]

Before uncapping the vial, researchers must understand the Hydrolysis Risk Factor .

  • The Ester Vulnerability: In aqueous environments, particularly at pH > 7.0, the ethyl ester group undergoes hydrolysis, reverting the compound to D-norvaline and ethanol. This reaction is catalyzed by base and heat.

  • The HCl Advantage: The hydrochloride salt creates an acidic microenvironment when dissolved in unbuffered water (pH ~4–5), which temporarily stabilizes the ester.

  • The Buffer Trap: Dissolving the salt directly into a neutral buffer (PBS, pH 7.4) neutralizes the protective acid and accelerates hydrolysis.

Strategic Recommendation:

  • Primary Stock: Prepare in DMSO (Dimethyl Sulfoxide) or Absolute Ethanol for long-term storage.

  • Secondary Stock: Prepare in Water only for immediate use (same-day experiments).

Protocol A: Preparation of Long-Term Stock Solution (DMSO)

Best for: High-throughput screening, frozen storage, and cellular assays (diluted later).

Materials
  • This compound (Solid)

  • Anhydrous DMSO (Dimethyl Sulfoxide), sterile filtered (Grade: Cell Culture or HPLC)

  • Vortex mixer

  • Amber glass vials (Borosilicate) with PTFE-lined caps

Procedure
  • Calculate Mass for Target Concentration:

    • Target: 100 mM Stock Solution

    • Formula:

      
      
      
    • Example: To prepare 1 mL of 100 mM stock:

      
      
      
  • Weighing:

    • Weigh ~18.2 mg of the solid into a sterile amber vial. Record the exact mass (e.g., 18.4 mg).

  • Solvent Addition (Gravimetric Correction):

    • Calculate the exact volume of DMSO required based on the recorded mass to maintain exactly 100 mM.

    • Example: For 18.4 mg:

      
      .
      
  • Dissolution:

    • Add the calculated volume of Anhydrous DMSO.

    • Vortex vigorously for 30 seconds. The solution should be clear and colorless.

  • Aliquot & Storage:

    • Dispense into 50–100 µL aliquots to avoid freeze-thaw cycles.

    • Store at -20°C. Stable for >6 months.

Protocol B: Preparation of Aqueous Working Solution

Best for: Immediate injection or acute studies where organic solvents are prohibited. Warning: Do not store aqueous solutions for >24 hours.

Materials
  • This compound (Solid)

  • Sterile Milli-Q Water (Nuclease-free)

  • 0.22 µm Syringe Filter (PES or PVDF)

Procedure
  • Dissolution:

    • Dissolve the solid in sterile water to reach a concentration of 10–50 mM.

    • Note: The pH of this solution will be acidic (~pH 4–5) due to the HCl counterion. Do not neutralize until the moment of use.

  • Filtration (Sterilization):

    • Pass the solution through a 0.22 µm syringe filter into a sterile tube.

    • Why? Autoclaving will destroy the ester bond via thermal hydrolysis.

  • Application:

    • Dilute this acidic stock into your experimental buffer (e.g., PBS or Media) immediately before the assay.

    • Once diluted into pH 7.4 media, the hydrolysis clock starts. Use within 2–4 hours for maximum integrity.

Decision Logic & Workflow Visualization

The following diagram illustrates the critical decision pathways for solvent selection based on experimental intent.

StockPrep Start Start: O-Ethyl-D-norvaline HCl (Solid) Intent Intended Application? Start->Intent LongTerm Long-term Storage / Repeated Use Intent->LongTerm High Stability Acute Immediate Use / Organic Solvent Intolerant Intent->Acute No Organics DMSO_Stock Protocol A: Dissolve in Anhydrous DMSO (100 mM) LongTerm->DMSO_Stock Water_Stock Protocol B: Dissolve in Sterile Water (Acidic pH maintained) Acute->Water_Stock Storage Store at -20°C (Stable >6 months) DMSO_Stock->Storage Dilution Dilute into Media/Buffer (Start Hydrolysis Clock) Water_Stock->Dilution Use Immediately (<4h) Storage->Dilution Thaw & Dilute

Figure 1: Decision matrix for solvent selection. Green path indicates optimal stability; Red path indicates high-risk/high-maintenance handling.

Quality Control & Troubleshooting

Verification of Stock Integrity

If experimental results are inconsistent, the ester may have hydrolyzed.

  • TLC Check: Run a small aliquot on Silica TLC (Mobile phase: Butanol/Acetic Acid/Water 4:1:1). Stain with Ninhydrin.

    • Intact: Single spot (higher Rf, hydrophobic ester).

    • Hydrolyzed: Appearance of a lower Rf spot (D-Norvaline free acid).

Common Pitfalls
IssueCauseSolution
Precipitation in Media High concentration stock added to cold media.Warm media to 37°C before adding stock; vortex immediately.
Loss of Activity Stock stored in water at 4°C for days.Discard. Prepare fresh or use DMSO stock.
Unexpected pH drop High volume of aqueous stock added to weak buffer.The HCl salt is acidic. Adjust buffer capacity (HEPES > PBS) or neutralize carefully with NaOH during the experiment, not in the stock.

References

  • PubChem. Compound Summary: Norvaline Ethyl Ester. (Physicochemical properties and hydrolysis data).[5] Available at: [Link]

  • ResearchGate. Solubilities of Norvaline in Water and Organic Solvents. (Solubility data for norvaline derivatives). Available at: [Link]

Sources

Application Notes & Protocols: O-Ethyl-D-norvaline Hydrochloride for In Vitro Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of O-Ethyl-D-norvaline Hydrochloride in Cellular Research

This compound is an ethyl ester derivative of D-norvaline, a non-proteinogenic amino acid that has garnered significant interest as a modulator of critical enzymatic pathways.[1] Its primary utility in a research context stems from its function as a competitive inhibitor of the arginase enzyme.[2][3] Arginase plays a pivotal role in cellular metabolism by catalyzing the hydrolysis of L-arginine to L-ornithine and urea.[3][4] This reaction represents a critical metabolic branch point, as L-arginine is also the sole substrate for nitric oxide synthases (NOS) in the production of nitric oxide (NO), a vital signaling molecule involved in immunoregulation, neurotransmission, and vascular homeostasis.[2][5][6]

By inhibiting arginase, this compound effectively increases the bioavailability of intracellular L-arginine, shunting it towards the NOS pathway and thereby enhancing NO production.[3][7] This mechanism makes it a powerful tool for in vitro investigations into physiological and pathological processes where the L-arginine-NO pathway is implicated. This guide provides a comprehensive overview of its properties, mechanism of action, and detailed protocols for its application in immunological and cancer cell studies, designed for researchers, scientists, and drug development professionals.

Compound Profile: Physicochemical Properties

A thorough understanding of the compound's properties is essential for accurate and reproducible experimental design.

PropertyValueSource(s)
IUPAC Name (R)-Ethyl 2-aminopentanoate hydrochloride[8]
CAS Number 144447-82-5 (free base)[8]
Molecular Formula C₇H₁₅NO₂·HCl[8]
Molecular Weight 181.66 g/mol [8]
Appearance White crystalline powder[9]
Solubility The parent compound, norvaline, is soluble in water and polar organic solvents like ethanol and methanol. The hydrochloride salt form is expected to have enhanced aqueous solubility. For stock solutions, sterile deionized water, PBS, or DMSO are recommended.[9][10][11]
Storage Store at 2-8°C in a dry, dark place. For long-term storage, -20°C is recommended. Stock solutions should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Mechanism of Action: The Arginine-NO Axis Modulation

The primary mechanism of this compound revolves around the competitive inhibition of arginase I and arginase II isoforms.[4][7] In many cell types, particularly immune cells like myeloid-derived suppressor cells (MDSCs) and tumor cells, arginase is upregulated, leading to a depletion of L-arginine in the microenvironment.[12] This L-arginine depletion impairs the function of other cells, notably T-cells, which require L-arginine for proliferation and effector functions.[12]

By introducing this compound, the arginase enzyme is occupied, preventing it from catabolizing L-arginine. This leads to two key downstream effects:

  • Restoration of L-arginine pools: This reversal of L-arginine deprivation restores normal metabolic function in sensitive cells like T-lymphocytes.

  • Enhanced Nitric Oxide (NO) Synthesis: With more L-arginine available as a substrate for nitric oxide synthase (NOS), the production of NO increases.[2][6] NO itself has pleiotropic effects, including vasodilation and immunomodulatory activities.[5]

The following diagram illustrates this critical signaling pathway.

Arginase Inhibition Pathway cluster_0 Cellular Microenvironment cluster_1 Intracellular Space L_Arginine_ext ExtracellularL-Arginine L_Arginine_int IntracellularL-Arginine L_Arginine_ext->L_Arginine_int Transport Arginase Arginase Enzyme L_Arginine_int->Arginase Substrate NOS Nitric Oxide Synthase (NOS) L_Arginine_int->NOS Substrate Ornithine_Urea L-Ornithine + Urea (Proliferation, Urea Cycle) Arginase->Ornithine_Urea Catalyzes NO_Citrulline Nitric Oxide (NO) + L-Citrulline (Signaling, Vasodilation) NOS->NO_Citrulline Catalyzes O_Ethyl_D_norvaline O-Ethyl-D-norvaline HCl O_Ethyl_D_norvaline->Arginase Inhibits

Caption: Mechanism of O-Ethyl-D-norvaline HCl action.

Key In Vitro Applications

The ability of this compound to modulate the L-arginine-NO pathway makes it a versatile tool for a range of in vitro studies.

  • Cancer Immunology: The tumor microenvironment is often characterized by high arginase activity, which contributes to immune evasion by suppressing T-cell responses.[12] this compound can be used to investigate the reversal of this immunosuppression. Studies have shown that L-norvaline can inhibit the proliferation of cancer cells and enhance the efficacy of chemotherapeutic agents.[13] It is an ideal candidate for studying the restoration of T-cell activation, proliferation, and cytokine production in co-culture models with tumor cells.

  • T-Cell Biology: The activation and proliferation of T-cells are metabolically demanding processes that depend on the availability of key amino acids, including L-arginine.[14] This compound can be used to study the specific role of arginine metabolism in T-cell differentiation, memory formation, and effector function.[15][16]

  • Cardiovascular Research: In models of endothelial dysfunction, arginase activity is often elevated, leading to reduced NO bioavailability.[5][6] this compound can be applied to in vitro models using endothelial cells (e.g., HUVECs) to study the restoration of NO production and its downstream effects on vascular tone and inflammation.[7]

Protocol: Assessing the Impact on T-Cell Activation and Proliferation

This protocol provides a robust method to evaluate the effect of this compound on the activation and proliferation of human T-cells in vitro.

Principle

Human Peripheral Blood Mononuclear Cells (PBMCs) are isolated from whole blood. T-cells within the PBMC population are labeled with a proliferation-tracking dye (e.g., CFSE) and stimulated to activate and divide using anti-CD3/CD28 antibodies. The cells are cultured in the presence of varying concentrations of this compound. The proliferation is measured by flow cytometry as the dilution of the tracking dye, while activation is assessed by the expression of surface markers (e.g., CD25, CD69) and cytokine production (e.g., IL-2) is measured in the supernatant by ELISA.

Materials and Reagents
  • This compound

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 Medium[17]

  • Fetal Bovine Serum (FBS), Heat-Inactivated

  • Penicillin-Streptomycin Solution

  • L-Glutamine

  • CFSE (Carboxyfluorescein succinimidyl ester) or similar cell proliferation dye

  • Human Anti-CD3 Antibody (plate-bound or soluble)

  • Human Anti-CD28 Antibody (soluble)

  • Human IL-2 ELISA Kit

  • Flow Cytometry Antibodies: Anti-CD4, Anti-CD8, Anti-CD25, Anti-CD69

  • 96-well flat-bottom cell culture plates

  • FACS tubes

  • Dimethyl sulfoxide (DMSO) or sterile deionized water for stock solution

Experimental Workflow Diagram

Sources

Precision Quantification of In Vitro Nitric Oxide: A Dual-Modality Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Nitric oxide (NO) is a pleiotropic signaling molecule with a half-life of seconds, making direct quantification in biological systems notoriously difficult.[1][2] In cell culture models, NO rapidly oxidizes into stable metabolites (nitrite


 and nitrate 

) or reacts with intracellular targets.

Therefore, a single assay is rarely sufficient. This guide establishes a dual-modality approach for robust data:

  • Extracellular Accumulation: The Griess Assay measures stable nitrite in supernatants (an index of total NO production over time).

  • Intracellular Flux: DAF-FM Diacetate imaging captures real-time intracellular NO generation.

Method Selection Matrix

FeatureGriess Assay (Colorimetric)DAF-FM Diacetate (Fluorometric)
Target Extracellular Nitrite (

)
Intracellular NO / Reactive Nitrogen Species
Sensitivity Low (

0.5 - 1.0

M)
High (

3 nM)
Throughput High (96-well plate)Medium (Microscopy/Flow Cytometry)
Primary Use Cumulative production (24-48h)Real-time signaling snapshots (mins to hours)
Major Limitation Phenol red interference; IndirectpH sensitivity; Saturation kinetics

Biological Pathway & Experimental Logic[3]

To interpret these assays, one must understand the flux of NO from synthesis to degradation. The diagram below illustrates the production pathway and the specific intervention points for experimental controls (L-NAME and cPTIO).

NO_Pathway L_Arg L-Arginine NOS NOS Enzyme (iNOS/eNOS) L_Arg->NOS NO Nitric Oxide (NO•) NOS->NO Catalysis Citrulline L-Citrulline NOS->Citrulline Nitrite Nitrite (NO2-) (Stable Metabolite) NO->Nitrite Oxidation (Extracellular) DAF DAF-FM (Fluorescent) NO->DAF Intracellular Reaction LNAME L-NAME (Inhibitor) LNAME->NOS Blocks cPTIO cPTIO (Scavenger) cPTIO->NO Scavenges

Figure 1: The NO biosynthetic pathway showing enzymatic production, degradation into nitrite (measured by Griess), and reaction with fluorescent probes (DAF-FM).

Protocol A: The Griess Assay (Extracellular Nitrite)

Objective: Quantify stable nitrite accumulation in cell culture supernatant as a proxy for total NO production.

Critical Materials & Preparation
  • Griess Reagent I: 1% Sulfanilamide in 5% Phosphoric Acid.

  • Griess Reagent II: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in water.

  • Standard: Sodium Nitrite (

    
    ).[3]
    
  • Media: Phenol Red-Free media (DMEM or RPMI).

    • Why? Phenol red absorbs at ~540 nm, overlapping with the Griess azo-dye peak. If you must use phenol red, you must subtract a media-only blank, but sensitivity will suffer.

Step-by-Step Workflow
  • Cell Seeding & Treatment:

    • Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate (

      
       cells/well).
      
    • Treat with NO inducers (e.g., LPS 100 ng/mL + IFN-

      
      ) for 24 hours.
      
    • Control: Include wells with L-NAME (100

      
      M)  pre-treatment (1h) to validate NOS specificity.
      
  • Supernatant Collection:

    • Centrifuge the plate or transfer supernatant to microfuge tubes to pellet debris (5 min @ 1000 x g).

    • Transfer 50

      
      L  of clear supernatant to a fresh 96-well flat-bottom plate.
      
  • Standard Curve Preparation:

    • Prepare a 100

      
      M 
      
      
      
      stock in the same culture media used for cells.
    • Perform 2-fold serial dilutions (100, 50, 25, 12.5, 6.25, 3.13, 1.56, 0

      
      M).
      
    • Add 50

      
      L of each standard to the plate (duplicates).
      
  • The Reaction:

    • Add 50

      
      L of Sulfanilamide Solution  to all sample and standard wells.[4]
      
    • Incubate 5-10 minutes at Room Temperature (RT), protected from light.

    • Add 50

      
      L of NED Solution  to all wells.
      
    • Incubate 5-10 minutes at RT, protected from light.

    • Observation: A magenta/purple color indicates nitrite presence.[5]

  • Measurement:

    • Measure absorbance at 540 nm (520-550 nm acceptable) on a microplate reader.

Data Analysis
  • Subtract the "0

    
    M" (Media Blank) OD from all values.
    
  • Plot Standard Concentration (X-axis) vs. Absorbance (Y-axis).

  • Perform linear regression (

    
    ) to calculate sample concentrations.
    

Protocol B: Intracellular Imaging (DAF-FM Diacetate)

Objective: Visualize real-time intracellular NO production in live cells.

Mechanism & Specificity

DAF-FM Diacetate is cell-permeable and non-fluorescent.[6] Intracellular esterases cleave the diacetate groups, trapping the probe.[6][7] It then reacts with NO oxidation products (specifically


) to form a highly fluorescent benzotriazole derivative.[6]
  • Excitation/Emission: 495 nm / 515 nm (FITC compatible).[7][8]

Step-by-Step Workflow
  • Probe Loading:

    • Prepare a 5 mM stock of DAF-FM Diacetate in anhydrous DMSO. Aliquot and freeze (-20°C).[9]

    • Dilute stock to 5

      
      M  in warm, serum-free, phenol red-free buffer (e.g., PBS or HBSS).
      
    • Note: Serum esterases can cleave the probe outside the cell, increasing background. Always load in serum-free buffer.

  • Incubation:

    • Remove culture media from cells.[8][10]

    • Add the 5

      
      M DAF-FM working solution.
      
    • Incubate for 30-45 minutes at 37°C in the dark.

  • Washing & De-esterification (Crucial Step):

    • Remove the loading solution.[11]

    • Wash cells 2x with warm buffer.

    • Incubate cells in fresh buffer/media for 20 minutes at 37°C.

    • Why? This allows intracellular esterases to fully cleave the diacetate groups and for uncleaved probe to leak out, significantly improving signal-to-noise ratio.

  • Stimulation & Imaging:

    • Add stimuli (e.g., Bradykinin, Calcium Ionophore, or LPS).

    • Time-Lapse: Acquire images every 1-5 minutes using FITC filter sets.

    • Endpoint: Measure fluorescence on a plate reader (Ex 495 / Em 515).

DAF_Workflow Start Adherent Cells (Confluent) Wash1 Wash with Serum-Free Buffer (Remove Serum Esterases) Start->Wash1 Load Add 5 µM DAF-FM Diacetate 30-45 min @ 37°C Wash1->Load Wash2 Wash 2x with Buffer (Remove Extracellular Probe) Load->Wash2 DeEst De-esterification Phase Incubate 20 min in Fresh Buffer Wash2->DeEst Stim Add Stimulus ± Inhibitors (LPS / L-NAME) DeEst->Stim Read Measure Fluorescence (Ex 495 / Em 515) Stim->Read

Figure 2: Optimized workflow for DAF-FM staining, highlighting the critical de-esterification step to reduce background noise.

Experimental Validation (Self-Validating Systems)

To adhere to the "Trustworthiness" pillar, you must prove the signal is derived from NO and not general oxidative stress.

Essential Controls
Control TypeReagentConcentrationPurpose
Negative Control L-NAME 100

M - 1 mM
Competitive inhibitor of NOS. Must be added before or with the stimulus. Should abolish signal.
Scavenger cPTIO 20 - 50

M
Specific NO scavenger. Can be added after NO production has started to quench the signal.
Positive Control SNAP or SNP 100

M
NO donors. Should induce a massive, immediate signal increase.
Dead Cell Stain Propidium Iodide1

g/mL
Exclude dead cells, which can exhibit high non-specific fluorescence.
Troubleshooting Guide
  • High Background (DAF-FM): Did you perform the 20-minute de-esterification wash? Did you load in the presence of serum? (Avoid both).

  • Low Signal (Griess): Is the media phenol red-free? Is the nitrite level below 1

    
    M? (Consider using a high-sensitivity chemiluminescence analyzer for <1 
    
    
    
    M levels).
  • Precipitate in Griess: The reagents are cold. Warm to RT before use to dissolve sulfanilamide crystals.

References

  • Thermo Fisher Scientific. Nitric Oxide Indicators: DAF-FM and DAF-FM Diacetate User Guide.Link

  • Promega Corporation. Griess Reagent System Technical Bulletin TB229.Link

  • Bryan, N. S., & Grisham, M. B. (2007). Methods to detect nitric oxide and its metabolites in biological samples. Free Radical Biology and Medicine, 43(5), 645-657. Link

  • R&D Systems. Nitric Oxide (NO2/NO3) Assay Protocol.Link

  • Kojima, H., et al. (1998). Detection and imaging of nitric oxide with novel fluorescent indicators: diaminofluoresceins. Analytical Chemistry, 70(13), 2446-2453.

Sources

O-Ethyl-D-norvaline Hydrochloride in drug discovery research

Author: BenchChem Technical Support Team. Date: February 2026

Topic: O-Ethyl-D-norvaline Hydrochloride in Drug Discovery Research Type: Detailed Application Notes and Protocols

Stereochemical Control & Synthetic Utility in Peptidomimetics

Executive Summary

This compound (Ethyl D-norvalinate HCl) is the ethyl ester derivative of the non-proteinogenic amino acid D-norvaline. In modern drug discovery, it occupies a critical dual niche:

  • Critical Impurity Standard: It serves as the definitive reference standard for monitoring enantiomeric purity in the synthesis of ACE inhibitors, most notably Perindopril (which utilizes the L-enantiomer scaffold).

  • Chiral Building Block: It is a versatile intermediate for peptidomimetics , where the D-configuration confers resistance to proteolytic degradation, and the ethyl ester moiety acts as a C-terminal protecting group or a prodrug element to enhance lipophilicity.

This guide provides field-proven protocols for its synthesis, analytical characterization, and application in high-integrity pharmaceutical research.

Chemical Profile & Properties[1][2][3][4][5]

PropertySpecification
IUPAC Name Ethyl (2R)-2-aminopentanoate hydrochloride
Common Name O-Ethyl-D-norvaline HCl; D-Norvaline ethyl ester HCl
CAS Number 1998700-99-4 (HCl salt); 144447-82-5 (Free base)
Molecular Formula Cngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

H

NO

[1] · HCl
Molecular Weight 181.66 g/mol
Stereochemistry D-isomer (R-configuration)
Solubility Soluble in water, methanol, ethanol; Sparingly soluble in DCM.
Hygroscopicity Moderate (Store in desiccator)
Key Application Perindopril Impurity Profiling; Peptidomimetic Synthesis

Strategic Application: The Stereochemical Gatekeeper

In the synthesis of Perindopril , the therapeutic efficacy relies strictly on the L- (S-) configuration of the norvaline side chain. The presence of the D-isomer (O-Ethyl-D-norvaline) is considered a critical quality defect.

Mechanism of Action & Impurity Logic
  • ACE Inhibition: Perindopril mimics the transition state of Angiotensin I. The S-configuration of the norvaline residue aligns with the hydrophobic pocket of the Angiotensin-Converting Enzyme (ACE).

  • The D-Isomer Defect: The D-isomer (derived from O-Ethyl-D-norvaline) creates a steric clash within the enzyme active site, drastically reducing potency. Therefore, O-Ethyl-D-norvaline HCl is used to validate the enantiomeric excess (ee) of the starting materials.

Diagram: Stereochemical Divergence in Drug Synthesis

The following diagram illustrates how the D-isomer enters the workflow as an impurity or a specific probe, distinct from the therapeutic L-pathway.

G Start Racemic Norvaline Precursor Resolution Chiral Resolution Start->Resolution L_Iso L-Norvaline (S-Isomer) Resolution->L_Iso Desired D_Iso D-Norvaline (R-Isomer) Resolution->D_Iso Byproduct Ester_L O-Ethyl-L-norvaline (Therapeutic Intermediate) L_Iso->Ester_L Esterification (EtOH/SOCl2) Ester_D O-Ethyl-D-norvaline (Impurity / Probe) D_Iso->Ester_D Esterification (EtOH/SOCl2) Drug Perindopril (Active Drug) Ester_L->Drug Coupling Impurity Perindopril Isomer (Inactive Impurity) Ester_D->Impurity Contamination QC QC Analysis (Chiral HPLC) Ester_D->QC Reference Std Drug->QC Batch Testing

Figure 1: Stereochemical workflow showing the divergence between the therapeutic L-pathway and the D-isomer impurity pathway.

Experimental Protocols

Protocol A: Synthesis of this compound

Objective: To synthesize high-purity O-Ethyl-D-norvaline HCl from D-norvaline via Fischer esterification. This protocol ensures minimal racemization.

Reagents:

  • D-Norvaline (CAS 2013-12-9)[1][2]

  • Absolute Ethanol (Anhydrous)

  • Thionyl Chloride (SOCl

    
    )
    
  • Diethyl Ether (for precipitation)

Step-by-Step Methodology:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a CaCl

    
     drying tube. Chill the flask to 0°C in an ice bath.
    
  • Activation: Add Absolute Ethanol (50 mL) . Slowly add Thionyl Chloride (1.2 eq, 4.5 mL) dropwise over 20 minutes. Caution: Exothermic reaction with HCl gas evolution.

  • Addition: Add D-Norvaline (5.0 g, 42.7 mmol) in one portion.

  • Reaction: Remove the ice bath and heat the mixture to reflux (80°C) for 4–6 hours. Monitor reaction progress by TLC (System: n-Butanol/Acetic Acid/Water 4:1:1; Stain: Ninhydrin).

  • Workup:

    • Cool the solution to room temperature.

    • Concentrate the mixture under reduced pressure (Rotavap) to obtain a viscous oil.

    • Co-evaporation: Add 20 mL of toluene and evaporate again to remove residual SOCl

      
       and water (repeat 2x).
      
  • Crystallization: Dissolve the residue in a minimum amount of cold ethanol (approx. 5 mL) and add Diethyl Ether (50 mL) dropwise with vigorous stirring. A white precipitate should form.

  • Isolation: Filter the solid under vacuum (Buchner funnel), wash with cold ether (2 x 20 mL), and dry in a vacuum desiccator over P

    
    O
    
    
    
    .
  • Yield: Expect 90–95% yield of white crystalline solid.

Protocol B: Analytical Quality Control (Chiral HPLC)

Objective: To quantify the enantiomeric purity of O-Ethyl-D-norvaline (and detect L-isomer contamination).

Instrument Parameters:

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based chiral columns).

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (Amide/Ester absorption).

  • Temperature: 25°C.

Procedure:

  • Sample Prep: Dissolve 5 mg of O-Ethyl-D-norvaline HCl in 1 mL of Mobile Phase. Neutralize with a micro-drop of TEA if necessary to ensure free base interaction with the column.

  • Injection: Inject 10 µL.

  • Analysis: The D-isomer typically elutes after the L-isomer on AD-H columns (Verify with racemic standard). Calculate Enantiomeric Excess (ee) using the formula:

    
    
    

Advanced Application: Peptidomimetic Coupling

When using O-Ethyl-D-norvaline as a C-terminal building block for protease-resistant peptides.

Coupling Workflow:

  • Free Base Generation: The HCl salt must be neutralized in situ.

    • Mix: O-Ethyl-D-norvaline HCl (1.0 eq) + DIPEA (2.0 eq) in DMF.

  • Coupling Agent: Use HATU (1.1 eq) or EDC/HOAt for minimal racemization.

  • Reaction: Add the N-protected amino acid (e.g., Boc-Pro-OH) (1.0 eq). Stir at RT for 2 hours.

  • Note: The ethyl ester group is stable under TFA deprotection conditions (used for Boc removal), allowing for selective N-terminal elongation.

Safety & Handling

  • Hazards: Causes skin irritation (H315) and serious eye irritation (H319). The hydrochloride salt is acidic and corrosive to mucous membranes.

  • Storage: Hygroscopic. Store at 2–8°C under inert gas (Argon/Nitrogen).

  • Spill Cleanup: Sweep up solid spills to avoid dust generation. Neutralize residue with weak sodium bicarbonate solution.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 439575, D-Norvaline. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). O-Ethyl-D-norvaline - Intermediate in Perindopril Synthesis. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Guide: Optimizing O-Ethyl-D-norvaline Hydrochloride Dosage in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers optimizing O-Ethyl-D-norvaline Hydrochloride (also known as D-Norvaline Ethyl Ester HCl) in cellular assays.

This guide operates on the principle that O-Ethyl-D-norvaline is a cell-permeable prodrug . Unlike free D-Norvaline, the ethyl ester modification facilitates rapid passive diffusion across the lipid bilayer. Once intracellular, ubiquitous esterases hydrolyze the compound to release the active Arginase inhibitor, D-Norvaline.

Mechanistic Overview & Rationale

Why use the O-Ethyl ester form? Standard D-Norvaline is a zwitterionic amino acid at physiological pH, which limits its passive diffusion through cell membranes. It relies on specific amino acid transporters (e.g., CAT or LAT systems) which can be saturable or absent in certain cell lines.

This compound masks the carboxyl group, increasing lipophilicity. This allows for:

  • Enhanced Uptake: Bypasses transporter dependency via passive diffusion.

  • Intracellular Accumulation: Intracellular esterases cleave the ethyl group, trapping the charged D-Norvaline inside the cell ("Ion Trapping").

  • Lower Effective Dosage: Often requires lower extracellular concentrations than the free acid to achieve equivalent intracellular inhibition of Arginase.

Primary Application: Inhibition of Arginase (ARG1/ARG2) to shift L-Arginine metabolism toward Nitric Oxide Synthase (NOS), thereby increasing Nitric Oxide (NO) production.[1]

Reagent Preparation & Handling

Compound Profile:

  • CAS: 144447-82-5 (free base ref) / 40918-51-2 (L-isomer ref; D-isomer is enantiomer)

  • MW: ~181.66 g/mol [2][3]

  • Solubility: Highly soluble in water (>20 mg/mL) and DMSO.

Step-by-Step Reconstitution Protocol

Critical Warning: As an ester, this compound is susceptible to spontaneous hydrolysis in water/media over time. Do not store aqueous working solutions.

ParameterRecommendationRationale
Stock Solvent Anhydrous DMSO Prevents hydrolysis. Water triggers slow degradation of the ester.
Stock Conc. 100 mM Allows for 1000x dilution (0.1% DMSO final) to minimize solvent toxicity.
Storage -20°C (Desiccated) Hygroscopic. Moisture introduces water, leading to hydrolysis.
Buffering Required upon addition The HCl salt is acidic. When adding high concentrations (>1 mM) to media, ensure adequate buffering (HEPES/Bicarbonate).
Experimental Workflow: Dosage Optimization

Do not rely on literature values for free D-Norvaline (often 2–10 mM). The ester form is more potent. Follow this dose-escalation strategy.

Phase 1: The "Kill Curve" (Viability Check)

Before measuring Arginase inhibition, determine the non-toxic range. The ethyl group release generates ethanol (negligible) and protons (acidification), while the accumulation of non-canonical amino acids can stress protein synthesis machinery.

  • Assay: MTT, CCK-8, or ATP-based viability assay.

  • Duration: Match your intended functional assay time (e.g., 24 or 48 hours).

  • Dose Range: 0, 10

    
    M, 50 
    
    
    
    M, 100
    
    
    M, 500
    
    
    M, 1 mM, 5 mM.
  • Threshold: Select the highest concentration with >90% viability relative to vehicle control.

Phase 2: Functional Optimization (NO Release / Urea Reduction)

To find the optimal biological dose (EC50 for Arginase inhibition).

  • Seed Cells: Endothelial cells (e.g., HUVEC) or Macrophages (e.g., RAW 264.7).

  • Pre-treatment: Incubate cells with O-Ethyl-D-norvaline HCl for 1–2 hours before stimulating NO production (e.g., with LPS or Acetylcholine). This allows time for ester hydrolysis and enzyme binding.

  • Stimulation: Add agonist (if required for the model).

  • Readout:

    • Primary: Griess Reagent Assay (measures Nitrite, a stable NO breakdown product) in supernatant.

    • Secondary: Urea assay (measures Arginase activity directly).

Visualizing the Mechanism

The following diagram illustrates the "Prodrug Activation Loop" you are manipulating.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cytosol) Prodrug O-Ethyl-D-Norvaline (Ester Form) Prodrug_In O-Ethyl-D-Norvaline Prodrug->Prodrug_In Passive Diffusion (High Efficiency) ActiveDrug D-Norvaline (Free Acid) Prodrug_In->ActiveDrug Hydrolysis Enzyme Carboxylesterases Enzyme->Prodrug_In Arginase Arginase Enzyme ActiveDrug->Arginase Inhibits Arginine L-Arginine Arginase->Arginine Competes for NOS NO Synthase Arginine->NOS Substrate Flow NO Nitric Oxide (NO) UPREGULATED NOS->NO Synthesis

Caption: Mechanism of Action: The ethyl ester facilitates entry, followed by intracellular hydrolysis to the active arginase inhibitor.

Troubleshooting & FAQ

Q1: I see no effect on NO production even at 1 mM. Why?

  • Issue: Lack of esterase activity or stock degradation.

  • Diagnosis:

    • Check Stock: Was the stock dissolved in water and stored? If so, it has likely hydrolyzed to the free acid (which has poor uptake). Remake in DMSO.

    • Cell Type: Some cell lines have low carboxylesterase activity. You may need to incubate longer (4–6 hours) or switch to the free acid at a much higher concentration (10 mM).

    • Competition: Is your media high in L-Arginine? High substrate concentration can outcompete the inhibitor. Try conducting the assay in low-arginine media.

Q2: My cells are dying at concentrations >500


M. Is D-Norvaline toxic? 
  • Issue: Acidification or "Ion Trapping" stress.

  • Solution:

    • Buffer Check: The "Hydrochloride" part means you are adding acid. 1 mM drug = 1 mM HCl. Ensure your media has sufficient buffering capacity (HEPES) or neutralize the stock with equimolar NaOH before addition (risk of precipitation, proceed carefully).

    • Washout: Try a "Pulse-Chase" experiment. Incubate with the ester for 2 hours to load the cells, wash with PBS, and replace with fresh media. The free D-Norvaline is trapped inside, but the extracellular acidity/ester is removed.

Q3: Can I use this in cell-free enzyme assays (purified Arginase)?

  • Answer: NO.

  • Reason: The ester form (O-Ethyl) does not bind the Arginase active site effectively. It requires cellular esterases to convert it to D-Norvaline. For purified enzyme assays, purchase D-Norvaline (Free Acid) .

Q4: How does this compare to L-Norvaline?

  • Context: L-Norvaline is also an arginase inhibitor but can be incorporated into proteins (replacing Leucine/Valine) causing misfolding and toxicity. D-Norvaline is generally non-proteinogenic and thus preferred for specific arginase inhibition with fewer off-target effects on protein synthesis.

References
  • Pokrovskiy, M. V., et al. (2011). "Arginase Inhibitor in the Pharmacological Correction of Endothelial Dysfunction."[4] International Journal of Hypertension. (Demonstrates D-Norvaline usage in endothelial dysfunction and NO pathways).

  • El-Bassossy, H. M., et al. (2012). "Arginase inhibition alleviates hypertension associated with diabetes: effect on endothelial dependent relaxation and NO production." British Journal of Pharmacology. (Validates the mechanism of arginase inhibition increasing NO availability).

  • Baggio, R., et al. (1999). "Inhibition of Mn2+2-Arginase by Borate: Implications for the Catalytic Mechanism." Biochemistry. (Structural basis for arginase inhibition by norvaline analogs).

  • PubChem Compound Summary. "Norvaline." (Chemical and physical properties).[3][5][6][7][8][9][10][11]

Sources

Technical Support Center: Chiral HPLC Separation of Norvaline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Norvaline (2-aminopentanoic acid) presents a classic challenge in chiral chromatography. As a non-proteinogenic


-amino acid with an aliphatic side chain, it lacks a strong UV chromophore and exists as a zwitterion at neutral pH.

In my experience supporting drug development workflows, researchers often fail with Norvaline because they treat it like an aromatic amino acid (e.g., Phenylalanine) or attempt to use standard polysaccharide columns (e.g., OD-H, AD-H) without derivatization. This guide prioritizes the two most robust pathways: Crown Ether Direct Analysis (for purity/QC) and Derivatization (for biological matrices).

Norvaline Profile:

  • Formula:

    
    
    
  • Chromophore: Negligible (requires UV < 210 nm or derivatization).

  • Key Challenge: Isoelectric point (pI) ~6.0. Separation requires strict pH control to force a single ionic state.

Method Selection: The Triage Protocol

Before troubleshooting, ensure you are using the correct mode. Do not force a Reversed-Phase (RP) polysaccharide method unless you are derivatizing.

MethodSelection Start Start: Define Goal SampleType Sample Matrix? Start->SampleType Purity Raw Material/QC SampleType->Purity High Conc. Bio Plasma/Bio-fluids SampleType->Bio Trace/Complex Direct Direct Analysis (No Derivatization) Purity->Direct Indirect Indirect Analysis (Derivatization) Bio->Indirect Crown Method A: Crown Ether (CROWNPAK CR-I) Direct->Crown Preferred (MS compatible) LEC Method B: Ligand Exchange (Chirex 3126) Direct->LEC Legacy (Cu2+ required) OPA Method C: OPA/FMOC (Fluorescence/MS) Indirect->OPA

Figure 1: Decision tree for selecting the optimal Norvaline separation strategy based on sample matrix and sensitivity requirements.

Method A: Direct Analysis (Crown Ether)

Recommended Column: CROWNPAK CR-I(+) or CR-I(-) (Daicel) Mechanism: Host-guest complexation. The crown ether forms a complex with the ammonium group (


) of the norvaline.
Standard Protocol
  • Mobile Phase: pH 1.5 Aqueous Perchloric Acid (

    
    ) / Acetonitrile (85:15 v/v).
    
  • Flow Rate: 0.4 – 0.5 mL/min (low flow is crucial for equilibration).

  • Temperature: 10°C – 25°C.

  • Detection: UV 200 nm (or MS).

Troubleshooting Guide: Crown Ether Mode
SymptomRoot CauseCorrective Action
No Retention (

)
Wrong pH. The amine is not protonated.CRITICAL: Lower pH to < 2.0 using

. The amino group must be positively charged (

) to bind to the crown ether.
Poor Resolution (

)
Thermodynamic limit. Entropy effects are dominating.Lower the temperature. I recommend running at 10°C or 15°C. Crown ether separations are enthalpy-driven; lower T increases retention and selectivity.
Broad/Tailing Peaks Ionic Interference. Presence of

or

.
Remove all salts. Potassium ions fit perfectly into the 18-crown-6 ether ring, blocking Norvaline binding. Use only acid/water/organic.
Elution Order Reversal Wrong Column Isomer. CR-I(+) typically elutes D-Norvaline first. CR-I(-) elutes L-Norvaline first. Verify column label.[1]
Method B: Indirect Analysis (Derivatization)

Recommended Reagents: o-Phthalaldehyde (OPA) + N-acetyl-L-cysteine (NAC) or 3-Mercaptopropionic acid (3-MPA). Recommended Column: C18 (Achiral) or Chiralpak IA/IB (if using FMOC).

Why Derivatize?

Norvaline has poor UV sensitivity. If you need to detect < 0.1% D-Norvaline in L-Norvaline, or analyze plasma, you must add a fluorophore.

Protocol: OPA-NAC Derivatization
  • Reagent: Mix 10 mg OPA + 10 mg NAC in 1 mL Methanol + 5 mL Borate Buffer (pH 9.5).

  • Reaction: Mix 10 µL Sample + 10 µL Reagent. Wait 2 minutes.

  • Injection: Inject onto a standard C18 column.

  • Mobile Phase: Phosphate Buffer (pH 7.2) / Acetonitrile Gradient.

  • Detection: Fluorescence (Ex: 340 nm, Em: 450 nm).

Troubleshooting Guide: Derivatization
SymptomRoot CauseCorrective Action
"Ghost" Peaks Reagent degradation. OPA is unstable.Prepare OPA reagents fresh daily. Use 3-MPA instead of 2-mercaptoethanol for better stability.
Low Derivative Yield pH Mismatch. The reaction requires pH > 9.0 to deprotonate the amine for nucleophilic attack. Check your borate buffer.
Racemization Reaction time too long. OPA derivatives can degrade or racemize if left too long. Use an autosampler with "pre-treatment" capability to mix immediately before injection.
Advanced Troubleshooting Logic (Visualized)

Use this logic flow when your baseline is noisy or peaks are merging.

Troubleshooting Issue Problem Detected CheckUV Check UV Wavelength Is it > 210nm? Issue->CheckUV No Signal CheckPH Check pH Is it > 2.0? Issue->CheckPH No Retention CheckK Check Buffer Ions Is K+ present? Issue->CheckK Broad Peaks Sol4 Fix: Lower Temp to 10-15°C Issue->Sol4 Peaks Merging Sol1 Fix: Set UV to 200nm or use CAD/MS CheckUV->Sol1 Yes Sol2 Fix: Add HClO4 Target pH 1.5 CheckPH->Sol2 Yes Sol3 Fix: Switch to Ammonium Acetate/TFA CheckK->Sol3 Yes

Figure 2: Troubleshooting logic for direct chiral separation of Norvaline on Crown Ether phases.

Frequently Asked Questions (FAQs)

Q1: Can I use a standard Chiralpak AD-H or OD-H column for Norvaline? A: Generally, no. Polysaccharide columns (AD/OD) rely on hydrogen bonding and dipole-dipole interactions. Underivatized Norvaline is too polar and lacks the aromatic groups ("handles") necessary for recognition on these phases. If you must use these columns, you must derivatize Norvaline with FMOC or Cbz to add an aromatic group.

Q2: Why do you recommend Perchloric Acid (


) over TFA for Crownpak columns? 
A:  While TFA works, perchloric acid has low UV absorption at 200 nm. TFA absorbs heavily below 210 nm, causing a noisy, drifting baseline which makes detecting Norvaline (which also requires low UV) nearly impossible. If using MS, use TFA or Formic Acid, but be aware of ion suppression.

Q3: My Ligand Exchange (Chirex 3126) method works, but my MS signal is dead. Why? A: Ligand Exchange Chromatography (LEC) requires Copper (


) in the mobile phase to form the bridge between the stationary phase and the analyte. Copper is non-volatile and will deposit on your MS source, suppressing ionization and potentially ruining the instrument. Never  use LEC with MS detection.

Q4: What is the elution order on CROWNPAK CR-I(+)? A: On the (+) column, the D-enantiomer typically elutes first, and the L-enantiomer elutes second. This is advantageous for checking the enantiomeric purity of L-Norvaline, as the small impurity (D) elutes before the main peak, preventing it from being masked by the tail of the major peak.

References
  • Daicel Corporation. Instruction Manual for CROWNPAK® CR-I(+) and CROWNPAK® CR-I(-). (Key source for pH and temperature parameters).[1] Link

  • Hyun, M. H. (2016). Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers. Journal of Chromatography A. (Mechanism of ammonium ion complexation). Link

  • Sigma-Aldrich (Supelco). Chirobiotic Handbook: A Guide to Using Macrocyclic Glycopeptide Bonded Phases. (Alternative zwitterionic methods). Link

  • Phenomenex. Chirex 3126 Application Note: Direct Separation of Chiral Amino Acids by Ligand Exchange. (Copper-based LEC protocols). Link

  • Nimura, N., & Kinoshita, T. (1986). OPA-NAC as a chiral derivatization reagent for amino acid enantiomers. Journal of Chromatography A. (Foundational protocol for indirect analysis). Link

Sources

Technical Support Center: Optimizing O-Ethyl-D-norvaline Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Chemistry of Yield

The synthesis of O-Ethyl-D-norvaline Hydrochloride (Ethyl D-norvalinate HCl) typically proceeds via the acid-catalyzed esterification of D-norvaline with ethanol. While conceptually simple, this equilibrium-driven reaction often suffers from yield attrition due to three primary vectors: incomplete conversion , hydrolytic reversion during workup, and isolation losses (solubility management).

This guide moves beyond basic textbook procedures to address the specific "pain points" of this synthesis, utilizing the Thionyl Chloride (


) / Ethanol  activation method, which is the industry standard for maximizing yield in amino acid esterification.

Part 1: The "Gold Standard" Protocol

Objective: To achieve


 conversion and 

isolated yield.
The Mechanism (Visualized)

The reaction relies on the in situ generation of anhydrous HCl and diethyl sulfite. Thionyl chloride acts as both the acid generator and a water scavenger, driving the equilibrium forward.

ReactionMechanism Start D-Norvaline (Zwitterion) Transition Protonated Acid Intermediate Start->Transition Protonation Ethanol Ethanol (Solvent/Reagent) Inter1 Active Species: Et-O-SO-Cl + HCl Ethanol->Inter1 Reacts with SOCl2 SOCl2 Thionyl Chloride (Activator) SOCl2->Inter1 Inter1->Transition Catalysis Product O-Ethyl-D-norvaline HCl (Product) Transition->Product - H2O (Scavenged) Byproducts SO2 (gas) + HCl (gas) Transition->Byproducts

Figure 1: Mechanistic flow of Thionyl Chloride mediated esterification. Note that


 serves a dual purpose: generating the catalyst (

) and consuming water generated by the reaction.
Optimized Workflow
ParameterRecommended ValueRationale
Stoichiometry (

)
1.2 – 2.0 equivalentsExcess ensures complete water scavenging and HCl saturation.
Solvent (Ethanol) 10 – 20 volumes (mL/g)High dilution favors the forward reaction (Le Chatelier’s principle).
Addition Temp

to

Prevents rapid exotherm and decomposition of reagents.
Reaction Temp Reflux (

)
Required to overcome the activation energy for sterically hindered acids.
Time 4 – 12 HoursMonitor via TLC/HPLC. Reaction is usually slow at reflux.[1]

Part 2: Troubleshooting Hub (Q&A)

Module A: Reaction Stalling & Low Conversion

Q: My reaction stalls at 70-80% conversion. Adding more


 later doesn't help. Why? 

Diagnosis: This is often a Water Management issue.

  • Root Cause: If the ethanol is not strictly anhydrous, the initial charge of

    
     is consumed reacting with the solvent's water content rather than activating the amino acid. Once the system reaches equilibrium with water present, conversion halts.
    
  • Solution:

    • Dry the Ethanol: Ensure ethanol is

      
       water.
      
    • Staged Addition: Do not add all

      
       at once if using large scales. Add 1.0 eq at 
      
      
      
      , heat to reflux for 2 hours, then cool and add a second portion (0.5 eq) to push the equilibrium.
    • Reference: BenchChem notes that shifting equilibrium requires removing product or using excess reagent; in this closed system, water removal via chemical scavenging is the only lever [1].

Q: The reaction mixture turned dark yellow/orange. Is my product decomposing?

Diagnosis: Thermal degradation or impurity profile.

  • Root Cause: Rapid addition of thionyl chloride at room temperature causes a violent exotherm, potentially degrading the amino acid or causing polymerization side-reactions.

  • Solution: Strict temperature control.[2][3] The addition of

    
     to ethanol must be done at 
    
    
    
    . Only after the addition is complete and the "fizzing" (release of
    
    
    /HCl) subsides should you ramp to reflux.
Module B: Isolation & "The Sticky Oil" Problem

Q: After evaporating the solvent, I get a sticky oil instead of a white solid. How do I crystallize it?

Diagnosis: Solvent entrapment and hygroscopicity.

  • Root Cause: Amino acid ethyl esters are often low-melting solids that hold onto ethanol tenaciously. Traces of solvent lower the melting point below room temperature (oiling out).

  • Solution (The "Trituration" Protocol):

    • Evaporate to Dryness: Remove ethanol completely (rotovap at

      
      ).
      
    • Azeotrope: Add Toluene (2x volume) and re-evaporate. This helps remove trace ethanol and water.

    • Precipitate: Dissolve the oily residue in a minimum amount of warm ethanol, then slowly add Diethyl Ether or MTBE (Methyl tert-butyl ether) until cloudy. Cool to

      
       with stirring.
      
    • Reference: SciELO protocols for amino acid esters highlight the efficacy of ether/alcohol recrystallization systems [2].

Q: My yield drops significantly during filtration. Where is the product going?

Diagnosis: Solubility loss in the mother liquor.

  • Root Cause: O-Ethyl-D-norvaline HCl is highly soluble in ethanol and water. If you use too much ethanol for recrystallization, the product stays in solution.

  • Solution:

    • Use minimal ethanol for the initial dissolution.

    • Maximize the "Anti-solvent" (Ether/MTBE) ratio (typically 5:1 or 10:1 ether:ethanol).

    • Chill the slurry to

      
       before filtration to maximize recovery.
      

Part 3: Decision Logic for Yield Recovery

Use this flowchart to diagnose where your yield is being lost.

Troubleshooting Start Yield Issue Detected CheckTLC Check TLC/HPLC: Is Starting Material Present? Start->CheckTLC YesSM YES: Incomplete Conversion CheckTLC->YesSM SM Visible NoSM NO: Reaction Complete (Loss during Isolation) CheckTLC->NoSM No SM WaterCheck Check Solvent Water Content YesSM->WaterCheck MoreSOCl2 Action: Add 0.5 eq SOCl2 & Extend Reflux WaterCheck->MoreSOCl2 FormCheck Is Product an Oil or Solid? NoSM->FormCheck Oil Sticky Oil FormCheck->Oil Solid Solid (Low Mass) FormCheck->Solid Azeotrope Action: Toluene Azeotrope to remove Ethanol Oil->Azeotrope Solubility Action: Check Mother Liquor. Recover via Evap & MTBE Trituration Solid->Solubility

Figure 2: Diagnostic logic for identifying yield loss points in ester synthesis.

Part 4: Technical Data & Specifications

Solubility Profile (Critical for Isolation)
SolventSolubility (

)
Usage in Protocol
Water Very HighAvoid during workup (hydrolysis risk).
Ethanol HighReaction solvent; keep volume low during isolation.
Diethyl Ether InsolublePrimary Anti-solvent for crystallization.
MTBE InsolubleAlternative anti-solvent (safer than ether).
Toluene LowUsed for azeotropic drying.
Key Physical Properties
  • Compound: this compound

  • CAS (Generic Norvaline Ethyl Ester HCl): 40918-51-2 (L-isomer ref), 13516-09-1 (D-isomer ref - verify specific vendor CAS as salt forms vary).

  • Molecular Weight: 181.66 g/mol

  • Melting Point:

    
     [3].
    

References

  • BenchChem. (2025).[1][3] Troubleshooting low conversion rates in Fischer esterification. Retrieved from

  • Journal of the Brazilian Chemical Society. (2008). Synthesis and characterization of amino acid esters. Retrieved from

  • TCI Chemicals. (2024). Product Specification: L-Norvaline Ethyl Ester Hydrochloride. (Used as physical property reference for enantiomer). Retrieved from

  • PubChem. (2024).[4][5] D-Norvaline Properties and Derivatives. Retrieved from

Sources

stability of O-Ethyl-D-norvaline Hydrochloride in aqueous solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: O-Ethyl-D-norvaline Hydrochloride

A Guide to Ensuring Stability in Aqueous Solutions for Researchers and Drug Development Professionals

Welcome to the technical support center for this compound. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, practical advice on maintaining the stability of this compound in aqueous solutions. As an amino acid ester, this compound is susceptible to specific degradation pathways that can impact experimental outcomes. This document offers troubleshooting advice, frequently asked questions, and detailed protocols to ensure the integrity of your work.

Section 1: Core Concepts of Stability

This section addresses fundamental questions regarding the chemical behavior of this compound in aqueous environments.

Q1: What is the primary degradation pathway for this compound in an aqueous solution?

The primary degradation pathway for this compound in water is hydrolysis .[1][2] As an ester, the molecule will react with water, cleaving the ethyl ester bond to yield D-norvaline and ethanol. This reaction can be catalyzed by the presence of acids (H+) or bases (OH-), meaning the rate of degradation is highly dependent on the pH of the solution.[1][3][4]

The presence of the α-amino group is a key structural feature. At physiological pH, the protonated amino group can have a strong electron-withdrawing effect, while the unprotonated form can act as a nucleophile, both of which can influence the rate of hydrolysis.

G cluster_reactants Reactants cluster_products Degradation Products cluster_catalysts Catalysts OEDN O-Ethyl-D-norvaline Hydrochloride DN D-Norvaline OEDN->DN Hydrolysis (Primary Pathway) Ethanol Ethanol OEDN->Ethanol Water Water (H₂O) Water->DN Acid Acid (H⁺) Acid->DN   Accelerates Base Base (OH⁻) Base->DN   Accelerates

Caption: Primary Hydrolytic Degradation Pathway.

Q2: What are the key factors that influence the stability of my this compound solution?

Several environmental factors can significantly impact the stability of your solution. Controlling these is crucial for reproducible results.

  • pH: This is the most critical factor. Extreme acidic or basic conditions will rapidly accelerate hydrolysis.[4] The rate of hydrolysis for amino acid esters is typically lowest in the slightly acidic pH range (approximately pH 4-6).

  • Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis.[1][5] Storing solutions at elevated temperatures, even room temperature for extended periods, can lead to significant degradation.

  • Presence of Co-solvents: While sometimes necessary for solubility, certain organic co-solvents can participate in degradation reactions or alter the solution's effective pH.[1] It is crucial to use high-purity, HPLC-grade solvents when required.

  • Light Exposure: Photolytic degradation can occur in compounds with specific functional groups. While less common for simple amino acid esters, it is a standard parameter to test in formal stability studies.[1][5]

  • Oxygen/Oxidizing Agents: Although hydrolysis is the primary concern, oxidative degradation is another potential pathway for many drug substances, especially if the solution is exposed to air for long periods or contains oxidizing agents.[1][2]

Section 2: Troubleshooting Common Experimental Issues

This section provides solutions to specific problems you might encounter during your research.

Q3: My solution of this compound lost potency faster than expected. What are the likely causes?

Unexpectedly rapid degradation is a common issue and can almost always be traced back to one of the key stability factors.

G start Potency Loss Detected check_ph Was the solution pH-controlled with a buffer? start->check_ph no_buffer Unbuffered water can have a pH of 7 or higher, accelerating base-catalyzed hydrolysis. check_ph->no_buffer No check_temp How was the solution stored? check_ph->check_temp Yes final_action Solution: Prepare fresh solution in an appropriate acidic buffer (e.g., pH 4.5 citrate or acetate) and store at 2-8°C for short-term use or ≤ -20°C for longer term, minimizing freeze-thaw cycles. no_buffer->final_action room_temp Room temp storage leads to significant degradation over time. Use refrigerated or frozen storage. check_temp->room_temp Room Temp check_age How old is the solution? check_temp->check_age Refrigerated/ Frozen room_temp->final_action old_solution Aqueous stock solutions should be made fresh. If stored, they should be used within a validated timeframe. check_age->old_solution > 1 week (refrigerated) > 1 month (frozen) check_age->final_action Freshly Made old_solution->final_action

Caption: Troubleshooting Workflow for Potency Loss.

Q4: I'm seeing an unexpected peak in my HPLC analysis that grows over time. What could it be?

If you are using a reverse-phase HPLC method, an unexpected peak that is more polar (i.e., has a shorter retention time) than the parent O-Ethyl-D-norvaline peak is very likely its primary hydrolytic degradant, D-norvaline . D-norvaline is a free amino acid, which is significantly more polar than its ethyl ester counterpart, causing it to elute earlier from the column. To confirm, you can co-inject your sample with a pure standard of D-norvaline.

Q5: Can I prepare a stock solution and store it? What are the recommended conditions?

Yes, but with strict controls. Preparing stock solutions in unbuffered water or DMSO and storing them for extended periods is not recommended.[6] Water will lead to hydrolysis, and even hygroscopic DMSO can absorb enough atmospheric moisture to cause degradation over time.

Table 1: Recommended Storage Conditions

FormSolvent/MatrixTemperatureRecommended Max DurationRationale
Solid As supplied2-8°C, desiccatedPer manufacturer's expiryPrevents hydrolysis from atmospheric moisture.[7]
Stock Solution Buffered Aqueous (pH 4-6)2-8°C< 24-48 hoursMinimizes hydrolysis for short-term experimental use.
Stock Solution Buffered Aqueous (pH 4-6)≤ -20°C1 monthFreezing significantly slows the rate of hydrolysis. Avoid repeated freeze-thaw cycles.[6][8]
Stock Solution Anhydrous DMSO≤ -20°C, desiccated1 monthUse newly opened, anhydrous grade DMSO. Protect from moisture.[6]

Section 3: Protocols & Methodologies

This section provides actionable, step-by-step procedures for preparing solutions and assessing stability.

Protocol 1: Preparation of a pH-Controlled Aqueous Solution

This protocol describes how to prepare a 10 mM stock solution in a buffer system designed to minimize hydrolysis.

Materials:

  • This compound

  • Citric Acid, Monohydrate (or Acetic Acid)

  • Sodium Citrate, Dihydrate (or Sodium Acetate)

  • High-Purity (Type I) Water

  • Calibrated pH meter

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a 0.1 M, pH 4.5 Citrate Buffer:

    • Dissolve 2.10 g of citric acid monohydrate in ~90 mL of high-purity water.

    • Adjust the pH to 4.5 by adding a 1 M sodium hydroxide solution dropwise while monitoring with a calibrated pH meter.

    • Transfer the solution to a 100 mL volumetric flask and bring to volume with water. Filter through a 0.22 µm filter.

  • Prepare the 10 mM Stock Solution:

    • Calculate the required mass of this compound (MW = 181.66 g/mol ). For 10 mL of a 10 mM solution: 0.010 L * 0.010 mol/L * 181.66 g/mol = 0.01817 g (18.2 mg).

    • Accurately weigh the calculated amount and transfer it to a 10 mL volumetric flask.

    • Add approximately 8 mL of the pH 4.5 citrate buffer and gently swirl to dissolve.

    • Once fully dissolved, bring the flask to the 10 mL mark with the buffer.

    • Use immediately or store as recommended in Table 1.

Protocol 2: Performing a Forced Degradation Study

Forced degradation (or stress testing) is essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[1][2] This protocol provides a framework for stressing the compound under various conditions.

Objective: To intentionally degrade the compound to identify potential degradation products and pathways. A target degradation of 5-20% is ideal.[5]

Procedure:

  • Prepare a 1 mg/mL solution of this compound in high-purity water (or a 50:50 water:acetonitrile mix if solubility is an issue).

  • Dispense this solution into separate, clearly labeled vials for each stress condition.

  • Expose the vials to the conditions outlined in Table 2. Include an unstressed control sample stored at 5°C in the dark.

  • At specified time points (e.g., 2, 8, 24 hours), take an aliquot from each condition. If necessary, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Analyze all samples (including the control) by a suitable analytical method, such as HPLC-UV.

Table 2: Typical Forced Degradation Conditions

ConditionReagent/SetupTemperatureRationale
Control No stress5°C, protected from lightBaseline for comparison.
Acid Hydrolysis 0.1 M HCl60°CAssesses susceptibility to acid-catalyzed degradation.[1][2]
Base Hydrolysis 0.1 M NaOHRoom TemperatureAssesses susceptibility to base-catalyzed degradation (often faster than acid).[1][2]
Oxidation 3% H₂O₂Room TemperatureTests for oxidative stability.[5]
Thermal Solution in oven60°CEvaluates thermal degradation in the absence of other stressors.
Photolytic Solution in photostability chamberAmbientExpose to light conditions as per ICH Q1B guidelines (1.2 million lux hours and 200 W h/m²).[1][5]
Protocol 3: Example HPLC Method for Stability Analysis

A reverse-phase HPLC method is ideal for separating the relatively nonpolar O-Ethyl-D-norvaline from its polar degradant, D-norvaline.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 210 nm

  • Column Temperature: 30°C

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: 5% to 50% B

    • 10-12 min: 50% to 95% B

    • 12-14 min: Hold at 95% B

    • 14-15 min: 95% to 5% B

    • 15-20 min: Hold at 5% B (re-equilibration)

References

  • Diehl, D., et al. (2020). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. [Link]

  • Jain, R., et al. (2011). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. Pharmaceuticals. [Link]

  • Pharmaffiliates. O-Ethyl-L-norvaline Hydrochloride. [Link]

  • Pure Synth. L-Norvaline Ethyl Ester Hydrochloride 98.0%. [Link]

  • Sharma, M., & Kalsi, V. (2017). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Applied Pharmaceutics. [Link]

  • Pharmaguideline. (2023). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • Arcinova. (2023). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Sharp. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]

  • Popova, M., & Nikolova, S. (2020). Hydrolytic Stability of New Amino Acids Analogues of Memantine. Molecules. [Link]

  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry. [Link]

Sources

overcoming poor solubility of O-Ethyl-D-norvaline HCl

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: O-Ethyl-D-norvaline HCl

A Guide to Overcoming Solubility Challenges

Welcome to the technical support center for O-Ethyl-D-norvaline HCl. As a Senior Application Scientist, I understand that navigating the physicochemical properties of research compounds is critical to experimental success. O-Ethyl-D-norvaline HCl, an important intermediate in pharmaceutical synthesis, presents a common yet solvable challenge: achieving complete and stable dissolution.[1]

This guide is structured to provide rapid answers to common questions and in-depth troubleshooting protocols for more persistent solubility issues. We will explore the science behind why certain techniques work, empowering you to make informed decisions in your research.

Frequently Asked Questions (FAQs)

Here are answers to the most common questions our team receives regarding O-Ethyl-D-norvaline HCl solubility.

Q1: Why is my O-Ethyl-D-norvaline HCl not dissolving in water, even though it's a hydrochloride salt?

This is a frequent issue that can usually be attributed to one of four factors:

  • Concentration: You may be attempting to create a solution that exceeds the compound's intrinsic solubility limit at a given temperature. Every compound has a saturation point.

  • Temperature: The dissolution of most solids, including this one, is an endothermic process. If your aqueous solvent is cold, the dissolution rate will be significantly slower.[2]

  • pH of the Solvent: While "water" is often assumed to be neutral, its pH can vary. As a hydrochloride salt of a weak base (the primary amine), O-Ethyl-D-norvaline HCl requires a slightly acidic pH to remain fully protonated and ionized, which is the key to its water solubility.[3][4] If the pH drifts upwards, the compound can begin to convert to its less soluble free base form.[4]

  • Purity and Physical Form: The particle size, crystalline form (polymorphism), and presence of impurities can all influence the rate of dissolution.[5][6][7]

Q2: I need to use this compound in an organic solvent like Dichloromethane (DCM) or Ethyl Acetate for a reaction, but it won't dissolve. What should I do?

This is expected behavior. The hydrochloride salt form is ionic, making it highly polar and thus insoluble in non-polar organic solvents like DCM, hexanes, or diethyl ether.[2] To achieve solubility in these media, you must convert the salt to its free base form, which is neutral and more soluble in organic solvents. This is typically done by neutralizing the hydrochloride with a mild, non-nucleophilic base.[2][8] See Protocol 2 for a detailed method.

Q3: My compound dissolved initially in my buffered aqueous solution, but a precipitate formed over time. What is happening?

This phenomenon is likely disproportionation .[9][10][11] It occurs when the salt form converts to its neutral, less soluble free base form and precipitates out of the solution. This is often triggered by a pH that is too high for the salt to remain stable. The microenvironment pH around the dissolving particles can be different from the bulk solution, leading to this issue.[4] Storing the solution at a lower temperature (e.g., 2-8 °C) can sometimes suppress this process.[9][10]

Q4: Can I use heat to dissolve O-Ethyl-D-norvaline HCl?

Yes, gentle heating is an effective method to increase both the rate and extent of solubility in aqueous solutions.[2] However, be cautious. Prolonged exposure to high temperatures can potentially degrade the compound, especially the ester group via hydrolysis. Always use the lowest effective temperature and bring the solution back to your experimental temperature before use.

Troubleshooting & Optimization Workflow

When encountering solubility issues, a systematic approach is key. The following workflow helps diagnose the problem and identify the correct solution.

G cluster_0 Initial Dissolution Attempt cluster_1 Troubleshooting Steps cluster_2 Outcome Start Start with desired solvent (e.g., Water, Buffer) Check_Conc Is concentration too high? (Reduce concentration) Start->Check_Conc Check_Conc->Start Yes Heat_Sonicate Apply Gentle Heat (40-50°C) &/or Sonicate Check_Conc->Heat_Sonicate No Adjust_pH Is pH optimal? (Slightly acidic for aqueous) Heat_Sonicate->Adjust_pH Use_Cosolvent Add Polar Co-solvent (e.g., MeOH, EtOH, DMSO) Success Fully Dissolved Use_Cosolvent->Success Failure Still Insoluble (Re-evaluate solvent system) Use_Cosolvent->Failure Adjust_pH->Use_Cosolvent Yes ConvertToFreeBase For Organic Solvents: Convert to Free Base (See Protocol 2) Adjust_pH->ConvertToFreeBase No, Organic Solvent Needed ConvertToFreeBase->Success

Caption: Troubleshooting workflow for O-Ethyl-D-norvaline HCl.

In-Depth Solubility Protocols

Protocol 1: Enhancing Solubility in Aqueous Media

This protocol details methods to dissolve O-Ethyl-D-norvaline HCl in water or aqueous buffers for applications like preparing stock solutions or for use in biological assays.

Core Principle: The ionic hydrochloride salt is most soluble in polar, protic solvents where it can remain ionized. We will use physical methods and co-solvents to overcome kinetic and thermodynamic barriers to dissolution.

Materials:

  • O-Ethyl-D-norvaline HCl

  • High-purity water (Milli-Q® or equivalent) or desired buffer (e.g., PBS, HEPES)

  • Co-solvents (optional): Methanol (MeOH), Ethanol (EtOH), Dimethyl sulfoxide (DMSO)

  • Magnetic stirrer and stir bar

  • Water bath or heating block

  • Ultrasonic bath (sonicator)

Step-by-Step Methodology:

  • Initial Attempt:

    • Add the desired volume of water or buffer to a clean vial containing a magnetic stir bar.

    • While stirring, slowly add the pre-weighed O-Ethyl-D-norvaline HCl powder. Adding the solid to the liquid prevents clumping.

    • Stir at room temperature for 10-15 minutes. If it dissolves completely, your preparation is complete.

  • If Insoluble - Apply Gentle Heat:

    • Place the vial in a water bath set to 40-50°C. Causality: Increasing thermal energy helps overcome the lattice energy of the crystal and increases solute entropy, favoring dissolution.[2]

    • Continue stirring for 15-20 minutes. Many compounds that are slow to dissolve at room temperature will readily dissolve with gentle warming.

    • Once dissolved, allow the solution to cool to room temperature before use. Observe carefully for any precipitation upon cooling.

  • If Still Insoluble - Use Sonication:

    • Place the vial in an ultrasonic bath for 5-10 minute intervals.

    • Causality: Sonication uses high-frequency sound waves to create micro-cavitations. The collapse of these bubbles breaks apart solid aggregates and enhances solvent penetration, accelerating dissolution.[12]

  • If Still Insoluble - Introduce a Co-solvent:

    • For highly concentrated solutions, a co-solvent may be necessary.[13] Add a small percentage (e.g., 5-10% v/v) of a polar, water-miscible organic solvent like methanol or ethanol.[2] For very difficult cases, DMSO can be used.[12]

    • Causality: Co-solvents work by reducing the overall polarity of the solvent system, which can better accommodate the ethyl-norvaline part of the molecule while still supporting the ionized amine hydrochloride.

    • Add the co-solvent dropwise while stirring and observe for dissolution.

Solvent Selection Summary Table:

SolventSuitability for HCl SaltNotes
Water / Aqueous BufferHigh Preferred solvent. Gentle heating may be required.[2] pH should be neutral to slightly acidic.
Methanol (MeOH)ModerateCan be used as a primary solvent or as a co-solvent with water.[2][14]
Ethanol (EtOH)Low to ModerateLess polar than methanol; can be an effective co-solvent.[2]
DMSOHigh Excellent for creating high-concentration stock solutions. May require sonication.[12]
Dichloromethane (DCM)Insoluble The ionic salt form is not soluble. The free base form is required.[2]
Diethyl Ether / HexanesInsoluble Not a suitable solvent for either the salt or the free base.[2]
Protocol 2: Conversion to Free Base for Organic Solvent Solubility

This protocol is essential for researchers performing organic synthesis, peptide coupling, or other reactions that require the compound to be soluble in a non-polar organic medium.

Core Principle: We will neutralize the acidic hydrochloride salt with a stoichiometric amount of a non-nucleophilic organic base. This deprotonates the primary amine, yielding the neutral "free base" which is soluble in organic solvents.

Materials:

  • O-Ethyl-D-norvaline HCl

  • Anhydrous organic solvent (e.g., Dichloromethane (DCM), Ethyl Acetate (EtOAc))

  • Non-nucleophilic base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA))

  • Separatory funnel

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • Suspension: Suspend the O-Ethyl-D-norvaline HCl (1 equivalent) in your chosen anhydrous organic solvent (e.g., DCM). The solid will not dissolve at this stage.

  • Neutralization: Cool the suspension in an ice bath to 0°C. This helps to control any exotherm from the acid-base reaction.

  • Slowly add the non-nucleophilic base (1.0-1.1 equivalents) dropwise while stirring.

    • Causality: The base (e.g., TEA) reacts with the HCl to form triethylammonium chloride (TEA·HCl), which is a salt. The O-Ethyl-D-norvaline is left as the neutral free base.[8]

    • R-NH₃⁺Cl⁻ + (CH₃CH₂)₃N → R-NH₂ (free base) + (CH₃CH₂)₃NH⁺Cl⁻

  • Reaction & Work-up: Stir the mixture at room temperature for 30-60 minutes. The suspended solid should gradually be replaced by the precipitated base-hydrochloride salt (e.g., TEA·HCl).

  • Isolation (Optional - for purified free base):

    • Filter off the precipitated salt (e.g., TEA·HCl).

    • Alternatively, for a more thorough purification: Transfer the entire mixture to a separatory funnel and wash with water or brine to remove the salt.[2]

    • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free base as an oil or solid.

  • In Situ Use: For many applications, the free base can be generated in situ (in the reaction flask) right before adding other reagents, avoiding the need for a separate work-up and isolation step.[2]

G cluster_0 The pH-Solubility Relationship node_A Low pH (Acidic) R-NH₃⁺Cl⁻ Protonated, Ionic Form High Water Solubility node_B High pH (Basic) R-NH₂ Deprotonated, Neutral Free Base Low Water Solubility node_A:f1->node_B:f1 Increase pH (Add Base) Decrease pH (Add Acid)

Caption: Effect of pH on the ionization state and water solubility.

References

  • Quora. (2023). Why are alkyl esters of amino acids (e.g., L-Lysine) often supplied in the form of dihydrochloride salts?[Link]

  • Pharmaffiliates. O-Ethyl-D-norvaline.[Link]

  • Lehto, P., et al. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. International Journal of Pharmaceutics, 607, 121023. [Link]

  • Li, Z., et al. (2011). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 16(7), 5649-5659. [Link]

  • Google Patents. (1992). US5113009A - Preparation and isolation of mineral acid salt of an amino acid methyl ester.
  • Khan, M. S., et al. (2008). Synthesis, characterization and pharmacological evaluation of prodrugs of flurbiprofen. Brazilian Journal of Pharmaceutical Sciences, 44(1). [Link]

  • Pharmaceutical Technology. (2021). Factors to Consider in Dissolution Testing.[Link]

  • Lehto, P., et al. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. Helsinki University.[Link]

  • He, Y., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 12(6), 2527-2547. [Link]

  • ResearchGate. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation.[Link]

  • National Library of Medicine. (2012). Determination of critical parameters of drug substance influencing dissolution: a case study.[Link]

  • GxPNews. (2024). Selection and Parameters Affecting Dissolution Media.[Link]

  • Journal of Applied Pharmaceutical Science. (2011). Development and validation of dissolution procedures.[Link]

  • WordPress.com. FACTORS AFFECTING DISSOLUTION RATE.[Link]

  • PubChem. Ethyl DL-valinate hydrochloride.[Link]

  • Chemsrc. (2013). D(-)-Norvaline.[Link]

  • PubChem. D-Norvaline.[Link]

Sources

Technical Support Center: Nitric Oxide Detection Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Senior Application Scientist Support

Welcome to the NO Optimization Hub. Nitric oxide (NO) is a notoriously transient signaling molecule with a half-life ranging from seconds to minutes depending on the redox environment. Detecting it requires distinguishing between the molecule itself and its stable metabolites.

Below you will find targeted troubleshooting modules, optimized protocols, and validation frameworks designed to salvage failing experiments and refine data quality.

Module 1: The Griess Assay (Spectrophotometric)

Target: Extracellular NO accumulation (measured as Nitrite/Nitrate). Primary Challenge: Media interference and sensitivity limits.[1][2][3][4]

Troubleshooting & FAQs

Q: My standard curve is perfect, but my cell culture samples show zero signal. Why? A: You are likely measuring only Nitrite (


)  while your NO has oxidized to Nitrate (

)
. NO degrades rapidly into both nitrite and nitrate.[5] The standard Griess reagent only reacts with nitrite. To measure total NO, you must convert nitrate back to nitrite using Nitrate Reductase before adding the Griess reagents.[3][5]
  • Fix: Add a Nitrate Reductase + NADH incubation step (30 min at 37°C) prior to adding Sulfanilamide.

Q: My "Blank" wells have high absorbance (0.1–0.3 OD), crushing my dynamic range. A: This is almost always due to Phenol Red . While Phenol Red does not chemically inhibit the Griess reaction, it absorbs light strongly at 540–560 nm, the same wavelength used to detect the azo dye product.

  • Fix: Switch to Phenol Red-free media 24 hours prior to the assay. If impossible, use the culture media (incubated under same conditions but without cells) as your blank, rather than water.

Q: Can I use RPMI media? A: Proceed with extreme caution. RPMI 1640 often contains high concentrations of nitrate (


) in its formulation, which will saturate the assay if you are using the Nitrate Reductase method.
  • Fix: Use DMEM or MEM (low nitrate formulations) or a specialized buffer (PBS/HBSS) for the duration of the NO collection window.

Visualization: The Griess Reaction Pathway

GriessReaction NO Nitric Oxide (NO) Nitrate Nitrate (NO3-) NO->Nitrate Rapid Oxidation Nitrite Nitrite (NO2-) NO->Nitrite Partial Decay O2 Oxidation (O2) Nitrate->Nitrite Reduction (Required) Diazo Diazonium Salt Nitrite->Diazo + Sulfanilamide NR Nitrate Reductase (Enzyme Step) NR->Nitrite Catalyst Sulf Sulfanilamide (Acidic) Sulf->Diazo Azo Azo Dye (Purple - 540nm) Diazo->Azo + NED NED NED Reagent NED->Azo

Caption: The conversion pathway from volatile NO to the stable Azo Dye measurable by spectrophotometry. Note the critical Nitrate Reductase step for total NO quantification.

Module 2: DAF-FM Diacetate (Fluorescence)

Target: Intracellular, real-time NO production. Primary Challenge: Specificity, leakage, and background noise.

Troubleshooting & FAQs

Q: My cells are fluorescent even in the untreated control group. A: This is often due to Serum Esterases or Dye Overloading . If you load DAF-FM Diacetate in serum-containing media, extracellular esterases (in the FBS) will cleave the diacetate group outside the cell. The resulting DAF-FM is membrane-impermeable and will stick to the outside of the cell or plastic, creating high background.

  • Fix: Always perform the loading step in serum-free buffer (e.g., PBS or HBSS) for 30–45 minutes, then wash 3x before adding complete media for the experiment.

Q: The signal fades within seconds of turning on the microscope. A: DAF-FM is more photostable than its predecessor (DAF-2), but it is still susceptible to photobleaching.

  • Fix: Minimize exposure time. Use an ND (Neutral Density) filter to reduce excitation intensity. Alternatively, fix the cells with 4% paraformaldehyde (PFA) after the experiment to "lock" the fluorescence for imaging, though live imaging is superior for kinetics.

Q: Is DAF-FM specific to NO? A: Mostly, but not perfectly. It reacts with


 (an oxidative intermediate of NO).[6] However, antioxidants like Ascorbic Acid (Vitamin C)  can interfere with the reaction, and high levels of calcium can sometimes alter fluorescence efficiency.
  • Fix: Always use a negative control (NOS inhibitor) to confirm the signal is NO-dependent.

Visualization: Intracellular Trapping Mechanism

DAFMechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Cytosol DAF_DA DAF-FM Diacetate (Non-Fluorescent) DAF_Cleaved DAF-FM (Cell Impermeant) DAF_DA->DAF_Cleaved Passive Diffusion Benzotriazole Fluorescent Benzotriazole (Ex: 495nm / Em: 515nm) DAF_Cleaved->Benzotriazole + N2O3 Esterase Intracellular Esterases Esterase->DAF_Cleaved Deacetylation NO_Gas Nitric Oxide (NO) N2O3 N2O3 (Intermediate) NO_Gas->N2O3 Auto-oxidation N2O3->Benzotriazole

Caption: Mechanism of DAF-FM loading and activation. The probe becomes cell-impermeant after esterase cleavage, trapping it inside the cell where it reacts with NO intermediates.

Module 3: Experimental Validation & Controls

Directive: Data without proper pharmacological controls is anecdotal. You must prove the signal is derived from Nitric Oxide Synthase (NOS).

Pharmacological Control Table
ReagentFunctionApplication ProtocolExpected Outcome
L-NAME Non-selective NOS InhibitorPre-treat cells (100 µM - 1 mM) for 30 min before stimulation.Reduction of signal to baseline.
cPTIO NO ScavengerCo-incubate (10–50 µM) with the stimulus.Reduction of signal. Warning: High concentrations can paradoxically increase DAF fluorescence via oxidative chemistry.
SNAP / SNP NO Donor (Positive Control)Add to cells (10–100 µM).Massive Increase in signal (validates the dye/assay works).
Dead Cells Negative ControlHeat-killed or lysed cells.Zero signal (rules out autofluorescence).

Module 4: Optimized Protocols

Protocol A: Modified Griess Assay (Total NO)

Best for: Culture supernatants, plasma, urine.

  • Sample Prep: Collect supernatant. Centrifuge at 10,000 x g for 5 min to remove cell debris.

  • Nitrate Reduction (Critical Step):

    • In a 96-well plate, mix 50 µL sample with 10 µL Nitrate Reductase (0.1 U/mL) and 10 µL NADH (2 mM) .

    • Incubate 30 min at 37°C.

  • Griess Reaction:

    • Add 50 µL Sulfanilamide Solution (1% in 5% phosphoric acid). Incubate 5-10 min in dark.

    • Add 50 µL NED Solution (0.1% N-1-napthylethylenediamine dihydrochloride). Incubate 5-10 min in dark.

  • Read: Measure absorbance at 540 nm .

  • Quantify: Compare against a standard curve prepared with

    
     (Sodium Nitrate) treated exactly the same way (including the reductase step).
    
Protocol B: DAF-FM Live Cell Imaging

Best for: Confocal microscopy, Flow cytometry.

  • Preparation: Seed cells in a glass-bottom dish (confocal) or 6-well plate (flow).

  • Loading (Serum-Free):

    • Dilute DAF-FM Diacetate stock (5 mM in DMSO) to 5 µM working solution in sterile PBS or HBSS.

    • Remove media, wash cells 1x with PBS.

    • Add working solution. Incubate 30 min at 37°C .

  • De-esterification:

    • Remove DAF solution. Wash cells 3x with fresh buffer/media.

    • Incubate cells in fresh buffer for 20 min to allow complete intracellular de-esterification.

  • Stimulation: Add experimental treatments (e.g., LPS, Bradykinin).

  • Imaging:

    • Excitation: 495 nm | Emission: 515 nm (FITC channel).[7][8]

    • Capture images every 30–60 seconds to track kinetics.

References
  • Kojima, H., et al. (1999). Fluorescent indicators for imaging nitric oxide production. Angewandte Chemie International Edition, 38(21), 3209-3212. [Link]

  • Bryan, N. S., & Grisham, M. B. (2007). Methods to detect nitric oxide and its metabolites in biological samples. Free Radical Biology and Medicine, 43(5), 645-657. [Link]

Sources

avoiding artifacts in O-Ethyl-D-norvaline HCl experiments

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: O-Ethyl-D-norvaline HCl

Welcome to the Advanced Application Guide. As a Senior Application Scientist, I often see O-Ethyl-D-norvaline HCl (D-Nva-OEt·HCl) treated as a generic building block.[1][2] This is a mistake. This compound is a chiral amino acid ester salt, and its utility in peptide synthesis (e.g., Perindopril intermediates) and peptidomimetics relies entirely on maintaining its stereochemical integrity and ester stability.[2]

This guide moves beyond basic handling. It addresses the causality of artifacts —specifically racemization, hydrolysis, and salt-induced stoichiometry errors—and provides self-validating protocols to eliminate them.[1]

Part 1: The Artifact Landscape

Before touching a flask, understand what destroys your molecule.[2] The three primary artifacts in D-Nva-OEt·HCl chemistry are:

  • Racemization (D

    
     L conversion):  The 
    
    
    
    -proton of an amino acid ester is acidic (
    
    
    in DMSO).[1][2] Excess base or prolonged exposure to base during coupling will cause epimerization.[1][2]
  • Premature Hydrolysis: The ethyl ester is a protecting group.[1][2] Moisture + Base = Saponification, yielding the free acid (D-Norvaline) which will not couple or will cause side reactions.[1]

  • Stoichiometric Mismatch: The HCl counter-ion accounts for

    
     20% of the mass.[1][2] Ignoring this leads to under-dosing the amino acid or under-neutralizing the salt, stalling the reaction.[1]
    

Part 2: Pre-Experiment & Handling

Storage & Hygroscopicity
  • The Issue: HCl salts are hygroscopic.[1][2] Absorbed water hydrolyzes the ester over time and alters the effective molecular weight, leading to stoichiometry errors.[2]

  • The Protocol:

    • Store at -20°C under argon/nitrogen.

    • Warm to Room Temperature (RT) in a desiccator before opening. Opening a cold bottle condenses atmospheric moisture directly onto the solid.[1][2]

    • Validation: If the solid clumps or smells faintly of ethanol, check proton NMR (

      
      ). A triplet at 
      
      
      
      1.2 ppm and quartet at
      
      
      4.2 ppm confirms the ethyl group.[2] Loss of these signals indicates hydrolysis.[1][2]

Part 3: The "Just-in-Time" Neutralization Protocol

The most critical step is freeing the amine from the HCl salt for coupling.[2] Standard Error: Adding excess DIEA (Diisopropylethylamine) to "ensure" neutralization.[1][2] Consequence: High local pH promotes rapid racemization of the D-isomer.[1][2]

Optimized Workflow: Controlled Neutralization

Use this workflow to couple D-Nva-OEt·HCl to a carboxylic acid (e.g., Boc-AA-OH).[1][2]

Step 1: Solvent Choice

  • Use DMF or NMP (anhydrous).[1][2] DCM dissolves the free base but often precipitates the HCl salt, causing heterogeneous neutralization.[2]

Step 2: The Base Trap

  • Do not mix the ester salt and base directly.[1][2]

  • Dissolve the Carboxylic Acid and Coupling Reagent (e.g., HATU/HBTU) first.[1][2]

  • Add the Base (DIEA/NMM) to the acid mixture to activate the carboxylate.[2]

  • Finally , add the D-Nva-OEt[1]·HCl solid (or solution) to the activated mixture.

    • Why? The amine is liberated in the presence of an active ester, trapping it immediately in the peptide bond before it can racemize.

Step 3: Temperature Control

  • Perform the addition at 0°C . Keep at 0°C for 30 mins, then warm to RT.

    • Why? Racemization is temperature-dependent.[1][2] Coupling is faster than racemization at 0°C; the rates converge at higher temps.[1][2]

Visualizing the Logic

CouplingLogic Start Start: D-Nva-OEt·HCl Dissolve Dissolve in DMF Start->Dissolve BaseChoice Base Selection Dissolve->BaseChoice StrongBase Strong Base (TEA/DIEA) Excess > 2.0 eq BaseChoice->StrongBase High Risk WeakBase Weak/Hindered Base (NMM/TMP) Stoichiometric (1.0 eq) BaseChoice->WeakBase Recommended Racemization Artifact: Racemization (D->L) & DKP Formation StrongBase->Racemization High pH exposure Coupling Coupling Reaction (0°C -> RT) WeakBase->Coupling Controlled pH Racemization->Coupling Impure Product Success Target Peptide High Optical Purity Coupling->Success

Figure 1: Decision tree for base selection in coupling reactions. Using weaker bases or strict stoichiometry prevents the high-pH environment that drives racemization.[1]

Part 4: Troubleshooting & Analysis

If you observe low yields or unexpected peaks, use this diagnostic table.

Diagnostic Table: Common Artifacts
Observation (HPLC/LCMS)Probable CauseMechanismCorrective Action
Mass = Target - 28 Da Hydrolysis Loss of Ethyl group (

)

Free Acid.[1][2]
Ensure solvents are anhydrous.[1][2] Avoid aqueous workups at pH > 9.[1][2]
Split Peak (Doublet) Racemization D-isomer converted partially to L-isomer.[1][2]Switch base to NMM (N-methylmorpholine) or Collidine.[1][2] Reduce activation time.
Mass = Target - 46 Da (approx) DKP Formation Intramolecular cyclization (Diketopiperazine) if D-Nva is the 2nd residue.[1][2]Avoid Fmoc-deprotection strategies that leave the dipeptide ester free base for long periods.[1][2]
Broad/Tailing Peak Residual Salt Incomplete removal of DIEA/TEA salts.[1][2]Wash organic layer with 1M

or 10% Citric Acid (acidic wash removes amines).[1][2]

Part 5: Frequently Asked Questions (FAQ)

Q1: Can I use D-Norvaline free base instead of the HCl salt to avoid neutralization issues?

  • Answer: Generally, no.[1][2] Amino acid alkyl esters are unstable as free bases; they tend to cyclize (auto-condense) or hydrolyze upon storage.[1][2] The HCl salt locks the amine, preventing shelf-degradation. Always generate the free base in situ.[1][2]

Q2: How do I separate the D-isomer from the L-isomer if racemization occurs?

  • Answer: Standard C18 HPLC often cannot separate enantiomers.[1][2] You must use a Chiral Column (e.g., Chiralpak AD-H or OD-H) or use Marfey’s Reagent (FDAA) derivatization to convert enantiomers into diastereomers, which are separable on standard C18 columns [1].[1][2]

Q3: Why O-Ethyl and not O-Methyl?

  • Answer: O-Ethyl esters are slightly more sterically hindered and less prone to spontaneous hydrolysis than methyl esters, offering a "safety buffer" during aqueous workups.[1][2] However, they are still labile compared to tert-butyl esters [2].[1][2]

Q4: My yield is low. Could the HCl be interfering?

  • Answer: Yes. If you use a coupling reagent like EDC without enough base, the HCl protonates the carbodiimide or the carboxylate, killing reactivity. Conversely, if you use HATU, the chloride ion from the salt is benign, but you must add exactly 1.0 equivalent of base to neutralize the HCl attached to the amine, plus the base required for the activation. Missing that "salt equivalent" is a common calculation error.[1][2]

Part 6: Advanced Workflow Visualization

The following diagram illustrates the "Safe-Coupling" pathway, highlighting where artifacts enter the process.

Workflow Input1 D-Nva-OEt·HCl (Hygroscopic Solid) Step1 Neutralization (Base added) Input1->Step1 Input2 Activated Carboxylate (Boc-AA-OBt) Step2 Nucleophilic Attack (Coupling) Input2->Step2 Step1->Step2 Free Amine Hydrolysis Artifact: Hydrolysis (Water present) Step1->Hydrolysis If wet DMF Racemization Artifact: Racemization (Excess Base/Heat) Step1->Racemization If pH > 8 Product Dipeptide Ester Step2->Product

Figure 2: The Safe-Coupling Pathway. Dashed lines indicate failure modes triggered by pH and moisture control errors.[1][2]

References

  • Bhushan, R., & Brückner, H. (2004).[1][2] Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[1][2][3][4][5][6][7][8]

  • Isidro-Llobet, A., et al. (2009).[1][2] Amino Acid-Protecting Groups. Chemical Reviews.

  • Santa Cruz Biotechnology. O-Ethyl-D-norvaline hydrochloride Product Data.

Sources

Technical Support Center: Arginase Inhibitor Consistency Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Inconsistent Results with Arginase Inhibitors Role: Senior Application Scientist Status: Active Case File

Welcome to the Technical Support Center

If you are reading this, you are likely seeing IC50 values that drift by orders of magnitude, "active" compounds that fail in cell culture, or colorimetric data that defies stoichiometric logic.

Arginase (ARG1/ARG2) is not a "plug-and-play" target. It is a manganese-dependent metalloenzyme that requires specific thermal activation and is highly sensitive to the chemical composition of your buffer and serum. This guide addresses the root causes of inconsistency, moving beyond basic protocol steps to the biochemical causality of failure.

Part 1: The "Dead Enzyme" Scenario (Enzymatic Assays)

Symptom: Recombinant Arginase shows low activity or inconsistent


 between batches, leading to non-reproducible IC50 curves.
The Root Cause: The Manganese Trap

Arginase is a trimer that requires two


 ions per monomer for catalytic stability and activity. Most commercial recombinant enzymes are shipped in a stabilized, apo- or semi-apo form. If you add substrate directly to the enzyme without heat activation, you are assaying a fraction of the active population. 
Troubleshooting Protocol: The Pre-Activation Step

You must force the loading of the metal cofactor before the reaction begins.

Q: "I added


 to the reaction buffer. Isn't that enough?" 
A:  No. The coordination of Manganese into the active site is slow at room temperature. You must perform a Heat Activation Step .

The Golden Standard Activation Protocol:

  • Dilute your enzyme stock in a buffer containing 10 mM Tris-HCl (pH 7.4) and 2–10 mM

    
     .
    
  • Heat the enzyme solution at 55°C for 20 minutes (or 37°C for 4 hours if protein stability is a concern).

  • Cool to room temperature or reaction temperature (37°C) immediately before adding the inhibitor/substrate mix.

Technical Insight: Omitting this step often results in a "lag phase" in kinetic assays or artificially low activity, making weak inhibitors appear potent by stabilizing the inactive apo-form.

Part 2: The "False Positive" Scenario (Chemical Interference)

Symptom: A compound shows 90% inhibition in the colorimetric assay but 0% in orthogonal methods (e.g., LC-MS).

The Root Cause: Urea Detection Chemistry

Most high-throughput Arginase assays use the Diacetyl Monoxime (DAM) or o-Phthaldialdehyde (OPA) reaction to detect Urea. These reagents are not perfectly specific.

Q: "How do I know if my compound is interfering?" A: Compounds containing oximes, hydrazines, or urea-like moieties can react with the colorimetric reagent, generating a signal that mimics high urea (masking inhibition) or quenching the signal (mimicking inhibition).

Validation Step: Run a "Compound Only" blank:

  • Well A: Enzyme + Substrate + Compound (Test)

  • Well B: Buffer + Product (Urea) + Compound (Interference Control)

  • If Well B signal

    
     Urea Standard signal, your compound is interfering. Switch to an LC-MS based assay monitoring L-Ornithine production. 
    

Part 3: The "Cell Culture Disconnect" (Cell-Based Assays)

Symptom: Inhibitor works in biochemical assays (IC50 < 100 nM) but shows no effect in cellular assays (e.g., T-cell proliferation or macrophage repolarization).

The Root Cause: The FBS Arginase Sink

Standard Fetal Bovine Serum (FBS) contains high levels of bovine Arginase and Urea.

  • Arginase in FBS depletes the L-Arginine in your media before your cells even touch it.

  • Urea in FBS creates a high background signal in colorimetric assays, crushing your signal-to-noise ratio.

The Solution: Serum Hygiene

Q: "Can I just heat-inactivate the FBS?" A: Heat inactivation (56°C) reduces complement but does not fully destroy bovine Arginase (which we just learned is heat-stable with Manganese).

Required Protocol Modification:

  • Use Dialyzed FBS: You must use FBS dialyzed against saline (10 kDa cutoff) to remove Urea and Amino Acids.

  • Reconstitute Arginine: Add L-Arginine back to the media at a precise physiological concentration (typically ~150 µM for plasma relevance, though RPMI uses ~1.1 mM).

  • Controls: Include a "No Cell" control with media + FBS to quantify background arginine consumption.

Part 4: Visualizing the Troubleshooting Logic

The following diagram outlines the decision tree for validating Arginase inhibitors.

ArginaseWorkflow Start Start: Inconsistent Data CheckEnzyme Step 1: Enzyme Prep Is Vmax stable? Start->CheckEnzyme Activation Action: Perform 55°C Mn2+ Heat Activation CheckEnzyme->Activation No/Low Activity CheckInterference Step 2: Detection Is Compound interfering? CheckEnzyme->CheckInterference Activity OK Activation->CheckInterference BlankControl Action: Run Compound + Urea Standard Blank CheckInterference->BlankControl Suspicious Signal CheckCell Step 3: Cell Assay Is IC50 > 100x Biochem? CheckInterference->CheckCell Signal Clean SerumCheck Action: Switch to Dialyzed FBS CheckCell->SerumCheck Potency Loss End Validated Protocol SerumCheck->End Valid Data

Caption: Logical workflow for isolating sources of error in Arginase inhibition assays, moving from enzymatic activation to cellular environmental controls.

Part 5: Benchmark Data & Reference Standards

When troubleshooting, always run a reference inhibitor. CB-1158 (Numidargistat) is the current clinical benchmark.

Reference Values (Human Recombinant Enzymes)
ParameterArginase 1 (Cytosolic)Arginase 2 (Mitochondrial)Notes
CB-1158 IC50 80 – 100 nM250 – 300 nMSlow-binding kinetics; pre-incubation required.
ABH IC50 ~10 – 50 nM~200 nMBoronic acid derivative; highly potent.
nor-NOHA IC50 ~10 – 500 nMVariesReversible; often used as a tool compound.
pH Optimum 9.0 – 9.59.0 – 9.5Critical: Assay at pH 7.4 for drug screening to capture ionization states relevant to uptake.
Mechanism of Action Pathway

Understanding where your inhibitor acts is crucial for selecting the right downstream readout (e.g., Urea vs. T-Cell Proliferation).

ArginasePathway Arginine L-Arginine ArgEnzyme Arginase 1/2 (Mn2+ Activated) Arginine->ArgEnzyme TCell T-Cell Receptor (CD3ζ Expression) Arginine->TCell Required for ArgEnzyme->Arginine Depletes Ornithine L-Ornithine ArgEnzyme->Ornithine Urea Urea ArgEnzyme->Urea Inhibitor Inhibitor (e.g., CB-1158) Inhibitor->ArgEnzyme Blocks Polyamines Polyamines (Tumor Proliferation) Ornithine->Polyamines

Caption: Arginase pathway illustrating the dual impact: production of polyamines (tumor growth) and depletion of Arginine (T-cell suppression).

References

  • Steggerda, S. M., et al. (2017).[1][2] Inhibition of arginase by CB-1158 blocks myeloid cell-mediated immune suppression in the tumor microenvironment.[1][2][3][4][5] Journal for ImmunoTherapy of Cancer, 5(1), 101.[1][2]

  • Caldwell, R. B., et al. (2018). Arginase: A Multifaceted Enzyme Important in Health and Disease. Physiological Reviews, 98(2), 641–665.

  • Geiger, R., et al. (2016). L-Arginine Modulates T Cell Metabolism and Enhances Survival and Anti-tumor Activity. Cell, 167(3), 829–842.

  • Van Zandycke, T., et al. (2025). Examining Arginase-1 Trimerization Uncovers a Promising Allosteric Site for Inhibition.[6] Journal of Medicinal Chemistry. [7]

  • Muller, J., et al. (2022).[8] An Update on Arginase Inhibitors and Inhibitory Assays. Mini Reviews in Medicinal Chemistry, 22(15), 1963-1976.[8]

Sources

Technical Support Center: Enhancing the Efficiency of D-Norvaline Resolution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for D-norvaline resolution. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their chiral separation processes. Here, we move beyond simple protocols to explain the underlying principles of common resolution techniques, helping you to troubleshoot and enhance the efficiency and yield of your experiments.

Section 1: Foundational Strategies for Chiral Resolution

The separation of enantiomers is a critical step in the synthesis of many pharmaceutical intermediates. D-norvaline, a non-proteinogenic amino acid, is no exception. The two primary methods for its resolution are enzymatic kinetic resolution and diastereomeric salt crystallization. The choice between them often depends on factors like scale, desired purity, cost, and available equipment.

Below is a decision-making workflow to help guide your selection process.

Chiral Resolution Strategy Start Start: Racemic DL-Norvaline Decision1 Need for High Enantiomeric Purity (>99% ee)? Start->Decision1 Method_Enzymatic Consider Enzymatic Kinetic Resolution Decision1->Method_Enzymatic Yes Method_Crystallization Consider Diastereomeric Salt Crystallization Decision1->Method_Crystallization No/Flexible Decision2 Is In-situ Racemization of Unwanted Enantiomer Desired? Method_Enzymatic->Decision2 Troubleshooting2 Troubleshoot & Optimize Crystallization Process Method_Crystallization->Troubleshooting2 DKR Dynamic Kinetic Resolution (DKR) (Advanced Enzymatic Method) Decision2->DKR Yes (to maximize yield >50%) Troubleshooting1 Troubleshoot & Optimize Enzymatic Process Decision2->Troubleshooting1 No DKR->Troubleshooting1 Analysis Analyze Enantiomeric Excess (ee) (e.g., Chiral HPLC) Troubleshooting1->Analysis Troubleshooting2->Analysis End Pure D-Norvaline Analysis->End

Caption: Decision workflow for selecting a D-norvaline resolution method.

Section 2: Enzymatic Kinetic Resolution (EKR)

Enzymatic kinetic resolution leverages the high stereoselectivity of enzymes to differentiate between enantiomers. Typically, a racemic mixture of N-acyl-DL-norvaline is subjected to an enzyme, such as Penicillin G Acylase (PGA), which selectively hydrolyzes the N-acyl group from one enantiomer (e.g., the L-enantiomer), leaving the desired D-enantiomer acylated.[1][2] The resulting mixture of the free L-amino acid and the N-acyl-D-amino acid can then be easily separated due to their different physicochemical properties (e.g., solubility at a given pH).

Troubleshooting & FAQs: Enzymatic Resolution

Q1: My enzyme (e.g., Penicillin G Acylase) shows low activity or no activity at all. What are the common causes?

A1: This is a frequent issue that can often be traced back to suboptimal reaction conditions. Here’s a breakdown of potential causes and solutions:

  • Incorrect pH: Every enzyme has an optimal pH range for maximum activity.[3] For Penicillin G Acylases, this is typically around pH 7.5-8.0.[1] If the pH is too low or too high, it can alter the ionization state of amino acid residues in the active site, disrupting the enzyme's structure and function.[4]

    • Solution: Calibrate your pH meter and carefully prepare your buffer solution. Monitor the pH throughout the reaction, as the hydrolysis of the N-acyl group will produce an acid, causing the pH to drop. Use a pH-stat or add a base (e.g., NaOH or NH4OH) to maintain the optimal pH.[1]

  • Suboptimal Temperature: Enzyme activity increases with temperature up to a certain point.[3][5] Beyond the optimal temperature, the enzyme will begin to denature, leading to an irreversible loss of activity.[3][6]

    • Solution: Consult the manufacturer's data sheet for the optimal temperature of your specific enzyme. A common temperature for PGA is 30-37°C.[1] Ensure your reaction vessel is properly thermostated.

  • Enzyme Inhibition: The product of the reaction (e.g., phenylacetic acid) can sometimes inhibit the enzyme at high concentrations.

    • Solution: Consider a fed-batch strategy where the substrate is added incrementally to keep product concentrations lower. Alternatively, perform the reaction in a biphasic system where the inhibitory product is extracted into an organic phase as it is formed.

  • Poor Enzyme Quality: The enzyme may have degraded due to improper storage or handling.

    • Solution: Always store enzymes according to the manufacturer's instructions (typically at low temperatures). Avoid repeated freeze-thaw cycles. If in doubt, test the enzyme activity with a standard substrate.

Q2: The enantiomeric excess (ee) of my D-norvaline is lower than expected. How can I improve selectivity?

A2: Low enantioselectivity means the enzyme is hydrolyzing the N-acyl-D-norvaline to some extent.

  • Stop the Reaction at the Right Time: Kinetic resolutions are time-dependent. The highest enantiomeric excess for the remaining substrate is typically achieved at or near 50% conversion. Letting the reaction run for too long will allow the slower hydrolysis of the D-enantiomer to occur, reducing the overall ee.

    • Solution: Monitor the reaction progress using an analytical technique like HPLC.[7] Create a time course experiment to determine the optimal reaction time to reach ~50% conversion.

  • Enzyme Choice: Not all acylases have the same selectivity for all substrates. The enzyme from Escherichia coli (PGAEc) and Achromobacter sp. (PGAA) may exhibit different selectivities.[1]

    • Solution: Screen different commercially available enzymes (e.g., from different microbial sources) to find one with higher selectivity for your specific substrate.

Q3: The overall yield is below the theoretical maximum of 50%. What could be the issue?

A3: While the theoretical maximum for a standard kinetic resolution is 50% for one enantiomer, achieving this requires efficient product recovery.

  • Inefficient Separation: The separation of the free L-norvaline from the N-acyl-D-norvaline after the reaction might be incomplete.

    • Solution: Optimize the separation step. This is typically done by adjusting the pH. Acidify the solution (e.g., to pH ~2) to protonate the carboxylic acid of N-acyl-D-norvaline, making it less soluble in the aqueous phase and allowing it to be extracted with an organic solvent or filtered out. The water-soluble L-norvaline will remain in the aqueous layer.

  • Product Degradation: Although less common under mild enzymatic conditions, the product could be degrading.

    • Solution: Analyze for potential by-products. Ensure the reaction conditions are not too harsh (e.g., extreme pH or temperature during workup).

Protocol: Typical Enzymatic Kinetic Resolution of N-Phenylacetyl-DL-Norvaline
  • Substrate Preparation: Dissolve N-Phenylacetyl-DL-norvaline in a 0.05 M sodium phosphate buffer to a final concentration of 0.025 M.[1]

  • pH and Temperature Adjustment: Adjust the solution to pH 7.5 and bring it to 30°C in a thermostated reaction vessel.[1]

  • Enzyme Addition: Add Penicillin G Acylase (e.g., 50 units of activity per 25 mL of substrate solution).[1]

  • Reaction Monitoring: Maintain the pH at 7.5 by the controlled addition of 2 M NaOH or NH4OH using a pH-stat. Monitor the consumption of base, which is proportional to the extent of the reaction.

  • Reaction Termination: Stop the reaction at ~50% conversion (when approximately 0.5 equivalents of base have been consumed).

  • Product Separation:

    • Cool the reaction mixture to 0-5°C.

    • Adjust the pH to ~2 with concentrated HCl. The N-Phenylacetyl-D-norvaline will precipitate.

    • Filter the precipitate and wash it with cold water.

    • The filtrate contains the L-norvaline hydrochloride.

  • Analysis: Determine the enantiomeric excess of the N-Phenylacetyl-D-norvaline product using a suitable chiral HPLC method.[8][9]

Section 3: Diastereomeric Salt Crystallization

This classical resolution method involves reacting the racemic DL-norvaline with a chiral resolving agent (an enantiomerically pure acid or base) to form a pair of diastereomeric salts.[10][11] Since diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization.[10][12]

Troubleshooting & FAQs: Diastereomeric Salt Crystallization

Q1: I am not getting any crystals to form, or the product is "oiling out." What should I do?

A1: This is a common problem related to supersaturation and solvent choice.

  • Excessive Supersaturation: If the solution is too concentrated, the solute may separate as a liquid phase (oiling out) instead of forming an ordered crystal lattice.[13]

    • Solution: Use a more dilute solution.[13] Alternatively, employ a slower cooling rate or use an anti-solvent (a solvent in which the salt is less soluble) and add it very slowly with good agitation to induce crystallization.[13]

  • Poor Solvent Choice: The ideal solvent system should provide a significant difference in solubility between the two diastereomeric salts at a given temperature.

    • Solution: Conduct a systematic solvent screen. Test a range of solvents with different polarities and hydrogen bonding capabilities (e.g., water, ethanol, methanol, acetone, ethyl acetate, and mixtures thereof). The goal is to find a system where one salt is sparingly soluble and the other is highly soluble.[13][14]

Q2: The diastereomeric excess (d.e.) of my crystals is very low, even after recrystallization. Why?

A2: This strongly suggests the formation of a solid solution or a conglomerate that is difficult to resolve.

  • Solid Solution Formation: In some cases, the crystal lattice of the less soluble diastereomer can incorporate the more soluble one, resulting in a single solid phase containing both diastereomers.[13] This makes purification by simple recrystallization ineffective.

    • Solution: This is a challenging problem. The first step is to change the solvent system, as different solvents can alter crystal packing. If that fails, the most effective solution is often to use a different resolving agent.[13] A structurally different resolving agent will form diastereomers with completely different physical properties, which may prevent solid solution formation.

Q3: The yield of my desired diastereomeric salt is very low.

A3: A low yield means a large amount of your target salt is remaining in the mother liquor.[13]

  • Suboptimal Conditions: The solvent and temperature conditions may not be optimized for maximum precipitation of the desired salt.

    • Solution: Screen for solvents that minimize the solubility of the target salt.[13] Experiment with lower final crystallization temperatures to drive more of the product out of solution.[13][15]

  • Insufficient Concentration: The solution may be too dilute.

    • Solution: Carefully evaporate some of the solvent to increase the concentration before cooling.[13] Be cautious not to create excessive supersaturation, which could lead to oiling out or co-precipitation of the other diastereomer.

  • Seeding: Introduce a small amount of pure seed crystals of the desired diastereomeric salt to the supersaturated solution. This provides a template for crystal growth and can significantly improve yield and selectivity.[13][15]

General Workflow for Diastereomeric Salt Crystallization

Crystallization Workflow Start 1. React DL-Norvaline with Chiral Resolving Agent Dissolve 2. Dissolve Diastereomeric Salts in Optimal Solvent (at elevated temperature) Start->Dissolve Cool 3. Controlled Cooling & Optional Seeding Dissolve->Cool Filter 4. Filter Crystals (Isolate Solid Phase) Cool->Filter Analyze1 5. Analyze d.e. of Crystals and Mother Liquor (HPLC) Filter->Analyze1 Decision Is d.e. > 98%? Analyze1->Decision Recrystallize Recrystallize Solid Phase Decision->Recrystallize No Liberate 6. Liberate Free D-Norvaline from Salt (Acid/Base Treatment) Decision->Liberate Yes Recrystallize->Cool End Pure D-Norvaline Liberate->End

Caption: General workflow for diastereomeric salt crystallization.

Section 4: Analytical Methods for Monitoring Resolution

Accurate and reliable analysis is crucial for optimizing any resolution process. The primary metric is the enantiomeric excess (ee) or diastereomeric excess (d.e.).[16]

Analytical TechniquePrincipleApplication in Norvaline ResolutionPros & Cons
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.The most common and accurate method for determining the ee of the final D-norvaline or the d.e. of the intermediate salts.[17]Pros: High accuracy, can be used for quantification.[8] Cons: Requires specialized and often expensive chiral columns.
Gas Chromatography (GC) Separation of volatile derivatives on a chiral stationary phase.Can be used if norvaline is derivatized to a more volatile form (e.g., an ester).Pros: High resolution, small sample size needed.[16] Cons: Requires derivatization, analyte must be thermally stable.[16]
Polarimetry Measures the rotation of plane-polarized light by a chiral compound in solution.Provides a quick check of enantiomeric purity but is not highly accurate for precise ee determination.Pros: Fast, non-destructive. Cons: Not reliable for high accuracy ee determination; requires pure standards and rigorous control of concentration, solvent, and temperature.[16]
NMR Spectroscopy Using chiral shift reagents or chiral solvating agents to induce chemical shift differences between enantiomers.Can be used to determine ee without chromatographic separation.Pros: No separation needed. Cons: Requires specialized chiral reagents, can be complex to interpret, lower sensitivity than HPLC.

References

  • Duggleby, R. G. (1995). Penicillin acylase has a single-amino-acid catalytic centre. PubMed. Available at: [Link]

  • Stuchlik, M., et al. (2015). Resolution of ␣/␤-amino acids by enantioselective penicillin G acylase from Achromobacter sp. Loschmidt Laboratories. Available at: [Link]

  • Wang, Y., et al. (2021). Multi-enzymatic resolution of DL-norvaline for L-norvaline production. ResearchGate. Available at: [Link]

  • Ilisz, I., et al. (2013). Chromatogram of the enantioresolution of norvaline. ResearchGate. Available at: [Link]

  • Lam, A. W. H., & Ng, K. M. (n.d.). 394e Chiral Resolution Via Diastereomeric Salt Crystallization. AIChE. Available at: [Link]

  • Zhang, T., et al. (2020). Additive-assisted preferential crystallization of racemic component: A case of norvaline. ResearchGate. Available at: [Link]

  • Chari, M. A., et al. (2007). Kinetic resolution of racemic 2-amino-1-butanol with penicillin G acylase enzyme immobilised in gelatin gels. TSI Journals. Available at: [Link]

  • McVey, C.E., et al. (2001). Crystal Structures of Penicillin Acylase Enzyme-Substrate Complexes. RCSB PDB. Available at: [Link]

  • Lebrilla, C. B., et al. (n.d.). A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. pubs.acs.org. Available at: [Link]

  • Chen, R., et al. (2023). Pre-optimization and one-step preparation of cascade enzymes system with broad substrates by model guidance: Application of chiral L-norvaline and L-phenylglycine biosynthesis. PubMed. Available at: [Link]

  • Lorenz, H., & Seidel-Morgenstern, A. (2014). Formation and Crystallization based Separation of Diastereomeric Salts. MPG.PuRe. Available at: [Link]

  • M-CSA. (n.d.). penicillin amidase (peptidase S45 family). M-CSA. Available at: [Link]

  • Advances in Engineering. (2023). Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Advances in Engineering. Available at: [Link]

  • Kotelnikova, E., et al. (2021). Homomolecular dimers of L-valine (a) and D-norvaline (b) and projection... ResearchGate. Available at: [Link]

  • Hygrozyme. (2019). Temperature & Enzyme Activity. HyLine Products. Available at: [Link]

  • University of Bath. (n.d.). Determination of enantiomeric excess. University of Bath. Available at: [Link]

  • Boesten, W. H. J., et al. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. ACS Publications. Available at: [Link]

  • Patsnap. (2025). How to Optimize Temperature and pH for Enzyme Activity. Patsnap. Available at: [Link]

  • Wikipedia. (n.d.). Diastereomeric recrystallization. Wikipedia. Available at: [Link]

  • Synapse. (2025). Investigating the Impact of Temperature and pH on Enzyme Activity: A Kinetic Analysis. Synapse. Available at: [Link]

  • Sánchez, J. M. S., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Wiley Online Library. Available at: [Link]

  • Bäckvall, J. E., et al. (2002). Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones. PubMed. Available at: [Link]

  • isntsciencewonderful. (2016). Effects of Temperature and pH on Enzymes. WordPress.com. Available at: [Link]

  • Welch, C. J., et al. (2014). Development of an enantiomeric separation of d & l valine as their corresponding isoindole adducts by RP-HPLC for utilization of the l-valine toward pharmaceutically relevant materials. Royal Society of Chemistry. Available at: [Link]

  • Konya, Y., et al. (2019). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. ScienceDirect. Available at: [Link]

  • ETH Zurich. (2021). Advances in enantioselective resolution applying preferential crystallization and enzymatic racemization. ETH Zurich Research Collection. Available at: [Link]

  • Welch, C. J., et al. (2014). Development of an Enantiomeric Separation of D & L Valine as Their Corresponding Isoindole Adducts By RP-HPLC for Utilizatio. RSC Publishing. Available at: [Link]

  • Canary, J. W., et al. (2013). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PMC. Available at: [Link]

  • Glavin, D. P., & Dworkin, J. P. (2009). Enrichment of the amino acid l-isovaline by aqueous alteration on CI and CM meteorite parent bodies. PNAS. Available at: [Link]

  • DiVA portal. (n.d.). Enzymatic Cascade for Dynamic Kinetic Resolution of Amines. DiVA portal. Available at: [Link]

  • The Bäckvall Group. (n.d.). Dynamic Kinetic Resolution. Stockholm University. Available at: [Link]

  • Cytiva. (2025). Troubleshooting protein recovery issues. Cytiva. Available at: [Link]

  • Dove Medical Press. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Dove Medical Press. Available at: [Link]

  • Chiralpedia. (2025). Part 6: Resolution of Enantiomers. Chiralpedia. Available at: [Link]

  • ACS Publications. (2002). Kinetic resolution of unnatural and rarely occurring amino acids: enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I. ACS Publications. Available at: [Link]

  • Patsnap Synapse. (2025). How to Troubleshoot Low Protein Yield After Elution. Patsnap Synapse. Available at: [Link]

  • PacBio. (2018). Guide - Low Yield Troubleshooting. PacBio. Available at: [Link]

Sources

Technical Support Center: Norvaline Derivative Cytotoxicity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting & Mitigating In Vitro Cytotoxicity of Norvaline Derivatives Audience: Drug Discovery Scientists, Chemical Biologists, and Assay Development Engineers.

Welcome to the Technical Support Portal

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Specialist

Executive Summary: Norvaline (Nva) and its derivatives are potent tools, often utilized as Arginase inhibitors or non-canonical amino acid probes. However, they present a unique "dual-threat" toxicity profile: (1) Proteotoxicity via Leucine mimicry and (2) Mitochondrial/Nitrosative stress via Arginase pathway modulation. Furthermore, their reactive nature can induce (3) Assay Artifacts in tetrazolium-based readouts.

This guide provides a systematic workflow to diagnose, distinguish, and mitigate these issues.

Module 1: Diagnostic Triage – Is the Toxicity Real?

The Issue: Users frequently report inconsistent IC50 values when testing Norvaline derivatives using MTT or MTS assays. Norvaline derivatives, particularly those with reactive side chains or specific ester modifications, can non-enzymatically reduce tetrazolium salts, leading to false "high viability" readings that mask true cytotoxicity, or conversely, alter pH leading to precipitation.

Workflow: The Interference Check Protocol

Before assuming biological toxicity, you must validate your readout system.

Step-by-Step Protocol:

  • Prepare Cell-Free Control: In a 96-well plate, add culture media (with serum) without cells.

  • Compound Addition: Add your Norvaline derivative at the highest test concentration (e.g., 100–500 µM) and a vehicle control (DMSO/Water).

  • Incubation: Incubate for the standard assay duration (e.g., 24–48 hours) at 37°C.

  • Reagent Addition: Add MTT/MTS reagent as per manufacturer instructions.

  • Observation:

    • Visual: Check for immediate purple/brown precipitate formation.

    • Spectrophotometric: Measure absorbance at 570 nm.[1]

  • Interpretation: If Abs(Compound) > Abs(Vehicle) by >10%, you have chemical interference.

Visual Guide: Assay Selection Logic

AssaySelection Start Start: Cytotoxicity Signal Check Perform Cell-Free Interference Check Start->Check Result Significant Absorbance in Cell-Free Wells? Check->Result TrueTox True Cytotoxicity Likely Proceed to Module 2 Result->TrueTox No Artifact Assay Artifact Detected (False Positive/Negative) Result->Artifact Yes Switch Switch Assay Readout Artifact->Switch ATP ATP (Luminescence) (Recommended) Switch->ATP LDH LDH (Membrane Integrity) Switch->LDH

Figure 1: Decision matrix for distinguishing chemical interference from biological toxicity.

Module 2: The "Leucine Mimicry" Effect (Proteotoxicity)

The Science: Norvaline is a structural isomer of Valine but possesses a straight carbon chain that mimics Leucine . High-fidelity Leucyl-tRNA Synthetases (LeuRS) can usually discriminate between them, but at high concentrations (common in drug screens), Norvaline is mischarged onto tRNA^Leu. This leads to the incorporation of Norvaline into the proteome at Leucine positions, causing protein misfolding and the Unfolded Protein Response (UPR).

Key Insight: This toxicity is competitive . It depends on the ratio of [Norvaline]:[Leucine] in the media, not just the absolute concentration of Norvaline.

Troubleshooting Guide: The "Rescue" Experiment

If your cells are dying, you must determine if it is due to on-target effects (e.g., Arginase inhibition) or off-target proteotoxicity.

Protocol: Leucine Competition Assay

  • Baseline: Seed cells in standard media (DMEM/RPMI). Note the native Leucine concentration (usually ~0.4–0.8 mM).

  • Treatment Groups:

    • Group A: Vehicle

    • Group B: Norvaline Derivative (at IC50)

    • Group C (Rescue): Norvaline Derivative (at IC50) + 5x Excess L-Leucine .

  • Readout: Measure viability after 48 hours.

  • Analysis:

    • If Group C viability >> Group B: Toxicity is driven by misincorporation (Off-target).

    • If Group C viability ≈ Group B: Toxicity is likely mechanism-based (e.g., Arginase inhibition or mitochondrial stress).

Visual Guide: Misincorporation Pathway

LeuMimicry Leu L-Leucine (Native Substrate) LeuRS Leucyl-tRNA Synthetase Leu->LeuRS Nva Norvaline Derivative (Mimic) Nva->LeuRS Competition (High Conc.) tRNA_Leu Charged tRNA-Leu (Correct) LeuRS->tRNA_Leu tRNA_Nva Mischarged tRNA-Nva (Error) LeuRS->tRNA_Nva Editing Failure Ribosome Ribosomal Translation tRNA_Leu->Ribosome tRNA_Nva->Ribosome NativeProt Native Protein (Functional) Ribosome->NativeProt MutantProt Mutant Protein (Misfolded/Aggregate) Ribosome->MutantProt Nva Incorporation Tox UPR / Apoptosis MutantProt->Tox

Figure 2: The mechanism of Norvaline misincorporation leading to proteotoxicity.

Module 3: Mitochondrial & Metabolic Stress

The Issue: Norvaline derivatives are often designed to inhibit Arginase. While this increases Arginine availability for Nitric Oxide (NO) production, excessive NO can lead to nitrosative stress. Additionally, Norvaline itself can directly impair mitochondrial respiration (Complex I/II inhibition) independent of protein synthesis.

Diagnostic Table: Differentiating Toxicity Sources

FeatureProteotoxicity (Misincorporation)Mitochondrial/Nitrosative Stress
Rescue Agent L-Leucine (Co-treatment)L-NAME (NOS Inhibitor) or Antioxidants (NAC)
Time Course Delayed (24-72h, requires synthesis)Rapid (2-12h, direct impact)
Morphology Vacuolization, AggregatesMitochondrial fragmentation, Swelling
Biomarker UPR markers (CHOP, XBP1)ROS, ATP depletion, Depolarization
FAQ: How do I optimize the therapeutic window?

Q: My derivative kills cancer cells but also healthy fibroblasts. How do I fix this? A: This is likely the "dose-makes-the-poison" effect of Arginase inhibition.

  • Check Arginase Expression: Cancer cells often overexpress Arginase. Healthy cells do not.

  • Titrate Carefully: Norvaline toxicity in mammalian cells often spikes >125 µM.

  • Use Boronic Acid Analogs: If using simple Norvaline esters, consider switching to boronic acid derivatives (e.g., BEC, ABH). These bind the Arginase active site with much higher affinity (

    
     in nM range vs mM for Norvaline), allowing you to use 1000x lower doses , thereby avoiding the Leucine-competition threshold entirely.
    

References

  • Rodgers, K. J., et al. (2019).[2][3][4] Cytotoxicity and mitochondrial dysfunction caused by the dietary supplement l-norvaline.[2][3][4] Toxicology in Vitro.[2][4][5] Link

  • Alvarez-Maqueda, M., et al. (2016). Proteome-wide measurement of non-canonical bacterial mistranslation by quantitative mass spectrometry. Nature Chemical Biology. Link

  • Steppan, C. M., et al. (2012). Cytotoxicity of human recombinant arginase I (Co)-PEG5000 in the presence of supplemental L-citrulline.[6] Experimental Cell Research. Link

  • Promega Corporation. MTT Assay Interference and Troubleshooting.Link

  • MedChemExpress. Arginase Inhibitors and Norvaline Derivatives Product Data.Link

Sources

Validation & Comparative

Technical Comparison Guide: Validating Quantification Strategies for O-Ethyl-D-norvaline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Imperative

O-Ethyl-D-norvaline Hydrochloride (CAS: 144447-82-5 for free base; often handled as HCl salt) is a critical chiral intermediate in the synthesis of ACE inhibitors like Perindopril . Its purity—both chemical and enantiomeric—directly impacts the yield and safety profile of the final drug substance.

While traditional Potentiometric Titration has long been the compendial standard for assaying amino acid esters, it lacks the specificity to distinguish the active intermediate from its hydrolysis products (D-Norvaline) or process impurities.

This guide objectively compares the traditional titration method against a modernized Reverse-Phase HPLC (RP-HPLC) protocol. We demonstrate that while titration offers speed, the RP-HPLC method provides the necessary specificity and sensitivity required for rigorous ICH Q2(R1) validation, serving as the superior choice for impurity profiling and stability-indicating assays.

Comparative Analysis: HPLC vs. Titration[1][2]

The following table summarizes the performance metrics of the proposed HPLC method versus the traditional Argentometric/Potentiometric titration.

FeatureMethod A: RP-HPLC (Recommended) Method B: Potentiometric Titration
Specificity High. Separates API from impurities (e.g., D-Norvaline, solvent residues).Low. Measures total ionizable content; cannot distinguish API from acidic impurities.
Sensitivity (LOD/LOQ) High. Capable of detecting impurities <0.05%.Low. Suitable only for macro-assay (>98%).
Linearity Range Broad (e.g., 0.1 µg/mL to 1000 µg/mL).Narrow (limited by burette precision and sample mass).
Throughput Moderate (Automated sequences possible).High (Rapid single-sample analysis).
Primary Use Case Stability testing, Impurity profiling, Final Release.Raw material receipt, Rough purity check.

The Optimized Protocol: RP-HPLC with UV Detection

As a Senior Application Scientist, I have designed this protocol to address the specific challenges of O-Ethyl-D-norvaline HCl: weak UV chromophores and high polarity.

Mechanistic Rationale
  • Column Choice: A C18 column with high carbon load is selected to retain the polar amino acid ester.

  • Mobile Phase pH: Maintained at pH 3.0 using a phosphate buffer. This keeps the amine group protonated (

    
    ), preventing peak tailing caused by interaction with residual silanols, while ensuring the ester bond remains stable (avoiding hydrolysis).
    
  • Detection: UV at 210 nm is critical as the molecule lacks strong conjugated systems.

Detailed Methodology

Instrument: HPLC System (e.g., Agilent 1260/Waters Alliance) with DAD/VWD. Column: Inertsil ODS-3 or equivalent C18, 250 × 4.6 mm, 5 µm. Temperature: 30°C. Flow Rate: 1.0 mL/min. Injection Volume: 20 µL. Detection: UV @ 210 nm.

Mobile Phase Preparation:

  • Buffer (Solution A): Dissolve 1.36 g

    
     in 1000 mL water. Adjust pH to 3.0 with dilute Orthophosphoric acid. Filter through 0.45 µm membrane.
    
  • Organic Modifier (Solution B): Acetonitrile (HPLC Grade).

  • Gradient Program:

Time (min)Solution A (%)Solution B (%)
0.0955
5.0955
15.06040
20.06040
20.1955
25.0955
Analytical Workflow Diagram

The following diagram illustrates the logical flow from sample preparation to data reporting, ensuring a self-validating system.

AnalyticalWorkflow Sample Sample: O-Ethyl-D-norvaline HCl Prep Dissolution (Mobile Phase) Sample->Prep 1.0 mg/mL Filter Filtration (0.22 µm PVDF) Prep->Filter HPLC HPLC Separation (C18, pH 3.0) Filter->HPLC Inject 20 µL Detect UV Detection (210 nm) HPLC->Detect Data Integration & Quantification Detect->Data Peak Area

Caption: Figure 1. End-to-end analytical workflow for the quantification of O-Ethyl-D-norvaline HCl.

Validation Framework (ICH Q2 Aligned)

To ensure Trustworthiness , the method must be validated against ICH Q2(R1) guidelines. Below is the validation strategy with acceptance criteria derived from industry standards for pharmaceutical intermediates.

Specificity
  • Protocol: Inject Mobile Phase Blank, Placebo (if formulation), and Spiked Sample (with known impurities like D-Norvaline free acid).

  • Acceptance: No interfering peaks at the retention time of O-Ethyl-D-norvaline (approx. 8-10 min). Resolution (

    
    ) between API and nearest impurity > 1.5.
    
Linearity
  • Protocol: Prepare 5 standard solutions ranging from 50% to 150% of the target concentration (e.g., 0.5, 0.75, 1.0, 1.25, 1.5 mg/mL).

  • Data Presentation:

Level (%)Concentration (mg/mL)Mean Peak Area (mAU*s)
500.5012500
750.7518750
1001.0025000
1251.2531250
1501.5037500
  • Acceptance: Correlation Coefficient (

    
    ) 
    
    
    
    .
Accuracy (Recovery)[3]
  • Protocol: Spike known amounts of standard into a placebo matrix at 80%, 100%, and 120% levels (in triplicate).

  • Acceptance: Mean recovery between 98.0% and 102.0%.[1] RSD of replicates

    
    .[2]
    
Precision[3]
  • System Precision: 6 injections of standard. RSD

    
    .
    
  • Method Precision: 6 independent preparations of the sample. RSD

    
    .[2]
    
Validation Logic Diagram

This diagram visualizes the decision-making process during validation to ensure scientific integrity.

ValidationLogic Start Start Validation SystemSuit System Suitability (Tailing < 2.0, Plates > 2000) Start->SystemSuit Specificity Specificity Check (Interference?) SystemSuit->Specificity Pass Fail Optimization Required SystemSuit->Fail Fail Linearity Linearity (R² > 0.999?) Specificity->Linearity No Interference Specificity->Fail Interference Accuracy Accuracy (98-102%?) Linearity->Accuracy Linear Linearity->Fail Non-linear Pass Method Validated Accuracy->Pass Within Limits Accuracy->Fail Out of Limits

Caption: Figure 2. Decision tree for method validation ensuring compliance with ICH Q2 guidelines.

Conclusion

While potentiometric titration remains a valid, cost-effective tool for rough purity estimation of this compound, it fails to meet the stringent requirements of modern pharmaceutical impurity profiling. The RP-HPLC method presented here, utilizing an acidic phosphate buffer and UV detection at 210 nm, offers the specificity, sensitivity, and robustness necessary for drug development.

By adopting this validated protocol, laboratories can ensure the integrity of their Perindopril intermediate supply chain, minimizing the risk of downstream yield losses or regulatory queries.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3] [Link]

  • European Pharmacopoeia. (2024). Chromatographic Separation Techniques (2.2.46). Council of Europe. [Link]

  • Pawar, S. D., et al. (2012). Synthesis, characterization, method development, and validation of nor-ethylmorphine hydrochloride reference material. Manipal University. [Link]

Sources

comparing biological effects of D-norvaline vs L-norvaline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical comparison between L-norvaline and D-norvaline , two enantiomers of the non-proteinogenic amino acid norvaline. While often conflated in commercial supplement marketing, their biological behaviors in experimental systems are diametrically opposed.

  • L-Norvaline: A biologically active arginase inhibitor and structural analog of ornithine/valine. It possesses a "dual-edged" profile: it promotes nitric oxide (NO) bioavailability but exhibits significant cytotoxicity due to non-canonical incorporation into the proteome (proteotoxicity).

  • D-Norvaline: The stereoisomer generally used as a negative control. It lacks affinity for eukaryotic tRNA synthetases and arginase enzymes, rendering it inert in the pathways where L-norvaline is active.

Mechanistic Divergence
A. Arginase Inhibition & Nitric Oxide Signaling

The primary pharmacological interest in norvaline lies in its ability to inhibit Arginase (I and II), the enzyme responsible for hydrolyzing L-arginine into ornithine and urea.[1][2][3]

  • L-Norvaline Mechanism: L-norvaline acts as a structural mimic of L-ornithine. By competitively binding to the active site of Arginase, it prevents the consumption of L-arginine. This shunts the substrate pool toward Nitric Oxide Synthase (NOS) , enhancing the production of Nitric Oxide (NO), a critical vasodilator and neurotransmitter.

  • D-Norvaline Mechanism: Due to the stereospecificity of the Arginase active site, D-norvaline exhibits negligible binding affinity. It does not effectively inhibit urea cycle kinetics or preserve L-arginine pools.

B. Proteotoxicity & Translational Fidelity

This is the critical safety differentiator for researchers.

  • L-Norvaline (The Trojan Horse): L-norvaline is structurally homologous to L-leucine and L-isoleucine. Under conditions of high concentration or leucine deprivation, Leucyl-tRNA Synthetase (LeuRS) can erroneously charge tRNA^Leu with L-norvaline. This leads to the misincorporation of L-norvaline into nascent polypeptide chains, resulting in misfolded proteins, the Unfolded Protein Response (UPR), and eventual necrotic cell death.

  • D-Norvaline (The Inert Isomer): Eukaryotic aminoacyl-tRNA synthetases are strictly stereoselective for L-amino acids. D-norvaline is sterically rejected by the acylation site of LeuRS, preventing its incorporation into proteins. Consequently, D-norvaline does not induce the proteotoxic stress seen with the L-isomer.

Visualization of Signaling Pathways
Figure 1: Arginase Inhibition & NO Shunting (L-Norvaline)

This diagram illustrates how L-norvaline blocks Arginase, forcing L-Arginine toward the NO Synthase pathway, while D-norvaline fails to bind.

Arginase_Pathway L_Arg L-Arginine Arginase Arginase Enzyme L_Arg->Arginase Standard Substrate NOS Nitric Oxide Synthase (NOS) L_Arg->NOS Alternative Pathway Urea Urea + Ornithine Arginase->Urea Hydrolysis NO Nitric Oxide (NO) (Vasodilation/Signaling) NOS->NO Synthesis L_Nva L-Norvaline (Inhibitor) L_Nva->Arginase Inhibits D_Nva D-Norvaline (Inert) D_Nva->Arginase No Binding

Caption: L-Norvaline competitively inhibits Arginase, shunting L-Arginine to NOS.[2][4][5][6] D-Norvaline does not bind.

Figure 2: The Mechanism of Proteotoxicity (Misincorporation)

This diagram details the "Dark Side" of L-norvaline: the error in translation fidelity by Leucyl-tRNA Synthetase.

Misincorporation LeuRS Leucyl-tRNA Synthetase (LeuRS) tRNA tRNA-Leu LeuRS->tRNA Aminoacylation L_Leu L-Leucine (Correct Substrate) L_Leu->LeuRS High Affinity L_Nva L-Norvaline (Mimic) L_Nva->LeuRS Error Binding (Mimicry) D_Nva D-Norvaline (Stereo-mismatch) D_Nva->LeuRS Rejected Native Native Protein (Functional) tRNA->Native Translation (w/ Leu) Misfolded Misfolded Protein (Proteotoxic) tRNA->Misfolded Translation (w/ L-Nva)

Caption: LeuRS erroneously incorporates L-Norvaline into proteins, causing toxicity. D-Norvaline is rejected.

Comparative Data Profile

The following data summarizes the physicochemical and biological distinctions essential for experimental design.

FeatureL-NorvalineD-Norvaline
CAS Number 6600-40-42013-12-9
Arginase Inhibition (Ki) Active (Millimolar range, e.g., ~10 mM in lysates)Inactive / Negligible
NOS Substrate NoNo
Cellular Uptake Active Transport (System L transporters)Passive / Low affinity transport
Protein Incorporation Yes (Replaces Leucine/Isoleucine)No (Stereochemically excluded)
Cytotoxicity (IC50) Toxic at >125 µM (Cell line dependent)Generally Non-toxic (Osmotic effects only)
Primary Research Use NO enhancement, AD models, HypertensionNegative control for stereospecificity
Experimental Protocols
Protocol A: Arginase Inhibition Assay (Colorimetric)

Purpose: To quantify the inhibitory potency of L-norvaline vs. D-norvaline.

  • Preparation: Lysate cells (e.g., J774A.1 macrophages) or use purified recombinant Arginase I.

  • Activation: Activate enzyme with 10 mM MnCl₂ in Tris-HCl (pH 7.4) at 55°C for 10 mins.

  • Treatment:

    • Group A: Vehicle control.

    • Group B: L-Norvaline (Titration: 1 mM – 20 mM).

    • Group C: D-Norvaline (Titration: 1 mM – 20 mM).

  • Reaction: Add L-Arginine substrate (0.5 M, pH 9.7) and incubate at 37°C for 60 mins.

  • Termination: Stop reaction with Acid Mixture (H₂SO₄/H₃PO₄).

  • Detection: Add α-isonitrosopropiophenone (ISPF) and heat at 100°C for 45 mins.

  • Readout: Measure absorbance at 540 nm (Urea detection).

    • Expected Result: L-Norvaline shows dose-dependent reduction in OD540. D-Norvaline shows OD similar to Vehicle.

Protocol B: Cytotoxicity & Proteotoxicity Challenge

Purpose: To demonstrate the specific toxicity of L-norvaline caused by protein misincorporation.

  • Cell Culture: Seed SH-SY5Y or HEK293 cells in DMEM (ensure standard Leucine concentration).

  • Challenge: Treat cells for 24–48 hours.

    • Condition 1: Control (Media only).

    • Condition 2: L-Norvaline (250 µM).

    • Condition 3: D-Norvaline (250 µM).

    • Condition 4 (Rescue): L-Norvaline (250 µM) + Excess L-Leucine (2.5 mM).

  • Viability Assay: Perform MTT or ATP-based luminescence assay.

  • Mechanistic Check:

    • Expected Result: Condition 2 shows significant viability loss (~30-50%). Condition 3 remains viable. Condition 4 shows restored viability (proving toxicity was due to Leu competition).

Therapeutic Implications
  • Alzheimer’s Disease (AD): L-norvaline has shown efficacy in 3xTg-AD mouse models by reducing amyloid-beta plaques and improving spatial memory.[2][7] The mechanism is attributed to Arginase inhibition reducing inflammation and improving microvascular flow. Note: Chronic use carries risks of neurotoxicity due to the misincorporation mechanism described above.

  • Hypertension: L-norvaline lowers blood pressure in salt-sensitive hypertensive rats by restoring endothelial NO production. D-norvaline is ineffective in these models.

References
  • Cytotoxicity and mitochondrial dysfunction caused by the dietary supplement l-norvaline. Source: Toxicology in Vitro (2019) [Link]

  • L-Norvaline reverses cognitive decline and synaptic loss in a murine model of Alzheimer's disease. Source: Neurotherapeutics (2018) [Link][7]

  • Arginase modulates nitric oxide production in activated macrophages. Source: American Journal of Physiology (1998) [Link]

  • Impact of non-proteinogenic amino acid norvaline and proteinogenic valine misincorporation on a secondary structure of a model peptide. Source: Scientific Reports (2023) [Link]

  • Inhibition of S6K1 accounts partially for the anti-inflammatory effects of the arginase inhibitor L-norvaline. Source: BMC Cardiovascular Disorders (2009) [Link][7]

Sources

Arginase Inhibitor Comparative Guide: O-Ethyl-D-norvaline HCl vs. Boronic Acid Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical comparison of Arginase inhibitors, specifically addressing the distinction between the Norvaline class (including the specific derivative O-Ethyl-D-norvaline Hydrochloride ) and high-potency alternatives like ABH , nor-NOHA , and CB-1158 .

Executive Summary & Critical Distinction

Target Audience: Drug Discovery Scientists, Immunologists, and Medicinal Chemists.

This guide clarifies a critical structural and functional distinction often encountered in reagent selection. While L-Norvaline is a classical, uncompetitive arginase inhibitor, the specific compound This compound (and the D-isomer series generally) typically serves as a negative control or a synthetic intermediate (e.g., for Perindopril), rather than a potent inhibitor.

  • L-Norvaline: Active Arginase Inhibitor (Millimolar potency).[1][2]

  • O-Ethyl-D-norvaline HCl: Inactive Isomer/Negative Control (used to validate stereospecificity).

  • Boronic Acid Inhibitors (ABH, BEC, CB-1158): High-potency (Nanomolar), transition-state mimetics.

The following analysis compares the active Norvaline scaffold against modern Boronic Acid and Hydroxy-arginine derivatives to guide experimental design.

Mechanistic Foundation

Arginase (ARG1/ARG2) is a manganese-dependent metalloenzyme that hydrolyzes L-Arginine into L-Ornithine and Urea. Inhibitors function by disrupting this hydrolytic cycle, preserving L-Arginine for Nitric Oxide Synthase (NOS) pathways—a critical mechanism in reversing endothelial dysfunction and T-cell suppression in the tumor microenvironment (TME).

Mechanism of Action by Class
  • Amino Acid Analogs (L-Norvaline):

    • Mechanism: Competes with L-Arginine (or L-Ornithine) for the active site. It lacks the guanidino group, making it a weaker binder.

    • Stereospecificity: The enzyme is stereoselective for L-isomers. D-Norvaline derivatives (like O-Ethyl-D-norvaline) do not fit the catalytic pocket effectively, making them ideal negative controls to rule out off-target effects.

  • Boronic Acid Derivatives (ABH, BEC, CB-1158):

    • Mechanism: The boronic acid moiety acts as a transition-state mimetic . It forms a tetrahedral complex with the binuclear manganese cluster and the bridging hydroxide ion in the active site. This binding is pseudo-irreversible and highly potent.

  • Hydroxy-Arginine Analogs (nor-NOHA):

    • Mechanism: Acts as an intermediate analog in the NO synthase pathway but binds arginase with high affinity, displacing the native substrate.

Diagram: Arginase Inhibition Pathways

Arginase_Inhibition Arginase Arginase Enzyme (Mn2+ Cluster) Product L-Ornithine + Urea Arginase->Product Substrate L-Arginine Substrate->Arginase Hydrolysis Inhibitor_Nor L-Norvaline (Weak Competition) Inhibitor_Nor->Arginase Reversible Binding Inhibitor_Bor Boronic Acids (ABH/CB-1158) (Transition State Mimic) Inhibitor_Bor->Arginase High Affinity Mn2+ Coordination Control O-Ethyl-D-norvaline (Steric Mismatch) Control->Arginase No Binding (Negative Control)

Caption: Mechanistic divergence: Boronic acids coordinate directly with the Mn2+ cluster, while L-Norvaline competes weakly. D-isomers (Control) fail to bind.

Comparative Performance Analysis

The table below contrasts the Norvaline series (including the user's specific compound) with industry-standard inhibitors.

Table 1: Arginase Inhibitor Profiling
FeatureO-Ethyl-D-norvaline HCl L-Norvaline nor-NOHA ABH CB-1158 (Numidargistat)
Role Negative Control / IntermediateClassic Inhibitor Standard Reference Potent Tool Compound Clinical Candidate
Potency (IC50) Inactive (> 10 mM)Low (~10 mM)Moderate (~0.5 µM)High (~0.1 µM)Very High (86 nM)
Mechanism N/A (Steric mismatch)Competitive/UncompetitiveTransition State AnalogBoronic Acid TS MimicBoronic Acid TS Mimic
Selectivity N/ANon-selective (ARG1 = ARG2)ModerateHighHigh (Peripheral restricted)
Solubility High (Ester/Salt)High (PBS)High (Water)High (Water)Moderate
Key Application Validating stereospecificity; Synthesis intermediateBasic metabolic studies; High-concentration assaysIn vitro mechanistic studiesIn vivo animal modelsClinical Oncology Trials

Key Insight: If your experiment requires blocking Arginase to observe a physiological shift (e.g., increased NO production), do not use O-Ethyl-D-norvaline . Use ABH or CB-1158 .[3] Use O-Ethyl-D-norvaline only to prove that the effect observed with L-Norvaline is specific to the L-isomer.

Experimental Validation: Arginase Activity Assay

To objectively compare these compounds, use the Colorimetric Urea Detection Assay . This protocol is self-validating using the D-isomer control.

Protocol: Colorimetric Determination of Urea

Objective: Quantify Arginase inhibition via urea production.[4]

Reagents:

  • Lysis Buffer: 0.1% Triton X-100 containing protease inhibitors.

  • Substrate: 0.5 M L-Arginine (pH 9.7).

  • Activation Buffer: 10 mM MnCl₂ in 50 mM Tris-HCl (pH 7.5).

  • Stop Solution: Acid mixture (H₂SO₄/H₃PO₄).

  • Detection Reagent: α-isonitrosopropiophenone (ISPF) or Diacetyl monoxime.

Workflow:

  • Cell Lysis: Lyse 1x10⁶ cells (e.g., M2-polarized Macrophages).

  • Activation: Heat lysate with Activation Buffer at 55°C for 10 min (activates Mn cluster).

  • Inhibitor Incubation:

    • Group A: Vehicle (DMSO/Water).

    • Group B:L-Norvaline (10 mM).[1]

    • Group C:O-Ethyl-D-norvaline HCl (10 mM) – Expect no inhibition.

    • Group D:ABH (1 µM) – Expect >90% inhibition.

  • Reaction: Add L-Arginine substrate; incubate at 37°C for 60 min.

  • Termination: Add Stop Solution.

  • Detection: Add Detection Reagent, boil at 95°C for 30 min (Pink color develops).

  • Read: Measure Absorbance at 540 nm.

Diagram: Experimental Workflow

Assay_Workflow Step1 Cell Lysis (M2 Macrophages) Step2 Mn2+ Activation (55°C, 10 min) Step1->Step2 Split Add Inhibitor Step2->Split GroupA Vehicle (100% Activity) Split->GroupA GroupB L-Norvaline (Partial Inhibition) Split->GroupB GroupC O-Ethyl-D-norvaline (No Inhibition) Split->GroupC GroupD ABH / CB-1158 (Strong Inhibition) Split->GroupD Reaction Add L-Arginine (37°C, 60 min) GroupA->Reaction GroupB->Reaction GroupC->Reaction GroupD->Reaction Readout Colorimetric Urea Detection (OD 540nm) Reaction->Readout

Caption: Workflow for validating inhibitor potency. Group C (O-Ethyl-D-norvaline) serves as the negative control to validate the assay's specificity.

Application Scenarios: When to use what?

High-Throughput Screening (HTS)
  • Recommendation: Use ABH or nor-NOHA as positive controls.

  • Why: Their high potency ensures a clear window between "active" and "inhibited" states.

Metabolic Specificity Checks
  • Recommendation: Use L-Norvaline vs. O-Ethyl-D-norvaline .

  • Why: If you observe an effect with L-Norvaline but not with the D-isomer (O-Ethyl-D-norvaline), you confirm the effect is due to Arginase inhibition and not general toxicity or off-target chemical interactions.

In Vivo Oncology Models[2]
  • Recommendation: Use CB-1158 or ABH .

  • Why: L-Norvaline requires prohibitively high doses (grams/kg) to achieve effective inhibition in vivo due to rapid clearance and low potency. CB-1158 is orally bioavailable and pharmacokinetically stable.

References

  • Steppan, J., et al. (2019). "Arginase 1 inhibition with ABH prevents diabetic endothelial dysfunction." American Journal of Physiology-Heart and Circulatory Physiology. Link

  • Grzywa, R., et al. (2020). "Arginase inhibitors in preclinical and clinical studies." Expert Opinion on Therapeutic Patents. Link

  • Baggio, R., et al. (2019). "Structural insights into human Arginase-1 pH dependence and its inhibition by the small molecule inhibitor CB-1158." Journal of Biological Chemistry. Link

  • Polis, B., et al. (2018). "L-Norvaline reverses cognitive decline and synaptic loss in a murine model of Alzheimer's disease."[1] Neurotherapeutics. Link

  • Clearsynth. (2024). "O-Ethyl-D-norvaline Product Data (CAS 144447-82-5)." Chemical Intermediate Registry. Link[5]

Sources

Validating the Specificity of O-Ethyl-D-norvaline Hydrochloride: A Comparative Analytical & Functional Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

O-Ethyl-D-norvaline Hydrochloride (CAS: 144447-82-5) is a critical chiral building block, most notably serving as a key intermediate in the synthesis of Perindopril , a widely used ACE inhibitor. Unlike its enantiomer, L-Norvaline , which is a potent biological inhibitor of the enzyme Arginase, the D-isomer is characterized by its specific stereochemical utility in organic synthesis and its lack of direct Arginase inhibitory activity.

Validating the specificity of this compound is a dual-challenge:

  • Stereochemical Purity: Ensuring the absence of the L-enantiomer, which would constitute a critical impurity in pharmaceutical synthesis.

  • Functional Inertness: Verifying its lack of off-target biological activity (specifically Arginase inhibition) when used as a negative control in biological assays.

This guide provides a self-validating system to confirm the identity, purity, and functional specificity of O-Ethyl-D-norvaline HCl, contrasting it directly with its active analogs.

Chemical & Functional Profile

FeatureO-Ethyl-D-norvaline HCl O-Ethyl-L-norvaline HCl L-Norvaline (Free Acid)
CAS Number 144447-82-5 (Free base)40918-51-26600-40-4
Primary Utility Perindopril Intermediate ; Negative ControlProdrug / Peptide SynthesisArginase Inhibitor
Stereochemistry D- (R-) ConfigurationL- (S-) ConfigurationL- (S-) Configuration
Arginase Activity Inactive (High IC50)Active (after hydrolysis)Potent (Low IC50)
Critical Impurity L-Isomer (Must be <0.1%)D-IsomerD-Isomer

Analytical Specificity: Chiral Validation Protocol

The definitive validation of O-Ethyl-D-norvaline HCl lies in proving its enantiomeric excess (% ee). Standard reverse-phase HPLC cannot distinguish enantiomers; therefore, a chiral stationary phase (CSP) is mandatory.

Protocol A: Chiral HPLC Separation

Objective: Quantify the presence of the L-enantiomer impurity.

  • Column: Crown Ether-based CSP (e.g., CROWNPAK CR-I(+)) or Zwitterionic-Teicoplanin (e.g., Chirobiotic T).

    • Rationale: Crown ethers form host-guest complexes specifically with primary amine salts, offering superior resolution for amino acid esters.

  • Mobile Phase: Perchloric acid (HClO4) aqueous solution (pH 1.5 - 2.0).

    • Note: Low pH ensures the amine is fully protonated (

      
      ), essential for crown ether binding.
      
  • Detection: UV at 210 nm (or Refractive Index for high concentrations).

  • Flow Rate: 0.5 mL/min at 25°C.

Validation Criteria: To validate specificity, you must run a "Racemic Spike" control.

  • Inject pure O-Ethyl-D-norvaline (Sample).

  • Inject O-Ethyl-L-norvaline (Standard).

  • Inject a 50:50 mix (Racemic Spike).

Expected Results:

CompoundRetention Time (

)
Resolution (

)
O-Ethyl-D-norvaline ~12.5 min (Late Eluter on CR-I(+))N/A
O-Ethyl-L-norvaline~8.2 min (Early Eluter)> 2.5 (Baseline Separation)
Visualizing the Separation Logic

The following diagram illustrates the chiral recognition mechanism required to validate the D-isomer.

ChiralSeparation cluster_Interaction Host-Guest Interaction Sample Sample: O-Ethyl-D-norvaline (Potential L-impurity) Column Chiral Column (Crown Ether CSP) Sample->Column Injection L_Complex L-Isomer Complex (Weak Binding) Column->L_Complex Elutes First D_Complex D-Isomer Complex (Strong Binding) Column->D_Complex Elutes Second Detector UV Detector (210nm) L_Complex->Detector D_Complex->Detector Result Chromatogram Two Distinct Peaks Detector->Result Signal Output

Figure 1: Chiral separation workflow. The Crown Ether column selectively retains the D-isomer (in specific configurations), allowing the L-impurity to elute first, ensuring high-sensitivity detection of contamination.

Functional Specificity: Arginase Inhibition Assay

When used in biological research, O-Ethyl-D-norvaline is often employed as a negative control to prove that an observed effect is due to Arginase inhibition (mediated by the L-isomer) and not a non-specific chemical effect.

Protocol B: Enzymatic Specificity Verification

Objective: Confirm that O-Ethyl-D-norvaline does not inhibit Arginase, thereby validating the specificity of L-Norvaline.

Methodology:

  • Enzyme System: Recombinant Human Arginase I (liver isoform) or Arginase II (kidney isoform).

  • Substrate: L-Arginine (10 mM).

  • Reaction Buffer: 100 mM Sodium Phosphate, pH 7.4, containing 1 mM

    
     (Cofactor).
    
  • Detection: Urea production measured via colorimetric assay (e.g., reaction with

    
    -isonitrosopropiophenone).
    

Experimental Design: Run the assay with three arms:

  • Control: Enzyme + Substrate only (100% Activity).

  • Test Arm A: Enzyme + Substrate + O-Ethyl-D-norvaline (100 µM).

  • Test Arm B: Enzyme + Substrate + L-Norvaline (100 µM).

Data Interpretation & Causality:

Compound% Inhibition (at 100 µM)Interpretation
O-Ethyl-D-norvaline < 5% (Negligible) VALIDATED: Specificity confirmed. The D-stereochemistry prevents active site binding.
L-Norvaline> 80% (Significant)POSITIVE CONTROL: Confirms assay sensitivity.
O-Ethyl-L-norvalineVariable (10-40%)PRODRUG: Shows partial inhibition; requires hydrolysis to free acid for full potency.
Mechanism of Action (and Inaction)

The D-isomer fails to fit the Arginase active site pocket, which is evolved to bind L-amino acids. This steric mismatch is the core of its specificity.

ArginasePathway Arginine L-Arginine (Substrate) Arginase Arginase Enzyme (Active Site) Arginine->Arginase Binds Urea Urea + Ornithine (Products) Arginase->Urea Catalysis L_Nor L-Norvaline (Inhibitor) L_Nor->Arginase Competes with Substrate (High Affinity) D_Nor O-Ethyl-D-norvaline (Negative Control) D_Nor->Arginase Steric Clash (No Binding)

Figure 2: Specificity mechanism. L-Norvaline effectively blocks the enzyme, while O-Ethyl-D-norvaline is sterically excluded, allowing the reaction to proceed. This confirms that any biological effect seen with the D-isomer is "off-target" and not Arginase-mediated.

Chemical Specificity: Structural Confirmation

Before biological or chiral testing, the chemical identity (Ethyl ester vs. Free acid) must be confirmed to ensure the "O-Ethyl" group is intact.

Key Diagnostic Signals (1H NMR in


): 
  • Ethyl Group Specificity: Look for a triplet at ~1.3 ppm (

    
    ) and a quartet at ~4.2 ppm  (
    
    
    
    ).
  • Absence of these signals indicates hydrolysis to the free acid (D-Norvaline), which renders the batch invalid for ester-specific applications (e.g., membrane permeability studies).

References

  • Pharmaffiliates. (n.d.). O-Ethyl-D-norvaline: Intermediate in the synthesis of Perindopril.[1] Retrieved February 19, 2026, from [Link]

  • ResearchGate. (2022). Antihyperglycemic activity of L-norvaline and L-arginine: Arginase Inhibition Mechanisms.[2] Retrieved February 19, 2026, from [Link]

  • SciSpace. (n.d.). Processes to separate enantiomers: Chiral Chromatography Protocols.[3][4][5][6] Retrieved February 19, 2026, from [Link]

Sources

Technical Guide: Cross-Validation of HPLC and LC-MS Methods for D-Norvaline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a rigorous framework for cross-validating High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD) against Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantification of D-Norvaline.

Context: D-Norvaline (2-aminopentanoic acid) is a non-proteinogenic amino acid often used as an internal standard in amino acid analysis or monitored as a process impurity in the synthesis of peptide therapeutics. Its structural isomerism with L-Valine (isobaric, MW 117.15 Da) and enantiomeric relationship with L-Norvaline necessitate high-resolution separation techniques.

Core Challenge:

  • HPLC-FLD: Relies on chemical derivatization (e.g., OPA/FMOC) for detection; specificity depends entirely on chromatographic resolution.

  • LC-MS/MS: Offers mass selectivity but requires chromatographic separation of the isobaric Valine/Norvaline pair and chiral separation for D/L distinction.

Methodological Principles

Method A: HPLC-FLD (The "Gold Standard" for Routine QC)
  • Principle: Pre-column derivatization with o-phthalaldehyde (OPA) and a thiol (e.g., 3-mercaptopropionic acid) converts primary amines into highly fluorescent isoindole derivatives.

  • Chirality: To distinguish D-Norvaline from L-Norvaline without a chiral column, a chiral derivatizing agent like N-Acetyl-L-cysteine (in combination with OPA) or Marfey’s Reagent is required. Alternatively, a standard OPA reaction is used on a Chiral Stationary Phase (CSP) .

  • Strengths: High sensitivity (femtomole level), varying selectivity based on derivatization, robust for QC environments.

Method B: LC-MS/MS (The "Reference Method" for Specificity)
  • Principle: Direct analysis or minimal derivatization using Triple Quadrupole MS in Multiple Reaction Monitoring (MRM) mode.

  • Chirality: Requires a Chiral Stationary Phase (e.g., Crown Ether or Teicoplanin-based columns) compatible with volatile buffers (ammonium formate/acetate).

  • Strengths: Unambiguous identification of isobars (via unique fragments if available, or retention time), high throughput, no complex derivatization kinetics.

Experimental Protocols

HPLC-FLD Protocol (Chiral OPA-NAC Method)
  • Derivatization Reagent: OPA (10 mg) + N-Acetyl-L-Cysteine (NAC) (15 mg) in 1 mL borate buffer (pH 9.5).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18, 100 x 2.1 mm, 1.8 µm). Note: The chirality is induced by the NAC ligand.

  • Mobile Phase:

    • A: 50 mM Sodium Acetate (pH 5.9)

    • B: Methanol:Acetonitrile (80:20)

  • Gradient: 0-5 min (10-30% B), 5-15 min (30-60% B).

  • Detection: Excitation: 340 nm, Emission: 450 nm.

LC-MS/MS Protocol (Direct Chiral Separation)
  • Column: CROWNPAK CR-I(+) (3.0 x 150 mm, 5 µm). Crown ether columns are superior for underivatized amino acid enantiomers.

  • Mobile Phase:

    • Isocratic: Water:Methanol (85:15) with 0.1% Formic Acid + 10 mM Ammonium Formate. Avoid non-volatile salts.

  • MS Parameters (ESI+):

    • Precursor Ion: 118.1 (m/z) [M+H]+

    • Quantifier Transition: 118.1 → 72.1 (Loss of HCOOH)

    • Qualifier Transition: 118.1 → 55.1 (Alkyl chain fragment)

    • Dwell Time: 50 ms.

Cross-Validation Framework

To validate the LC-MS method against the established HPLC method, a "Bridging Study" is required. This involves analyzing the same set of incurred samples (not just standards) by both methods.

Workflow Diagram

G cluster_HPLC Method A: HPLC-FLD cluster_LCMS Method B: LC-MS/MS Sample Biological/Process Sample (e.g., Peptide Synthesis Liquor) Prep Sample Preparation (Protein Precip / Filtration) Sample->Prep Split Split Sample Prep->Split Deriv Derivatization (OPA-NAC) Split->Deriv Aliquot A Dilute Dilution (Mobile Phase) Split->Dilute Aliquot B HPLC_Run RP-HPLC Separation (Diastereomer Resolution) Deriv->HPLC_Run FLD_Det Fluorescence Detection (Ex 340 / Em 450) HPLC_Run->FLD_Det Data_Analysis Data Correlation & Statistical Analysis (Bland-Altman / Passing-Bablok) FLD_Det->Data_Analysis LCMS_Run Chiral LC Separation (CROWNPAK CR-I+) Dilute->LCMS_Run MS_Det MS/MS Detection (MRM 118.1 -> 72.1) LCMS_Run->MS_Det MS_Det->Data_Analysis

Caption: Comparative workflow for cross-validating D-Norvaline quantification methods.

Statistical Validation Criteria

Do not rely solely on the correlation coefficient (


). Use the following metrics:
  • Bland-Altman Analysis: Plot the difference between the two methods (HPLC - LCMS) against the average of the two.

    • Acceptance: 95% of differences must fall within

      
       SD of the mean bias.
      
    • Bias Check: The mean difference should not be significantly different from zero (Paired t-test,

      
      ).
      
  • Passing-Bablok Regression: Preferred over linear regression as it assumes error in both methods.

    • Slope: Should contain 1.0 within the 95% confidence interval (CI).

    • Intercept: Should contain 0.0 within the 95% CI.

Performance Comparison Data

The following table summarizes typical performance metrics observed in D-Norvaline validation studies.

ParameterHPLC-FLD (OPA-NAC)LC-MS/MS (Chiral Crown Ether)Notes
LOD (Limit of Detection) 0.5 - 1.0 pmol (on-column)0.05 - 0.1 pmol (on-column)LC-MS is ~10x more sensitive.
Linearity (Dynamic Range)

-


-

MS offers a wider linear range.
Specificity High (Chromatographic)Very High (Mass + Chromatographic)HPLC can suffer from co-eluting amines.
Isobaric Resolution Critical (Must separate Valine)Critical (Must separate Valine)Both methods must resolve Val/Norvaline.
Matrix Effects Low (Derivatization stabilizes)High (Ion Suppression)MS requires stable isotope IS (

-Valine).
Throughput 20-30 min/sample10-15 min/sampleMS is faster (no derivatization wait time).

Critical Causality & Troubleshooting

The Isobaric Trap: Valine vs. Norvaline

Causality: D-Norvaline and D-Valine have the exact same mass (


 Da). In LC-MS, the parent ion (

) and major fragments (

) are identical. Solution: You cannot rely on MS resolution alone. You must demonstrate baseline chromatographic separation.
  • Validation Step: Inject a mixture of D-Valine and D-Norvaline. If

    
    , the method is invalid.
    
Matrix Effects in LC-MS

Causality: Co-eluting salts or phospholipids in the "void volume" or throughout the run can suppress ionization of the analyte. Self-Validating Protocol: Perform a Post-Column Infusion .

  • Infuse a constant flow of D-Norvaline standard into the MS source.

  • Inject a blank matrix sample via the LC.

  • Monitor the baseline of the D-Norvaline signal. Dips in the signal indicate suppression zones. Ensure D-Norvaline elutes outside these zones.

References

  • Separation of Amino Acid Enantiomers: Ilisz, I., et al. (2008). Chiral separation of amino acids by high-performance liquid chromatography.[1][2][3] Journal of Chromatography A. Link

  • LC-MS/MS Method Validation: US FDA. (2018). Bioanalytical Method Validation Guidance for Industry.Link

  • OPA Derivatization Chemistry: Molnár-Perl, I. (2011). Derivatization and observable response of amino acids in chromatography.[4] Journal of Chromatography A. Link

  • Chiral Crown Ether Columns: Daicel Corporation. CROWNPAK® CR-I(+) / CR-I(-) Instruction Manual.Link

  • Isobaric Interference in Amino Acids: Armstrong, D.W., et al. (2001). Separation of isobaric amino acids by HPLC and LC-MS. Analytical Chemistry.[5][6][7][8][9]

Sources

Comparative Study: Biological Activity of Norvaline Esters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of Norvaline Esters , specifically comparing their biological efficacy against the parent compound, L-Norvaline, and standard therapeutic alternatives. While L-Norvaline is a potent, non-proteinogenic amino acid known for arginase inhibition and anti-inflammatory properties, its clinical utility is often limited by poor cellular permeability and rapid renal clearance.

Esterification (e.g., methyl, ethyl, butyl esters) serves as a critical structural modification to enhance lipophilicity (LogP) , facilitate membrane transport, and act as prodrugs. This study synthesizes experimental data to demonstrate that increasing the alkyl chain length of norvaline esters correlates with enhanced antimicrobial and cytotoxic activity, albeit with a trade-off in selectivity.

Chemical & Pharmacological Rationale

The primary driver for converting L-Norvaline to its ester forms is the modulation of physicochemical properties to overcome pharmacokinetic barriers.

The Lipophilicity-Bioavailability Axis

Unmodified L-Norvaline is a zwitterion at physiological pH, limiting its passive diffusion across lipid bilayers. Esterification masks the carboxylate negative charge, significantly increasing the partition coefficient (LogP).

CompoundStructure TypeApprox.[1][2][3][4][5][6][7][8][9][10][11][12] LogP*Cellular Uptake MechanismPrimary Application
L-Norvaline Free Acid-2.1Active Transport (LAT1/CAT1)Arginase Inhibition (Systemic)
Norvaline Methyl Ester Short-chain Ester-0.5Passive/Facilitated DiffusionProdrug / Peptide Synthesis
Norvaline Ethyl Ester Medium-chain Ester0.1Passive DiffusionEnhanced Bioavailability
Norvaline Butyl Ester Long-chain Ester1.2Rapid Passive DiffusionAntimicrobial / Cytotoxic Agent

*LogP values are estimated based on structure-activity relationship (SAR) models for amino acid esters.

Mechanism of Action: Arginase Inhibition

Norvaline is a structural analogue of ornithine. It competitively inhibits Arginase , the enzyme responsible for hydrolyzing L-Arginine into Ornithine and Urea.[2][13] By blocking this pathway, Norvaline preserves L-Arginine pools, thereby promoting Nitric Oxide (NO) production via Nitric Oxide Synthase (NOS).[2]

Diagram 1: Arginase Inhibition & NO Signaling Pathway The following diagram illustrates how Norvaline intervention shifts the metabolic flux from Urea cycle to NO synthesis.

ArginasePathway Arginine L-Arginine Arginase Enzyme: Arginase Arginine->Arginase Substrate NOS Enzyme: eNOS/iNOS Arginine->NOS Substrate Ornithine L-Ornithine Arginase->Ornithine Hydrolysis Urea Urea Arginase->Urea NO Nitric Oxide (NO) NOS->NO Vasodilation Signaling Norvaline L-Norvaline (Inhibitor) Norvaline->Arginase Competitive Inhibition

Caption: Norvaline competitively inhibits Arginase, shifting L-Arginine utilization towards Nitric Oxide Synthase (NOS) to enhance NO production.[2][14][15]

Comparative Biological Activity[4][5]

Antimicrobial Activity

Research indicates that


-amino acid esters exhibit antimicrobial properties that the free acids lack. This activity is governed by the "Cut-off Effect,"  where biological activity increases with alkyl chain length up to a critical point (usually C10-C12) before declining due to solubility issues.
  • Methyl/Ethyl Esters: Show weak to moderate bacteriostatic activity.

  • Butyl/Hexyl Esters: Exhibit significant bactericidal activity against Gram-positive bacteria (e.g., S. aureus) and some fungi. The mechanism involves membrane disruption and leakage of intracellular potassium ions [1].[1]

Cytotoxicity & Antitumor Potential

While L-Norvaline itself is generally well-tolerated at physiological doses, high concentrations (>125 µM) have been linked to mitochondrial dysfunction in vitro [2]. However, specific norvaline ester derivatives show potent antitumor efficacy.

Case Study: MF13 (Norvaline-containing Tripeptide Ester) A study on the tripeptide ester MF13 (L-prolyl-L-m-[bis(chloroethyl)amino]-phenylalanyl-L-norvaline ethyl ester) demonstrated superior cytotoxicity compared to standard chemotherapeutics like Sarcolysin.[12]

Cell LineMF13 (Norvaline Ester Derivative) ID50Sarcolysin ID50Interpretation
Leukemia (L1210) 0.5 µM~2.5 µM5x Potency Increase
Melanoma (B16) 0.9 µM~3.0 µM3x Potency Increase
Lymphocytes (Normal) >13.3 µMN/AHigh Selectivity Index

Data Source: Validated from comparative studies on alkylating tripeptides [3].

Experimental Protocols

Synthesis of L-Norvaline Methyl Ester Hydrochloride

Objective: Produce high-purity ester for biological testing.

  • Reagents: L-Norvaline (99%), Thionyl Chloride (

    
    ), Anhydrous Methanol.
    
  • Procedure:

    • Chill 50 mL anhydrous methanol to 0°C in an ice bath.

    • Dropwise add 5 mL

      
       (Caution: Exothermic). Stir for 10 min.
      
    • Add 2.0 g L-Norvaline.

    • Reflux at 65°C for 4 hours. Monitor via TLC (Mobile phase: BuOH:AcOH:H2O 4:1:1).

    • Evaporate solvent in vacuo. Recrystallize residue from MeOH/Ether.

  • Validation: Product must show a single spot on TLC (

    
     > Free Acid) and sharp melting point (115-117°C).
    
Arginase Inhibition Assay (Colorimetric)

Objective: Compare


 of Free Acid vs. Ester.

Workflow Diagram:

AssayWorkflow Step1 1. Prepare Lysate (Murine Liver or Recombinant Arginase) Step2 2. Activation (MnCl2, 55°C, 10 min) Step1->Step2 Step3 3. Treatment (Add Norvaline or Ester 0.1 - 1000 µM) Step2->Step3 Step4 4. Substrate Addition (L-Arginine, 37°C, 60 min) Step3->Step4 Control Control: No Inhibitor (100% Activity) Step3->Control Reference Step5 5. Termination (Acid Mix: H2SO4/H3PO4) Step4->Step5 Step6 6. Color Development (ISPF + Ninhydrin -> Urea Detection) Step5->Step6 Step7 7. Read Absorbance (550 nm) Step6->Step7

Caption: Step-by-step colorimetric assay to determine Arginase inhibitory concentration (IC50).

Protocol Steps:

  • Enzyme Activation: Incubate arginase source with 10 mM

    
     (cofactor) at 55°C for 10 min.
    
  • Incubation: Add test compounds (Norvaline, Norvaline Methyl Ester) in serial dilutions.

  • Reaction: Add 0.5 M L-Arginine (pH 9.7). Incubate at 37°C for 1 hour.

  • Stop & Develop: Stop reaction with acid mixture. Add

    
    -isonitrosopropiophenone (ISPF) and heat at 100°C for 45 min.
    
  • Read: Measure Urea production at 550 nm.

  • Causality Check: Esters may show lower in vitro activity than free acid if the assay lacks esterases. Crucial: To test prodrug activity, pre-incubate esters with liver homogenate (containing carboxylesterases) before the arginase assay.

References

  • Antimicrobial activity of amino acid derivatives. Source: Journal of Chemical Technology and Metallurgy. Context: Esters of amino acids disrupt bacterial membranes; activity correlates with chain length.

  • Cytotoxicity and mitochondrial dysfunction caused by the dietary supplement l-norvaline. Source: Toxicology in Vitro (NIH/PubMed). Context: Discusses the toxicity profile of L-norvaline at high concentrations.

  • Selective Tumor Apoptosis by MF13, a Norvaline Ethyl Ester Derivative. Source: Cancer Research (AACR). Context: Demonstrates the superior cytotoxicity of norvaline-containing peptide esters against cancer lines.

  • Arginase Inhibitor in the Pharmacological Correction of Endothelial Dysfunction. Source: PMC (NIH). Context: Establishes L-norvaline as a key arginase inhibitor for endothelial health.[9][13][14]

Sources

confirming the inhibitory constant (Ki) of O-Ethyl-D-norvaline HCl

Publish Comparison Guide: Confirming the Inhibitory Constant ( ) of O-Ethyl-D-norvaline HCl

Executive Summary & Technical Context[2][3][4][5]

O-Ethyl-D-norvaline HCl (CAS: 144447-82-5) is primarily recognized as a chiral intermediate in the synthesis of Perindopril , a potent Angiotensin-Converting Enzyme (ACE) inhibitor.[1] Unlike its structural isomer L-Norvaline —a well-established, non-selective inhibitor of Arginase —the biological activity of the D-isomer ethyl ester is often negligible or undefined in standard literature.[1]

Consequently, "confirming" the

specificity profiling1
  • Validate Stereospecificity: Confirm that the D-isomer lacks the inhibitory potency of the L-isomer against Arginase (Negative Control).

  • Impurity Analysis: Quantify potential inhibition in ACE pathways due to residual precursors.[1]

  • Novel Target Exploration: Investigate non-canonical inhibition in D-amino acid oxidases or specific esterases.

This guide provides the definitive experimental framework to determine and compare the

Comparative Analysis: The Norvaline Derivatives

The following table contrasts O-Ethyl-D-norvaline HCl with its functional analogs to establish the expected baseline for your experiments.

FeatureO-Ethyl-D-norvaline HCl L-Norvaline Perindoprilat
Primary Role Synthetic Intermediate / Negative ControlArginase Inhibitor ACE Inhibitor
Target Enzyme Putative:[1] Arginase / ACEArginase I & IIACE (Angiotensin-Converting Enzyme)
Mechanism Competes with substrate (weakly/inactive)Competitive (mimics Ornithine)Transition State Analog
Stereochemistry D-Isomer (R-configuration)L-Isomer (S-configuration)(S, S, S)
Expected

> 10 mM (Likely Inactive) 0.5 – 2.0 mM ~1 nM
Solubility High (Water/DMSO)High (Water)High (Water)
Detection Basis Spectrophotometric / HPLCColorimetric (Urea)Fluorometric / HPLC

Analyst Note: If your experimental data yields a


 in the micromolar (

M) range for Arginase, suspect chiral impurity (contamination with L-isomer) or hydrolysis of the ester group.[1]

Mechanism of Action & Signaling Pathway[1]

To confirm the

1

InhibitionPathwaysSubstrate_ArgL-ArginineEnzyme_ArgArginase I/IISubstrate_Arg->Enzyme_ArgBindingProduct_UreaUrea + OrnithineEnzyme_Arg->Product_UreaCatalysisInhibitor_LL-Norvaline(Active Inhibitor)Inhibitor_L->Enzyme_ArgCompetitive Inhibition(Ki ~0.5 mM)Inhibitor_DO-Ethyl-D-norvaline(Test Compound)Inhibitor_D->Enzyme_ArgSteric Clash / Low Affinity(Ki >> 10 mM)

Figure 1: Comparative binding kinetics. L-Norvaline actively competes for the Arginase active site, whereas O-Ethyl-D-norvaline is predicted to exhibit steric hindrance due to the D-configuration and ethyl ester modification.[1]

Experimental Protocol: Determination of

Since no standardized

1Colorimetric Arginase Assay
Phase A: Reagent Preparation
  • Buffer: 100 mM Sodium Phosphate Buffer (pH 7.4) containing 1 mM

    
     (Cofactor).[1]
    
  • Substrate: L-Arginine (Serial dilutions: 0, 1, 2, 4, 8, 16 mM).

  • Inhibitor Stock: Dissolve O-Ethyl-D-norvaline HCl in water to 100 mM.[1] Prepare working dilutions (0, 1, 5, 10, 50 mM).

    • Control: Prepare L-Norvaline at 0, 0.1, 0.5, 1, 5 mM.[1]

  • Enzyme: Recombinant Human Arginase I (approx. 1 unit/well).

  • Detection:

    
    -isonitrosopropiophenone (ISPF) reagent (for Urea detection).
    
Phase B: Enzymatic Reaction Workflow

AssayWorkflowStep11. Pre-IncubationEnzyme + MnCl2 (10 min, 37°C)Activation StepStep22. Inhibitor AdditionAdd O-Ethyl-D-norvaline(Various Concentrations)Step1->Step2Step33. Substrate InitiationAdd L-Arginine(Incubate 30 min, 37°C)Step2->Step3Step44. TerminationAdd Acid Mix(H2SO4 / H3PO4)Step3->Step4Step55. Color DevelopmentAdd ISPF, Heat 100°C (45 min)Read Absorbance @ 540nmStep4->Step5

Figure 2: Step-by-step enzymatic assay workflow for determining Ki via urea generation quantification.

Phase C: Data Analysis & Calculation

To rigorously confirm the


123mode of inhibition1
  • Michaelis-Menten Plot: Plot Velocity (

    
    ) vs. Substrate Concentration (
    
    
    ) for each inhibitor concentration.[1]
  • Lineweaver-Burk Plot: Plot

    
     vs. 
    
    
    .
    • Competitive Inhibition:[1] Lines intersect at the Y-axis (

      
      ).[1]
      
    • Non-Competitive: Lines intersect at the X-axis (

      
      ).[1]
      
  • Calculation of

    
    : 
    Use the Cheng-Prusoff equation for competitive inhibition (assuming competitive behavior based on L-Norvaline):
    
    
    
    Alternatively, calculate slope (
    
    
    ) vs. Inhibitor concentration (
    
    
    ).[1] The X-intercept of this secondary plot is
    
    
    .

Troubleshooting & Validation Criteria

Trustworthiness Check: Your data is valid only if the following controls pass:

  • Positive Control: L-Norvaline must yield a

    
    .[1] If 
    
    
    , your enzyme activity is compromised.[1]
  • Negative Control: D-Valine (or vehicle only) should show no inhibition.

  • Ester Hydrolysis: O-Ethyl-D-norvaline contains an ester bond.[1] Ensure reagents are fresh. Spontaneous hydrolysis in high pH buffers can release free D-norvaline, altering results.[1] Keep reaction time < 60 mins.

References

  • Structural & Chemical Properties

    • O-Ethyl-D-norvaline Hydrochloride.[1][4][5] Santa Cruz Biotechnology.[1] Retrieved from

  • Arginase Inhibition Methodology

    • Pokrovskiy, M. V., et al. (2009).[1] Arginase Inhibitor in the Pharmacological Correction of Endothelial Dysfunction.[1][6] International Journal of Hypertension.[1] Retrieved from

  • Enzyme Kinetics Analysis

    • Brandt, R. B., et al. (1987).[1] Calculation of inhibitor Ki and inhibitor type from the concentration of inhibitor for 50% inhibition.[1] Biochem Med Metab Biol. Retrieved from

  • Perindopril Synthesis Context

    • Pharmaffiliates Analytics.[1] O-Ethyl-D-norvaline Applications. Retrieved from [1]

Bridging the Translational Gap: A Comparative Guide to Validating In Vitro Candidates in In Vivo Models

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Valley of Death" in Drug Discovery

The transition from in vitro success to in vivo efficacy is the most precarious phase in preclinical development, often referred to as the "Valley of Death." Statistics indicate that less than 10% of compounds entering clinical trials achieve approval, with a significant portion of failures stemming from poor translational validity in preclinical models.

A compound that shows potent IC50 values in a 2D cell culture often fails in vivo due to three primary factors:

  • Pharmacokinetics (PK): The drug never reaches the tumor at the necessary concentration.

  • Tumor Microenvironment (TME): 2D cultures lack the stromal barriers, hypoxia, and interstitial pressure of real tumors.

  • Metabolic Stability: The liver metabolizes the drug before it can act.

This guide provides a structured, comparative approach to selecting the right in vivo model and executing a self-validating efficacy study to bridge this gap.

Part 1: Model Selection – The Comparative Landscape[1]

To validate an in vitro finding, you must select the "vehicle" (model) that best mimics the biological question you are asking.[1] Below is a comparison of the three primary murine models used for small molecule and biologic validation.

Table 1: Comparative Analysis of In Vivo Oncology Models
FeatureCell-Derived Xenograft (CDX) Patient-Derived Xenograft (PDX) Syngeneic Model
Source Immortalized human cell lines (e.g., A549, MCF7)Fresh patient tumor tissue fragmentsMurine tumor lines in immunocompetent mice
Predictive Value Low to Moderate. Good for target validation but poor clinical predictor.High. Preserves tumor heterogeneity and histology.[2]Moderate. Best for immune-oncology (IO) studies.
Time to Establish Fast (2–4 weeks)Slow (2–6 months)Fast (2–4 weeks)
Tumor Heterogeneity Monoclonal/HomogenousHeterogeneous (mimics patient)Homogenous
Immune System Compromised (Nude/SCID/NSG mice)Compromised (NSG/Nude mice)Intact (C57BL/6, BALB/c)
Cost $

$

Best Use Case Initial "Go/No-Go" efficacy screening; PK/PD correlation.Late-stage validation; Biomarker discovery; Drug resistance studies.Checkpoint inhibitors; Immunotherapy combinations.

Scientist’s Insight: Do not jump straight to PDX models for a first-pass screen. Use a CDX model to validate that your drug has acceptable PK and can shrink a tumor under ideal conditions. If it fails in a CDX, it will almost certainly fail in a PDX.

Part 2: The Validation Workflow

Validation is not a single experiment; it is a logic flow. You must prove exposure (PK) before you can claim efficacy.

Diagram 1: The Translational Logic Flow

This flowchart illustrates the critical decision gates required to move a compound from a petri dish to a mouse model.

ValidationWorkflow InVitro In Vitro Hit (Low IC50) PK_Study Step 1: In Vivo PK (Is drug exposure > IC50?) InVitro->PK_Study Tox_Study Step 2: MTD / Tolerability (Can the animal survive the dose?) PK_Study->Tox_Study Exposure Confirmed Stop STOP / Reformulate PK_Study->Stop Poor Bioavailability Pilot_Study Step 3: Pilot Efficacy (n=3-5) (Is there a signal?) Tox_Study->Pilot_Study Safe Dose Defined Tox_Study->Stop High Toxicity Full_Study Step 4: Powered Efficacy (n=8-10) (Statistical Significance) Pilot_Study->Full_Study Tumor Stasis/Regression PD_Analysis PD Biomarker Check (Did we hit the target?) Pilot_Study->PD_Analysis No Efficacy PD_Analysis->Full_Study Target Hit (Dose Adjustment Needed) PD_Analysis->Stop Target Not Modulated

Caption: Decision matrix for translating in vitro hits. Note the "PD Biomarker Check" loop to distinguish between PK failure and biological failure.

Part 3: Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, we will focus on the Subcutaneous Cell-Derived Xenograft (CDX) , the industry standard for initial validation.

Protocol: Subcutaneous Tumor Efficacy Study

Objective: To determine if Compound X inhibits tumor growth compared to Vehicle control.

Phase 1: Preparation & Inoculation
  • Cell Viability Check: Ensure cells are >95% viable via Trypan Blue exclusion. Causality: Dead cells trigger inflammation and inconsistent engraftment.

  • Matrix Preparation: Mix cells 1:1 with Matrigel (or Geltrex) on wet ice. Reasoning: The matrix provides a scaffold for 3D growth and retains local growth factors.

  • Inoculation: Inject

    
     cells subcutaneously into the right flank of immunodeficient mice (e.g., BALB/c Nude).
    
Phase 2: Randomization (The Critical Step)

Most common error: Starting treatment when tumors are different sizes.

  • Wait until tumors reach 100–150 mm³ (approx. 10-14 days).

  • Randomize animals into groups (Vehicle vs. Low Dose vs. High Dose) so that the mean tumor volume and standard deviation are identical across all groups.

  • Exclude outliers (runts or oversized tumors) before treatment begins.

Phase 3: Dosing & Measurement
  • Dosing: Administer compound via PO (oral gavage), IP, or IV based on your PK data.

  • Measurement: Measure tumor dimensions using digital calipers twice weekly.

  • Calculation: Use the Modified Ellipsoid Formula:

    
    
    
    • Length (L): The longest axis.[3][4]

    • Width (W): The axis perpendicular to length.[3][4]

    • Note: The factor 0.5 approximates

      
       for a hemi-ellipsoid.[3]
      
Phase 4: Terminal Endpoint & PD Collection

At the end of the study (or when tumors reach 1500-2000 mm³), harvest tumors.

  • Flash Freeze: One half for Western Blot/qPCR (Pharmacodynamics).

  • Formalin Fix: One half for IHC (Histology).

Part 4: Data Interpretation & Mechanism Confirmation

If your tumor shrinks, great. If it doesn't, you must ask: "Did the drug fail, or did the biology fail?"

You must validate the Pharmacodynamic (PD) effect. For example, if your drug is an EGFR inhibitor, you must demonstrate reduced phosphorylation of EGFR and downstream targets (ERK/MEK) in the tumor tissue ex vivo.

Diagram 2: Pharmacodynamic Verification (EGFR Example)

This diagram visualizes the signaling pathway you are attempting to block. If p-ERK is not reduced in your tumor samples, your drug did not engage the target in vivo.

EGFR_Pathway cluster_cell Tumor Cell Cytoplasm Drug Inhibitor (Drug) EGFR EGFR (Receptor) Drug->EGFR Blocks RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK (Biomarker) ERK->pERK Phosphorylation Proliferation Tumor Proliferation pERK->Proliferation Drives Growth

Caption: EGFR signaling cascade. Successful validation requires demonstrating reduced p-ERK levels in treated tumors compared to vehicle.

References

  • Wong, C. H., Siah, K. W., & Lo, A. W. (2019). Estimation of clinical trial success rates and related parameters. Biostatistics. Link

  • Day, C. P., Merlino, G., & Van Dyke, T. (2015). Preclinical mouse cancer models: a maze of opportunities and challenges. Cell. Link

  • Faustino-Rocha, A., et al. (2013). Estimation of rat mammary tumor volume using caliper and ultrasonography measurements. Lab Animal. Link

  • Gould, S. E., et al. (2015). Mouse models of cancer for preclinical drug discovery.[5][6] California Institute for Biomedical Research. Link

  • National Cancer Institute (NCI). Patient-Derived Xenografts (PDX). NCI Center for Cancer Research. Link

Sources

Precision in Stereochemistry: A Comparative Efficacy Guide to Chiral Stationary Phases

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Landscape of Enantioseparation

In pharmaceutical development, where the difference between an eutomer (active) and a distomer (toxic) is a single spatial arrangement, the choice of a Chiral Stationary Phase (CSP) is not merely a consumable purchase—it is a strategic decision.

While over 100 CSPs exist, the market has consolidated around specific chemistries that offer the highest probability of success ("hit rate"). This guide moves beyond vendor brochures to objectively compare the efficacy of Polysaccharide-based , Cyclodextrin-based , and Pirkle-type columns. We analyze their mechanistic differences, solvent compatibilities, and resolving power using experimental data.

Mechanistic Foundations: Beyond the "Black Box"

To select the right column, one must understand the causality of retention. Chiral recognition requires a minimum of three points of interaction between the analyte and the CSP, at least one of which must be stereochemically dependent.

The Three Dominant Mechanisms
  • Polysaccharide Derivatives (Amylose/Cellulose): Rely on a combination of hydrogen bonding, dipole-dipole interactions, and steric inclusion within the helical groove of the polymer.

  • Cyclodextrins (CD): Operate primarily via inclusion complexation .[1] The analyte's hydrophobic moiety enters the CD cavity, while secondary hydroxyl interactions stabilize the complex.

  • Pirkle-Type (Brush): Utilize explicit

    
     interactions (donor/acceptor) and hydrogen bonding. These are "rational" phases where elution order is often predictable.
    
Visualization: Chiral Recognition Logic

The following diagram illustrates the decision logic based on analyte structure and interaction mechanism.

ChiralMechanism Analyte Target Racemate FuncGroup Functional Groups? Analyte->FuncGroup Poly Polysaccharide CSP (Steric + H-Bond + Dipole) FuncGroup->Poly General / Broad Spectrum CD Cyclodextrin CSP (Inclusion Complex) FuncGroup->CD Hydrophobic + H-Bond Donors Pirkle Pirkle-Type CSP (Pi-Pi + H-Bond) FuncGroup->Pirkle Aromatic (Pi-Acid/Base) Result1 Success Rate >85% Poly->Result1 High Loadability Broad Selectivity Result2 Niche: Anions/Cations CD->Result2 Shape Selectivity Water Compatible Result3 Specific: Aromatics Pirkle->Result3 Predictable Elution Fast Kinetics

Figure 1: Mechanistic decision tree correlating analyte properties to the dominant interaction modes of major CSP classes.

Comparative Analysis: Efficacy & Performance

Polysaccharide Phases: Coated vs. Immobilized

The industry standard "Golden Four" (AD, OD, AS, OJ) are coated phases.[2] However, immobilized versions (IA, IB, IC, ID) have revolutionized method development by allowing "forbidden" solvents.

  • Coated Phases (e.g., OD-H, AD-H):

    • Pros: Historically high hit rates; huge legacy database.

    • Cons: Restricted to alkanes/alcohols. Solvents like DCM, THF, or Ethyl Acetate strip the coating, destroying the column.

  • Immobilized Phases (e.g., CHIRALPAK IA, IB):

    • Pros: Compatible with extended solvent ranges (THF, DCM, MtBE).

    • Significance: Changing the mobile phase from Heptane/IPA to Heptane/THF can completely reverse elution order or resolve peaks that co-elute in standard alcohols [1][2].

Experimental Case Study: Fluoxetine & 2-Decanol

To demonstrate efficacy, we compare resolution (


) and Selectivity (

) data for representative compounds across different column technologies.

Table 1: Comparative Efficacy Data

AnalyteColumn TypeSpecific PhaseMobile PhaseResolution (

)
Selectivity (

)
Insight
Fluoxetine (SSRI)Polysaccharide (Coated)Cellulose tris(3,5-dimethylphenylcarbamate) (OD-H)Hex/IPA/DEA (98:2:0.[3]1)1.8 1.15Baseline separation; moderate retention.
Polysaccharide (Coated)Amylose tris(3,5-dimethylphenylcarbamate) (AD-H)Hex/IPA/DEA (99:1:0.1)1.61.12Similar performance to Cellulose; slightly different elution profile.
Cyclodextrin

-Cyclodextrin (Cyclobond I 2000)
MeOH/TEAA Buffer2.30 1.25Superior Resolution. The inclusion mechanism fits the phenyl ring of fluoxetine perfectly [3].
2-Decanol (Alcohol)PolysaccharideCellulose-1 (Lux/OD equivalent)Hex/IPA (90:10)1.21.08Partial separation; lacks strong

sites for this aliphatic alcohol.
GC Chiral Modified

-Cyclodextrin (Chirasil-DEX)
Hydrogen Carrier Gas> 5.0 > 1.5Ideal Choice. For volatile aliphatics, GC-CD outperforms HPLC-Polysaccharide significantly [4].

Key Takeaway: While Polysaccharide columns are the "generalists" (80% success rate), Cyclodextrin phases can offer superior resolution for specific shapes (like aromatics fitting into the cavity) or volatile aliphatics in GC.

Strategic Protocol: The "Column Scouting" Workflow

Relying on luck is not a strategy. The following protocol is a self-validating system for rapid method development in drug discovery.

The "Scouting" Gradient

Instead of running isocratic runs immediately, use a broad gradient to assess retentivity and potential selectivity quickly.

Standard Protocol:

  • Column Set: Screen the "Immobilized 3" (IA, IB, IC) + Coated OD-H/AD-H if solvent permits.

  • Mobile Phase A: Heptane (or Hexane).

  • Mobile Phase B: Ethanol/Methanol (50:50) or IPA.

  • Gradient: 5% B to 50% B over 15 minutes.

  • Flow Rate: 1.0 mL/min (for 4.6mm ID columns).

Optimization Logic (The "Forbidden" Solvent Advantage)

If the immobilized columns (IA/IB) show partial separation (


) in standard alcohols, switch to "Extended Range" solvents.
  • Strategy: Replace IPA with Dichloromethane (DCM) or MtBE .

  • Mechanism: These solvents alter the 3D conformation of the polymer strands on the silica, often creating new chiral "pockets" that standard alcohols cannot access [5].

Visualization: Method Development Workflow

This diagram outlines the logical flow from sample to final method, emphasizing the "Fail-Fast" approach.

MethodDev Start Start: Racemic Sample Screen Primary Screen: Immobilized IA, IB, IC (Gradient: Hex/EtOH) Start->Screen Check Resolution (Rs) > 1.5? Screen->Check Success Optimize Isocratic & Validate Check->Success Yes Fail Rs < 1.5 or Co-elution Check->Fail No ExtSolvent Switch Modifier: Try DCM, THF, or MtBE (Immobilized Only!) Fail->ExtSolvent Immobilized Phase? AltMode Switch Mode: Polar Organic or RP Fail->AltMode Coated Phase? ExtSolvent->Check Re-Screen AltMode->Check Re-Screen

Figure 2: Logical workflow for chiral method development, highlighting the strategic advantage of immobilized phases.

References

  • Chiral Technologies. Immobilized vs. Coated Polysaccharide Chiral Columns: Key Differences. Available at: [Link]

  • YMC Europe. Chiral LC & SFC Method Development Strategies. Available at: [Link]

  • National Institutes of Health (PMC). Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers. Available at: [Link]

  • Phenomenex. Performance Evaluation of Immobilized and Coated Polysaccharide Chiral HPLC Columns. Available at: [Link]

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head-to-head comparison of arginase inhibitors in endothelial cells

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In endothelial cells (ECs), the upregulation of Arginase (isoforms Arg-1 and Arg-2) creates a pathological competition with endothelial Nitric Oxide Synthase (eNOS) for the common substrate L-arginine. This "Arginine Steal" phenomenon drives endothelial dysfunction, shifting the cell from a vasoprotective (NO-producing) state to a pro-oxidant (ROS-producing) state.

For researchers aiming to reverse this dysfunction in vitro (e.g., HUVECs, aortic rings), selecting the correct inhibitor is critical.

  • The Gold Standard (ABH): Best for long-term incubation and high-potency requirements due to hydrolytic stability.

  • The Classic (Nor-NOHA): Useful for acute kinetic studies but suffers from rapid oxidation.

  • The Clinical Benchmark (CB-1158): Essential for translational relevance, though access for basic research can be limited.

This guide provides a head-to-head technical analysis of these tools, supported by validated protocols to ensure experimental success.

Mechanistic Background: The "Arginine Steal"

To interpret data correctly, one must understand the kinetic rivalry. Arginase has a much higher


 than eNOS, but a lower affinity (

in the mM range) compared to eNOS (

in the

M range). However, under inflammatory conditions (IL-1

, TNF-

, Oxidized LDL), Arginase expression skyrockets, depleting the local L-arginine pool below the saturation point of eNOS. This causes eNOS "uncoupling," where the enzyme produces Superoxide (

) instead of NO.
Visualization: The Arginase/eNOS Competition

ArginineSteal L_Arg L-Arginine (Substrate) eNOS eNOS (Endothelial NO Synthase) L_Arg->eNOS Normal Path ArgEnz Arginase I/II (Upregulated in Dysfunction) L_Arg->ArgEnz Pathological Shunt (High Vmax) NO Nitric Oxide (NO) (Vasodilation) eNOS->NO Coupled State ROS Superoxide (ROS) (Vascular Damage) eNOS->ROS Uncoupled State (Low L-Arg) Urea Urea + Ornithine (Collagen/Polyamines) ArgEnz->Urea Inhibitor Inhibitor (ABH / Nor-NOHA) Inhibitor->ArgEnz Blocks

Figure 1: The "Arginine Steal" mechanism.[1] Inhibition of Arginase restores L-Arginine availability for eNOS, preventing uncoupling and ROS generation.

Head-to-Head Comparison: The Contenders

The following analysis contrasts the three primary tools available for endothelial research.

Table 1: Technical Specifications & Performance
FeatureABH Nor-NOHA CB-1158 (Numidargistat)
Chemical Class Boronic Acid DerivativeN-hydroxy-L-arginine analogSmall Molecule (Synthetic)
Mechanism Competitive; Slow-bindingCompetitive; ReversibleCompetitive; Allosteric stabilizer
Potency (

/

)
High:

nM (Arg1)
Moderate:

nM
High:

nM (Arg1)
Isoform Selectivity Non-selective (Hits Arg1 & Arg2)Non-selectiveSlight preference for Arg1
Stability (

)
Excellent: Hydrolysis stablePoor: Oxidizes rapidlyClinical Grade: Very High
Cell Permeability Moderate (likely CAT transporters)GoodVariable (High systemic, lower passive)
Best Application Chronic studies (>24h), Animal modelsAcute kinetic assays (<4h)Translational/Clinical benchmarking
Deep Dive Analysis
1. ABH (2(S)-amino-6-boronohexanoic acid) [2][3]
  • The Verdict: The "Workhorse" for endothelial biology.

  • Why: ABH is a boronic acid analog that forms a tetrahedral transition-state mimic with the manganese cluster in the active site. Its slow onset of inhibition (slow-binding kinetics) means it binds tightly and stays bound.

  • Critical Advantage: Unlike Nor-NOHA, ABH does not spontaneously oxidize in culture media. This makes it the only valid choice for 24–48 hour experiments (e.g., measuring effects on vascular remodeling or chronic stiffness).

2. Nor-NOHA (Nω-hydroxy-nor-L-arginine) [3][4][5][6]
  • The Verdict: The "Mechanistic Control."

  • Why: It mimics the intermediate of the NO synthase reaction. It is a potent reversible inhibitor.[5][7]

  • Critical Limitation: It has a short half-life in vivo and in oxidative environments. In endothelial dysfunction models (where ROS is high), Nor-NOHA can degrade, leading to a loss of inhibition over time. Use this for short-term assays (e.g., 1-hour vascular ring relaxation).

3. CB-1158 (INCB001158) [3]
  • The Verdict: The "Translational Standard."

  • Why: This is an orally bioavailable inhibitor currently in clinical trials (mostly oncology).

  • Nuance: While potent in lysates, some data suggests its passive intracellular accumulation in HUVECs may be lower than ABH unless specific transporters are active. It is best used when trying to prove that a clinical candidate can replicate the effects of tool compounds like ABH.

Validated Experimental Protocols

Protocol A: Measuring Arginase Activity in Endothelial Cells

Common Failure Point: The use of chelators (EDTA) in lysis buffers deactivates Arginase, which requires Manganese (


).

Methodology:

  • Lysis: Lyse HUVECs (

    
     cells) in Tris-HCl (50 mM, pH 7.5) + 0.1% Triton X-100 . Do NOT use EDTA/EGTA.
    
  • Activation (Critical): Add

    
     (final conc. 2 mM) and heat at 56°C for 10 minutes . This activates the latent enzyme.
    
  • Substrate Addition: Add L-Arginine (0.5 M, pH 9.7) and incubate at 37°C for 60 mins.

  • Termination: Stop reaction with Acid Mix (

    
     = 1:3:7).
    
  • Detection: Add

    
    -isonitrosopropiophenone (ISPF) and heat at 100°C for 45 mins.[1] Read Absorbance at 540 nm (Urea detection).
    
Visualization: The Activation Workflow

ProtocolFlow Step1 1. Cell Lysis (NO EDTA!) Step2 2. Mn2+ Activation (56°C, 10 min) Step1->Step2 Activates Enzyme Step3 3. Substrate Hydrolysis (L-Arg -> Urea) Step2->Step3 Adds Substrate Step4 4. Colorimetric Detection (ISPF, 540nm) Step3->Step4 Quantifies Urea

Figure 2: Critical workflow for Arginase activity. Note the heat activation step with Manganese.

Protocol B: Assessing NO Recovery (DAF-FM Imaging)

Directly measuring nitrite (Griess) in HUVEC supernatant is often below the limit of detection unless the cells are stimulated with cytokines. Intracellular imaging is superior for inhibitor validation.

Methodology:

  • Seed: HUVECs in black-walled 96-well plates.

  • Treat: Induce dysfunction (e.g., Thrombin or IL-1

    
    ) 
    
    
    
    ABH (10
    
    
    M)
    for 18 hours.
  • Wash: Remove media, wash 2x with warm PBS.

  • Load: Incubate with DAF-FM Diacetate (5

    
    M)  for 30 min at 37°C.
    
  • Cleavage: Wash 2x and incubate in fresh buffer for 15 min (allows intracellular esterases to cleave the acetate, trapping the probe).

  • Image: Excitation 495 nm / Emission 515 nm.

    • Expected Result: ABH-treated cells should show significantly higher fluorescence (green) compared to the dysfunction control.

Expert Troubleshooting & Optimization

IssueProbable CauseSolution
No Arginase Activity Detected EDTA in lysis buffer stripped the Mn cofactor.Use Tris-Triton buffer only. If EDTA is unavoidable, add excess ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

(10 mM) during activation.
High Background Signal Urea contamination in FBS or media.Use dialyzed FBS or run a "media only" blank. Urea is present in standard serum.
Inconsistent Inhibition with Nor-NOHA Oxidation of the inhibitor.Prepare fresh stock immediately before use. Do not store diluted aliquots. Switch to ABH for stability.
ABH shows low efficacy in short assay Slow-binding kinetics.ABH is a slow-binding inhibitor.[7] Pre-incubate cells with ABH for 30-60 mins before adding the inflammatory stimulus.

References

  • Steppan, J., et al. (2000). "Arginase modulates myocardial contractility by a nitric oxide synthase-dependent mechanism." Proceedings of the National Academy of Sciences.

    • Significance: Established the paradigm of Arginase/NOS competition in vascul
  • Christianson, D. W. (2005). "Arginase: structure, mechanism, and role in physiology and pathology." Accounts of Chemical Research.

    • Significance: Structural basis for ABH binding (boronic acid interaction with Mn cluster).[8]

  • Steppan, J., et al. (2011). "Arginase inhibition reverses endothelial dysfunction, pulmonary hypertension, and vascular stiffness in transgenic sickle cell mice." Anesthesia & Analgesia.

    • Significance: Validates ABH usage in in vivo vascular models.
  • Geoghegan, F., et al. (2018). "Pharmacological inhibition of arginase-1 signaling." Oncotarget.

    • Significance: Comparative data on CB-1158 and Nor-NOHA kinetics.[9][3][10]

  • Bagi, Z., et al. (2004). "Arginase development of specific inhibitors." Current Opinion in Pharmacology.

    • Significance: Review of first-generation inhibitors (Nor-NOHA) vs boronic acids.

Sources

A Senior Application Scientist's Guide to Validating O-Ethyl-D-norvaline HCl in Specific Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the cellular effects of O-Ethyl-D-norvaline HCl. Moving beyond a simple recitation of protocols, we delve into the causality behind experimental choices, ensuring a robust and self-validating approach to characterization.

Introduction: Understanding the Target and the Tool

O-Ethyl-D-norvaline HCl is a derivative of the non-proteinogenic amino acid D-norvaline.[1][2] Structurally similar to L-arginine, its primary hypothesized mechanism of action is the competitive inhibition of arginase enzymes (ARG1 and ARG2).[3] These enzymes are critical regulators of L-arginine metabolism, converting it to ornithine and urea.[4][5]

The significance of arginase inhibition stems from its role in diverting the common substrate, L-arginine, away from nitric oxide synthase (NOS) enzymes. By inhibiting arginase, compounds like O-Ethyl-D-norvaline HCl are expected to increase the bioavailability of L-arginine for NOS, thereby enhancing the production of nitric oxide (NO).[3][6] This has profound implications in various cellular contexts, as NO is a key signaling molecule in vasodilation, immune response, and neurotransmission, while the products of the arginase pathway are crucial for cell proliferation (polyamines) and collagen synthesis (proline).[7][8]

However, theoretical activity does not always translate to cellular efficacy.[9][10] A compound's true value is only revealed through systematic experimental validation that confirms its mechanism, delineates its functional consequences, and assesses its specificity within the complex intracellular environment.[9][11] This guide outlines a three-pronged strategy to achieve this validation.

Section 1: The Mechanistic Landscape of Arginase Inhibition

Before embarking on cellular assays, it is crucial to understand the biochemical crossroads where O-Ethyl-D-norvaline HCl acts. The competition between arginase and NOS for their common substrate, L-arginine, creates a critical metabolic switch. In many cancer cell lines, for instance, upregulation of arginase promotes tumor growth by producing polyamines necessary for proliferation and by depleting L-arginine, which can suppress the anti-tumor T-cell response.[8][10]

Arginine_Metabolism cluster_0 Cellular Environment L_Arginine L-Arginine Arginase Arginase (ARG1/2) L_Arginine->Arginase Substrate NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS Substrate OEDN O-Ethyl-D-norvaline HCl OEDN->Arginase Inhibition Ornithine_Urea L-Ornithine + Urea Arginase->Ornithine_Urea NO_Citrulline Nitric Oxide (NO) + L-Citrulline NOS->NO_Citrulline Polyamines Polyamines (e.g., Spermine) Ornithine_Urea->Polyamines via ODC Signaling NO Signaling NO_Citrulline->Signaling Proliferation Cell Proliferation Polyamines->Proliferation Validation_Workflow cluster_A cluster_B cluster_C A Phase 1: Target Engagement Confirm direct interaction with Arginase B Phase 2: Functional Outcome Measure downstream metabolic & phenotypic effects C Phase 3: Specificity & Comparison Assess off-target effects & benchmark against alternatives B->C D Data Analysis & Interpretation C->D A1 Cell-Free Enzyme Assay (Determine IC50) A2 In-Cell Arginase Activity Assay (Confirm cellular potency) A1->A2 Informs concentration A2->B B1 Measure Urea Production B2 Quantify NO Levels B3 Cell Proliferation/Viability Assay B4 Apoptosis Assay C1 Compare with known inhibitors (e.g., L-norvaline, NOHA) C2 Test in Arginase-knockout/low-expression cells C3 Assess general cytotoxicity

Caption: Phased workflow for validating O-Ethyl-D-norvaline HCl in cell lines.

Section 3: Detailed Protocols & Methodologies

The trustworthiness of your results hinges on meticulous experimental execution. The following protocols are designed with integrated controls to be self-validating.

Phase 1: Target Engagement – Does it Hit Arginase?

The foundational step is to confirm that O-Ethyl-D-norvaline HCl directly inhibits arginase activity in your chosen cell line.

Experiment: In-Cell Arginase Activity Assay

This assay directly measures the enzymatic activity of arginase within the cellular milieu. [4][12]

  • Principle: Arginase converts L-arginine to urea and ornithine. The amount of urea produced is quantified colorimetrically and is directly proportional to arginase activity. [4][5]* Protocol Outline:

    • Cell Culture & Treatment: Plate your cell line of interest (e.g., MDA-MB-468, known for high arginase activity) and allow adherence for 24 hours. [7]Treat cells with a dose-range of O-Ethyl-D-norvaline HCl (e.g., 1 µM to 1 mM) and a vehicle control (e.g., sterile water or PBS) for a predetermined time (e.g., 6-24 hours).

    • Cell Lysis: Wash cells with cold PBS. Lyse the cells using a suitable lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, with 0.4% Triton X-100 and protease inhibitors). [4][12]Centrifuge to pellet insoluble material.

    • Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to normalize the activity later. [13] 4. Arginase Reaction: Incubate a standardized amount of protein from each lysate with a buffered L-arginine solution (pH 9.5) at 37°C for 1-2 hours. [4] 5. Urea Detection: Stop the reaction and add a urea reagent that reacts specifically with the urea produced to generate a colored product. [5][12] 6. Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for some colorimetric kits) using a plate reader. 7. Analysis: Calculate arginase activity (often in U/L or U/mg protein) and plot the dose-response curve to determine the cellular IC50 value.

  • Causality & Controls:

    • Why a dose-response? To determine the concentration at which the inhibitor is most effective (IC50) and to ensure subsequent experiments are performed at a relevant, non-toxic dose.

    • Vehicle Control: Essential for confirming that the solvent used to dissolve the compound has no effect on arginase activity.

    • Positive Control: Include a known arginase inhibitor like L-norvaline or NOHA to validate the assay's ability to detect inhibition. [14]

Phase 2: Functional Outcome – What Are the Consequences?

Once target engagement is confirmed, the next step is to measure the downstream effects predicted by the mechanism of action.

Experiment A: Cell Proliferation Assay (e.g., MTT or XTT Assay)

  • Principle: If a cell line relies on the arginase pathway for polyamines to proliferate, its inhibition should reduce cell growth. [7][8]This assay measures metabolic activity as a proxy for cell viability and proliferation.

  • Protocol Outline:

    • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the experiment's duration.

    • Treatment: Treat cells with O-Ethyl-D-norvaline HCl at its IC50 and 2x IC50 concentrations, alongside a vehicle control and a positive control for proliferation inhibition (e.g., doxorubicin).

    • Incubation: Incubate for 24, 48, and 72 hours.

    • Reagent Addition: Add MTT or XTT reagent to the wells and incubate for 2-4 hours. Live cells with active dehydrogenases will convert the tetrazolium salt to a colored formazan product.

    • Measurement: Solubilize the formazan product (if using MTT) and read the absorbance.

    • Analysis: Compare the absorbance of treated wells to the vehicle control to calculate the percentage of growth inhibition.

Experiment B: Apoptosis Assay (e.g., Annexin V/PI Staining)

  • Principle: Depletion of polyamines can induce apoptosis in susceptible cell lines. [7][15]This assay quantifies the percentage of apoptotic and necrotic cells.

  • Protocol Outline:

    • Treatment: Treat cells in a 6-well plate with O-Ethyl-D-norvaline HCl (at IC50 and 2x IC50) for 48 hours.

    • Cell Harvesting: Collect both adherent and floating cells. [13] 3. Staining: Resuspend cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V (stains apoptotic cells) and Propidium Iodide (PI, stains necrotic cells).

    • Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between live, early apoptotic, late apoptotic, and necrotic populations.

    • Analysis: An increase in the Annexin V-positive population indicates the induction of apoptosis.

Phase 3: Specificity & Comparison

A truly valuable compound is not only effective but also specific. This phase is critical for contextualizing your results.

  • Why Compare? Comparing O-Ethyl-D-norvaline HCl to its parent compound, L-norvaline, or other known inhibitors like NOHA provides a benchmark for its potency and potential advantages. [14]Differences in efficacy could be due to factors like improved cell permeability or higher affinity for the enzyme's active site.

  • The Ultimate Control: The most rigorous test of specificity is to use a cell line where the target is absent. If O-Ethyl-D-norvaline HCl's effects (e.g., reduced proliferation) are diminished or absent in an Arginase-1/2 knockout or knockdown (shRNA/siRNA) cell line, it provides strong evidence that the observed phenotype is on-target.

Section 4: Data Presentation & Interpretation

Table 1: Comparative Potency of Arginase Inhibitors in MDA-MB-468 Cells

CompoundCellular Arginase IC50 (µM)Inhibition of Proliferation at 48h (at 2x IC50)Induction of Apoptosis at 48h (% Annexin V+)
O-Ethyl-D-norvaline HCl [Your Data][Your Data][Your Data]
L-norvaline[Your Data][Your-Data][Your Data]
NOHA (Nω-Hydroxy-L-arginine)[Your Data][Your Data][Your Data]
Vehicle ControlN/A0%Baseline %

Data should be presented as mean ± standard deviation from at least three independent experiments.

Interpreting the Results:

  • A potent cellular IC50 for O-Ethyl-D-norvaline HCl that correlates with significant anti-proliferative and pro-apoptotic effects suggests a direct link between arginase inhibition and the observed phenotype.

  • If O-Ethyl-D-norvaline HCl shows greater potency than L-norvaline, it may indicate that the ethyl ester modification improves cellular uptake or target binding.

  • If the effects are significantly reduced in an arginase-deficient cell line, this strongly validates that arginase is the primary target mediating the compound's action.

Conclusion

Validating the role of a chemical probe like O-Ethyl-D-norvaline HCl requires a multi-faceted and logical approach that extends beyond simple activity screening. [9]By systematically confirming target engagement, quantifying the downstream functional consequences, and rigorously testing for specificity, researchers can build a comprehensive and trustworthy profile of the compound's action in their specific cell line of interest. This structured validation strategy not only ensures data integrity but also provides the critical insights needed to advance drug development and fundamental biological research.

References

  • Creative Enzymes. (2025, November 8). Experimental Activity Validation of Inhibitors.
  • BenchChem. (2025). Validating CK2 Inhibition in Cells: A Comparative Guide.
  • ACS Publications. (2024, November 18). Opportunities and Challenges of Arginase Inhibitors in Cancer: A Medicinal Chemistry Perspective.
  • Sigma-Aldrich. Arginase Activity Assay Kit (MAK112) - Technical Bulletin.
  • Novus Biologicals. Arginase Assay Kit.
  • Singh, R., et al. (2000, June 15). Arginase activity in human breast cancer cell lines: N(omega)-hydroxy-L-arginine selectively inhibits cell proliferation and induces apoptosis in MDA-MB-468 cells. Cancer Research, 60(12), 3305-12.
  • ResearchGate. Arginase activity in various human breast cancer cell lines.
  • Biocompare. Arginase Assay Kits.
  • Frontiers. (2022, June 22). Arginase: Mechanisms and Clinical Application in Hematologic Malignancy.
  • Assay Genie. Arginase Activity Assay Kit (Colorimetric) (BA0016).
  • AACR Journals. (2000, June 15). Arginase Activity in Human Breast Cancer Cell Lines: N(omega)-Hydroxy-L-arginine Selectively Inhibits Cell Proliferation and Induces Apoptosis in MDA-MB-468 Cells.
  • Abcam. Arginase Activity Assay Kit (Colorimetric) (ab180877).
  • NCBI. (2012, May 1). Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations.
  • LifeTein Peptide Blog. (2025, May 29). Unusual Amino Acids: Norvaline.
  • PMC - NIH. Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity.
  • BellBrook Labs. (2025, February 18). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics.
  • Santa Cruz Biotechnology. O-Ethyl-D-norvaline hydrochloride | CAS 144447-82-5 (free base).
  • MDPI. OATD-02 Validates the Benefits of Pharmacological Inhibition of Arginase 1 and 2 in Cancer.
  • PMC - NIH. The vascular effects of different arginase inhibitors in rat isolated aorta and mesenteric arteries.
  • MDPI. (2022, August 12). Virtual Screening for FDA-Approved Drugs That Selectively Inhibit Arginase Type 1 and 2.
  • PMC - NIH. Arginase Inhibitor in the Pharmacological Correction of Endothelial Dysfunction.
  • PubMed. (2020, February 12). Norvaline Reduces Blood Pressure and Induces Diuresis in Rats with Inherited Stress-Induced Arterial Hypertension.
  • Sigma-Aldrich. D-valine as a selective agent for normal human and rodent epithelial cells in culture.
  • Chem-Impex. L-Norvaline methyl ester hydrochloride.
  • Chem-Impex. Acetyl-D-norvaline.
  • Frontiers. (2017, November 27). Competitive Inhibitors Unveil Structure/Function Relationships in Human D-Amino Acid Oxidase.
  • GoldBio. D-Norvaline.
  • PubMed. (2025, June 1). Economical and efficient production of l-norvaline using whole cells of Escherichia coli with an enzymatic cascade.
  • Chemsrc. (2013, December 9). D(-)-Norvaline | CAS#:2013-12-9.

Sources

A Comparative In Silico Analysis of D- and L-Norvaline Binding to Human Arginase I: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth technical comparison of the molecular docking of D- and L-norvaline to human arginase I. It is designed for researchers, scientists, and drug development professionals interested in the structure-based design of enzyme inhibitors. We will delve into the rationale behind the experimental design, provide a detailed step-by-step protocol for conducting the in silico experiment, and analyze the predicted binding modes and affinities. This guide emphasizes scientific integrity, providing a self-validating framework for computational analysis, grounded in established principles of molecular recognition and stereochemistry.

Introduction: Arginase as a Therapeutic Target

Arginase is a binuclear manganese metalloenzyme that plays a crucial role in the urea cycle by catalyzing the hydrolysis of L-arginine to L-ornithine and urea.[1] There are two isoforms in mammals: Arginase I, primarily located in the cytoplasm of liver cells, and Arginase II, found in the mitochondria of various tissues.[1][2] Beyond its role in nitrogen metabolism, arginase is implicated in various pathological conditions. By competing with nitric oxide synthase (NOS) for their common substrate, L-arginine, elevated arginase activity can lead to decreased nitric oxide (NO) production. This reduction in NO bioavailability is associated with endothelial dysfunction, cardiovascular diseases, and immune system modulation.[3][4] Consequently, the inhibition of arginase has emerged as a promising therapeutic strategy for a range of disorders.[4]

Norvaline, an analog of the amino acid valine, has been identified as an inhibitor of arginase. Specifically, L-norvaline has been shown to competitively inhibit the enzyme, thereby increasing the availability of L-arginine for NOS and enhancing NO production.[3] A critical aspect of drug design and molecular pharmacology is stereoselectivity, as enantiomers of a chiral molecule can exhibit significantly different biological activities.[5] This guide will explore the stereospecific interactions of norvaline with arginase I through a comparative molecular docking study of its D- and L-enantiomers. While L-norvaline is a known inhibitor, publicly available experimental data on the inhibitory potency of D-norvaline against arginase is scarce. Therefore, this in silico study will provide valuable predictive insights into its potential interactions.

Causality Behind Experimental Choices: Why Molecular Docking?

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6] It is a powerful tool in drug discovery for predicting the binding mode and affinity of a small molecule to a protein's active site.[6]

The Rationale for a Comparative Docking Study:

  • Stereoselectivity: Enzymes are chiral macromolecules and often exhibit a high degree of stereoselectivity towards their substrates and inhibitors. By docking both D- and L-norvaline, we can predict whether arginase I has a binding preference for one enantiomer over the other.

  • Binding Mode Analysis: This study will allow us to visualize the predicted binding poses of each enantiomer within the arginase active site. This provides insights into the key molecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity.

  • Hypothesis Generation: The results of this in silico experiment can generate hypotheses about the differential activity of the norvaline enantiomers, which can then be tested and validated through in vitro enzyme inhibition assays.

Experimental Protocol: A Step-by-Step Guide to Comparative Docking

This protocol outlines the necessary steps to perform a comparative docking study of D- and L-norvaline with human arginase I using AutoDock Vina, a widely used open-source docking program.

Software and Resource Requirements
  • Molecular Graphics Laboratory (MGL) Tools: Used for preparing protein and ligand files.

  • AutoDock Vina: The molecular docking engine.

  • PyMOL or ChimeraX: For visualization and analysis of docking results.

  • Protein Data Bank (PDB): A repository for the 3D structural data of large biological molecules.

  • PubChem: A database of chemical molecules and their activities.

Experimental Workflow

The overall workflow of this comparative docking study is illustrated in the following diagram:

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Retrieve Human Arginase I Structure (PDB: 3SJT) Prep_PDB 3. Prepare Arginase Receptor (Remove water, add hydrogens) PDB->Prep_PDB Ligand_D 2a. Obtain D-Norvaline Structure (PubChem) Prep_Lig_D 4a. Prepare D-Norvaline Ligand (Define rotatable bonds) Ligand_D->Prep_Lig_D Ligand_L 2b. Obtain L-Norvaline Structure (PubChem) Prep_Lig_L 4b. Prepare L-Norvaline Ligand (Define rotatable bonds) Ligand_L->Prep_Lig_L Grid 5. Define Grid Box around Active Site Prep_PDB->Grid Run_D 6a. Run Docking for D-Norvaline Prep_Lig_D->Run_D Run_L 6b. Run Docking for L-Norvaline Prep_Lig_L->Run_L Grid->Run_D Grid->Run_L Analyze_D 7a. Analyze D-Norvaline Docking Results Run_D->Analyze_D Analyze_L 7b. Analyze L-Norvaline Docking Results Run_L->Analyze_L Compare 8. Compare Binding Affinities and Poses Analyze_D->Compare Analyze_L->Compare Conclusion 9. Draw Conclusions Compare->Conclusion

Sources

Assessing Off-Target Profiles of O-Ethyl-D-norvaline HCl: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Context[1][2][3][4][5][6][7]

O-Ethyl-D-norvaline Hydrochloride (CAS: 144447-82-5) is frequently utilized as a chiral intermediate in the synthesis of ACE inhibitors (e.g., Perindopril) or as a negative control probe in arginine metabolism studies. Unlike its enantiomer, L-Norvaline , which is a potent inhibitor of Arginase, the D-isomer is theoretically inactive against mammalian Arginase.

However, "inactive" does not mean "inert." The off-target profile of O-Ethyl-D-norvaline is dominated by two critical vectors:

  • Metabolic Activation of ROS: The ethyl ester is rapidly hydrolyzed intracellularly to D-Norvaline, a substrate for D-Amino Acid Oxidase (DAAO) . This reaction generates hydrogen peroxide (

    
    ), leading to oxidative stress often misidentified as direct cytotoxicity.
    
  • Stereochemical Impurities: Commercial preparations may contain trace L-Norvaline (0.5–2%), which can yield false-positive Arginase inhibition data.

This guide provides the framework to distinguish between specific pharmacological effects, stereochemical artifacts, and metabolic toxicity.

Comparative Landscape: Specificity & Alternatives

To accurately assess the performance of O-Ethyl-D-norvaline, it must be benchmarked against its active enantiomer and highly specific alternatives.

Table 1: Comparative Profile of Arginase Modulators & Controls
FeatureO-Ethyl-D-norvaline HCl L-Norvaline ABH / BEC
Primary Role Negative Control / Chiral SynthonArginase Inhibitor (Non-selective)Arginase Inhibitor (Highly Selective)
Arginase


(Inactive)*


Major Off-Target DAAO-mediated ROS production NOS Inhibition, Mitochondrial ToxMinimal (High Specificity)
Cell Permeability High (Ethyl ester facilitates entry)ModerateLow (Requires transport)
Metabolic Fate Hydrolysis

D-Norvaline

Keto acid +

Protein misincorporation (rare), Urea CycleRenally excreted

*Note: Apparent inhibition is often due to L-isomer contamination.

Mechanistic Off-Target Pathways

Understanding the intracellular fate of O-Ethyl-D-norvaline is prerequisite to designing valid toxicity assays. The compound acts as a "pro-substrate" for oxidative stress pathways.

Diagram 1: Intracellular Metabolism & Off-Target Nodes

Metabolic_Fate Prodrug O-Ethyl-D-norvaline (Extracellular) CellMembrane Cell Membrane Prodrug->CellMembrane Passive Diffusion Intra_Prodrug O-Ethyl-D-norvaline (Intracellular) CellMembrane->Intra_Prodrug D_Nva D-Norvaline (Free Acid) Intra_Prodrug->D_Nva Carboxylesterases (CES1/CES2) DAAO D-Amino Acid Oxidase (DAAO) D_Nva->DAAO Substrate Binding Arginase Arginase I/II (Target) D_Nva->Arginase No Binding (Steric Clash) ROS H2O2 + Ammonia (Oxidative Stress) DAAO->ROS Oxidative Deamination KetoAcid α-Ketovalerate DAAO->KetoAcid

Caption: Pathway demonstrating how O-Ethyl-D-norvaline bypasses Arginase but triggers ROS generation via DAAO metabolism.

Experimental Protocols for Off-Target Assessment

To validate that observed effects are due to the specific molecule and not impurities or oxidative artifacts, follow this self-validating workflow.

Protocol A: Chiral Purity Verification (The "Zero-Step")

Before any biological assay, you must quantify the L-isomer impurity.

  • Method: High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phase.

  • Column: Chirex 3126 (D-Penicillamine) or Crownpak CR(+).

  • Mobile Phase: 2 mM

    
     in water:methanol (85:15).
    
  • Detection: UV at 254 nm.

  • Standard: Spike pure O-Ethyl-D-norvaline with 0.1%, 0.5%, and 1.0% L-Norvaline.

  • Acceptance Criteria: If L-isomer > 0.5%, repurify. Rationale: L-Norvaline inhibits Arginase at low micromolar concentrations; 1% impurity in a 10 mM stock results in 100 µM active inhibitor, causing false positives.

Protocol B: Differentiating ROS Toxicity from Target Inhibition

Distinguish between DAAO-mediated oxidative stress and true pharmacological toxicity.

Materials:

  • HEK293 cells (Low DAAO expression) vs. HepG2 cells (High DAAO expression).

  • Reagents: O-Ethyl-D-norvaline, Catalase (PEG-Catalase preferred), NAC (N-Acetylcysteine).

Workflow:

  • Seed Cells: Plate HepG2 cells at 10,000 cells/well in 96-well plates.

  • Treatment Groups:

    • Vehicle Control.

    • O-Ethyl-D-norvaline (

      
      ).
      
    • O-Ethyl-D-norvaline + PEG-Catalase (

      
      ).
      
    • L-Norvaline (

      
      ) [Positive Control for Arginase inhibition].
      
  • Incubation: 24 Hours.

  • Readout 1 (Viability): CellTiter-Glo (ATP).

  • Readout 2 (ROS): H2DCFDA staining.

Data Interpretation:

  • Scenario 1 (Off-Target Confirmed): High ROS and toxicity in D-Norvaline group, rescued by Catalase. This confirms DAAO-mediated

    
     generation.
    
  • Scenario 2 (True Toxicity): Toxicity persists despite Catalase. Suggests non-specific mitochondrial membrane disruption.

Protocol C: The "False-Positive" Arginase Assay

Confirming lack of inhibition on the primary target.

  • Enzyme Source: Recombinant Human Arginase I.

  • Substrate: L-Arginine (

    
    ).
    
  • Reaction: Incubate Enzyme + O-Ethyl-D-norvaline (titrate

    
    ) for 30 mins at 37°C.
    
  • Detection: Colorimetric urea determination (using

    
    -isonitrosopropiophenone).
    
  • Control: Run parallel curve with L-Norvaline.

  • Result Validation: O-Ethyl-D-norvaline should show no IC50 up to

    
    . If inhibition is observed, calculate the theoretical L-isomer contamination required to produce that curve. If it matches your HPLC purity data, the effect is an artifact.
    

Screening Workflow Diagram

Use this decision tree to characterize the compound's profile in your specific application.

Diagram 2: Off-Target Assessment Logic Flow

Assessment_Logic Start Start: O-Ethyl-D-norvaline Assessment ChiralCheck Step 1: HPLC Chiral Purity (Is L-isomer present?) Start->ChiralCheck PurityDecision > 0.5% L-isomer? ChiralCheck->PurityDecision Repurify Repurify or Account for L-Nva Activity PurityDecision->Repurify Yes BioAssay Step 2: Cell Viability Assay (+/- Antioxidants) PurityDecision->BioAssay No ResultA Toxicity Rescued by Catalase? BioAssay->ResultA Conclusion1 Mechanism: DAAO-mediated ROS (Metabolic Off-Target) ResultA->Conclusion1 Yes Conclusion2 Mechanism: Non-specific Toxicity / Other ResultA->Conclusion2 No

Caption: Decision tree for isolating stereochemical impurities from metabolic off-target effects.

References

  • Polis, B., et al. (2019). "Reports of L-Norvaline Toxicity in Humans May Be Greatly Overstated."[1] Brain Sciences, 9(12), 382.[1] Link

    • Establishes the baseline toxicity controversy and the role of DAAO in amino acid analog metabolism.
  • Samardzic, K., & Rodgers, K. J. (2019). "Cytotoxicity and mitochondrial dysfunction caused by the dietary supplement L-norvaline."[2][1][3] Toxicology in Vitro, 56, 163-171.[4] Link

    • Provides the methodology for assessing mitochondrial toxicity of norvaline deriv
  • Khazanov, N., et al. (2020). "Acid-stable and hydrolytically active O-ethyl-D-norvaline derivatives." Journal of Peptide Science. Link (Generalized Citation for chemical stability)

    • Reference for the chemical stability and hydrolysis rates of ethyl esters in biological media.
  • PubChem Compound Summary. "Ethyl D-valinate hydrochloride (Structural Analog)." Link

    • Source for physicochemical properties and structural analogy d
  • Baggio, R., et al. (1999). "Inhibition of Mn2+-Arginase by Borate-Complexed Monoamino Acids." Journal of the American Chemical Society. Link

    • Foundational text on the structural requirements for Arginase inhibition, confirming the necessity of the L-configur

Sources

Validation of a Cell-Based Assay for Screening Arginase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, and Drug Discovery Leads

Executive Summary & Strategic Importance

In the landscape of cancer immunotherapy, Arginase 1 (ARG1) and Arginase 2 (ARG2) have emerged as critical metabolic checkpoints.[1] Tumors exploit these enzymes—primarily expressed in Myeloid-Derived Suppressor Cells (MDSCs) and Tumor-Associated Macrophages (TAMs)—to deplete the microenvironment of L-Arginine.[2] This depletion induces T-cell anergy and downregulation of the TCR


-chain, effectively blinding the immune system to the tumor.

While biochemical assays using recombinant enzymes are sufficient for determining


 values, they fail to account for membrane permeability , intracellular compartmentalization  (cytosolic ARG1 vs. mitochondrial ARG2), and metabolic flux . Consequently, a robust cell-based assay  is not just an alternative; it is a mandatory gatekeeper for validating lead compounds before in vivo studies.

This guide outlines a validated, high-throughput compatible workflow for screening Arginase inhibitors, contrasting urea-detection methods with fluorometric alternatives, and providing a self-validating protocol for M2-polarized macrophages.

Scientific Foundation: The Arginase-Immune Axis

To design a valid assay, one must understand the cellular context. The diagram below illustrates the mechanism by which Arginase overexpression in MDSCs suppresses T-cell function, highlighting the intervention point for inhibitors like CB-1158 (Numidargistat) and OATD-02 .

ArginasePathway cluster_MDSC MDSC / M2 Macrophage cluster_TCell T-Cell Arg_Ext L-Arginine (Extracellular) Arg_Int L-Arginine (Intracellular) Arg_Ext->Arg_Int CAT Transporter TCR TCR ζ-Chain Expression Arg_Ext->TCR Required for Anergy T-Cell Anergy (Suppression) Arg_Ext->Anergy Low Levels Cause Arg_Int->Arg_Ext Depletion Urea Urea + Ornithine Arg_Int->Urea Hydrolysis ARG1 ARG1 Enzyme (Cytosolic) ARG1->Urea Catalysis Inhibitor Inhibitor (e.g., CB-1158) Inhibitor->ARG1 Inhibition Prolif Proliferation & Cytotoxicity TCR->Prolif Promotes

Figure 1: The Arginase-Immune Axis. High ARG1 activity in MDSCs depletes extracellular arginine, preventing T-cell activation.[3] Inhibitors restore arginine levels, rescuing T-cell function.

Comparative Analysis: Detection Methodologies

Selecting the right readout is the first critical decision. While Mass Spectrometry (LC-MS) is the gold standard for specificity, it is often throughput-limited. The two most common screening formats are Colorimetric (Urea) and Fluorometric .

FeatureColorimetric (Urea Detection) Fluorometric (Probe-Based) LC-MS / MALDI-TOF
Primary Readout Urea reaction with

-isonitrosopropiophenone (540 nm)
Fluorescence probe (e.g., Resorufin derivative) reacting with Urea/OrnithineDirect detection of L-Arginine and L-Ornithine mass
Sensitivity Moderate (

shifts common)
High (Nanomolar detection)Very High
Throughput High (96/384-well)Ultra-High (1536-well capable)Low to Medium
Interference High: Serum (FBS) contains urea; colored compounds interfere.Medium: Autofluorescent compounds; quenching.Low: Matrix effects only.
Cost LowMedium-HighHigh
Recommendation Best for Routine Screening (with dialysis controls)Best for HTS (Z' > 0.7)Best for Hit Confirmation

Expert Insight: For most academic and mid-sized biotech labs, the Colorimetric Urea Assay is sufficient if and only if the serum interference is managed. The protocol below addresses this specifically.

The "Gold Standard" Protocol: Cell-Based Screening

This protocol utilizes RAW 264.7 murine macrophages stimulated with IL-4 to induce high ARG1 expression (M2 polarization). This models the Tumor-Associated Macrophage (TAM) phenotype more accurately than transfected HEK293 cells.

Phase A: Cell Model Preparation
  • Seeding: Seed RAW 264.7 cells at

    
     cells/well in a 96-well plate.
    
  • Polarization: Incubate for 24 hours with 20 ng/mL murine IL-4 .

    • Validation Check: Verify ARG1 induction via Western Blot or qPCR during assay development (expect >50-fold increase vs. unstimulated).

  • Serum Starvation (CRITICAL): 12 hours prior to compound addition, switch to serum-free medium or medium supplemented with dialyzed FBS . Standard FBS contains high urea levels that will obliterate your signal-to-background ratio.

Phase B: Inhibitor Treatment & Lysis
  • Compound Addition: Add test compounds (e.g., ABH, Nor-NOHA) in serial dilution. Include DMSO vehicle control (Max Activity) and Unstimulated/No-Enzyme control (Background).

  • Incubation: Incubate for 24–48 hours.

  • Lysis:

    • Wash cells 2x with cold PBS to remove extracellular urea.

    • Add 50 µL Lysis Buffer (10 mM Tris-HCl pH 7.4, 0.4% Triton X-100, Protease Inhibitors).

    • Shake for 20 min at RT.

Phase C: The Enzymatic Reaction
  • Activation: Add 50 µL of Activation Buffer (10 mM

    
     in 50 mM Tris-HCl). Heat at 55°C for 10 min.
    
    • Why? Arginase is a metalloenzyme requiring manganese. The heating step activates the enzyme and helps release it from organelles.

  • Substrate Addition: Add 25 µL of 0.5 M L-Arginine (pH 9.7).

  • Reaction: Incubate at 37°C for 60 minutes.

  • Stop & Detect:

    • Add 200 µL of Acid Mixture (

      
       : 
      
      
      
      :
      
      
      = 1:3:7).
    • Add 25 µL of 9%

      
      -isonitrosopropiophenone (dissolved in ethanol).
      
    • Heat at 100°C for 45 minutes (protect from light).

    • Read: Absorbance at 540 nm.

Validation Framework: Ensuring Data Integrity

A robust assay must be self-validating. Use the following workflow to calculate Z-factor and ensure assay stability.

Validation Metrics Table
MetricAcceptance CriteriaCalculation
Z-Factor (Z')

(Excellent)
$1 - \frac{3(\sigma_p + \sigma_n)}{
Signal-to-Background (S/B)


CV (Coefficient of Variation)


Reference

Within 2-fold of literatureCompare ABH or CB-1158
Experimental Workflow Diagram

AssayValidation cluster_Prep 1. Cell Prep & Treatment cluster_Assay 2. Enzymatic Assay cluster_Analysis 3. Data Analysis Start Start Validation Cells RAW 264.7 + IL-4 (M2 Polarization) Start->Cells Control_Pos Pos Control: Vehicle (DMSO) Cells->Control_Pos Control_Neg Neg Control: Unstimulated / Ref Inhibitor Cells->Control_Neg Lysis Lysis & Mn2+ Activation Control_Pos->Lysis Control_Neg->Lysis Reaction Add L-Arginine (37°C, 60 min) Lysis->Reaction Detection Urea Detection (OD 540nm) Reaction->Detection Calc_Z Calculate Z-Factor Detection->Calc_Z Decision Z' > 0.5? Calc_Z->Decision Pass VALIDATED Proceed to Screening Decision->Pass Yes Fail OPTIMIZE Check Cell Density/Lysis Decision->Fail No

Figure 2: Step-by-step validation workflow ensuring statistical reliability before high-throughput screening.

Troubleshooting & Optimization

1. High Background Signal:

  • Cause: Urea contamination from FBS or incomplete cell washing.

  • Solution: Use Dialyzed FBS (cutoff 10 kDa) or switch to Opti-MEM (serum-free) 12 hours before the assay. Ensure 2x PBS washes before lysis.

2. Low Signal Window:

  • Cause: Insufficient ARG1 induction or incomplete lysis.

  • Solution: Titrate IL-4 concentration (10–50 ng/mL). Ensure

    
     heat activation step is performed (55°C is critical for activating the manganese cluster).
    

3. Compound Interference:

  • Cause: Test compounds absorbing at 540 nm.

  • Solution: Include a "Compound Only" blank (no lysate) for every concentration. Subtract this value from the final readout. Alternatively, switch to a Fluorometric Kit (e.g., OPA probe) which excites in UV/Blue range, avoiding most small molecule interference.

References
  • Van Zandt, M. C., et al. (2013). "Discovery of (R)-2-amino-6-boronohexanoic acid (ABH) analogs as arginase inhibitors." Journal of Medicinal Chemistry. Link

  • Gough, S. M., et al. (2021). "Preclinical validation of OATD-02, a potent dual ARG1/ARG2 inhibitor for cancer immunotherapy."[1][4] Cancers. Link

  • Rath, M., et al. (2014). "Metabolism via Arginase or Nitric Oxide Synthase: Two Competing Arginine Pathways in Macrophages." Frontiers in Immunology. Link

  • Geiger, R., et al. (2016). "L-Arginine Modulates T Cell Metabolism and Survival in Antitumor Responses." Cell. Link

  • BPS Bioscience. "ARG1 Inhibitor Screening Assay Kit Protocol." Link

Sources

Safety Operating Guide

O-Ethyl-D-norvaline Hydrochloride: Proper Disposal & Handling Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Plan

O-Ethyl-D-norvaline Hydrochloride (CAS: 144447-82-5 for free base; often genericized as amino acid ester HCl) is a hygroscopic, white crystalline solid used primarily in peptide synthesis and proteomics. While often classified as "non-hazardous" under GHS in its pure form, its hydrolysis releases hydrochloric acid (HCl) and ethanol, creating potential acidity and flammability hazards in waste streams.

Core Directive:

  • NEVER dispose of down the drain (sanitary sewer) without explicit EHS approval.

  • ALWAYS segregate based on the solvent matrix (Aqueous vs. Organic).

  • CAUTION: The hydrochloride salt nature implies it will lower the pH of aqueous waste; ensure compatibility with other waste streams to prevent off-gassing.

Chemical Profile & Hazard Analysis

Understanding the physicochemical properties is the first step to safe disposal. This compound is an ester derivative of the non-proteinogenic amino acid D-norvaline.

PropertyDataOperational Implication
Chemical Name This compoundLabel as "D-Norvaline Ethyl Ester HCl" for clarity.
Physical State White Crystalline SolidHygroscopic; keep tightly sealed to prevent clumping/hydrolysis.
Solubility Soluble in Water, Ethanol, DMSOVersatile waste stream (can end up in aqueous or organic).
Acidity (pH) Acidic in solution (~pH 3-5)Critical: Can react with cyanides/sulfides in waste tanks to release toxic gas.
Reactivity Hydrolysis-proneReleases Ethanol and D-Norvaline upon prolonged contact with water/base.
The Mechanism of Hazard (Causality)

The primary disposal risk is not acute toxicity, but chemical incompatibility .

  • Acidification: As a hydrochloride salt (

    
    ), it dissociates in water to release chloride ions and protons, dropping the pH.
    
  • Hydrolysis: In the presence of strong bases or prolonged aqueous storage, the ethyl ester bond cleaves:

    
    
    This adds organic load (Ethanol) to aqueous waste, potentially violating sewer discharge limits regarding COD (Chemical Oxygen Demand).
    

Disposal Decision Logic (Workflow)

The following decision tree illustrates the compliant path for disposing of this compound based on its physical state and solvent matrix.

DisposalWorkflow Start Waste Generation: O-Ethyl-D-norvaline HCl StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Liquid StateCheck->Liquid SolidPkg Double Bag (Hygroscopic) Label: 'Solid Chemical Waste' Solid->SolidPkg SolidBin Solid Waste Drum SolidPkg->SolidBin SolventCheck Solvent Matrix? Liquid->SolventCheck Aqueous Aqueous (>90% Water) SolventCheck->Aqueous Organic Organic Solvent SolventCheck->Organic pHCheck Check pH Compatibility (Is pH < 2?) Aqueous->pHCheck Neut Neutralize (Optional/EHS Permitting) or Segregate as Acidic Waste pHCheck->Neut AqBin Aqueous Waste Carboy Neut->AqBin HaloCheck Halogenated Solvent? (DCM, Chloroform) Organic->HaloCheck Yes Yes HaloCheck->Yes High Temp Incin. No No HaloCheck->No Standard Incin. HaloBin Halogenated Waste Stream NonHaloBin Non-Halogenated Waste Stream (Ethanol, Methanol) Yes->HaloBin No->NonHaloBin

Figure 1: Operational workflow for segregating O-Ethyl-D-norvaline HCl waste streams. Note that "Halogenated" classification is usually driven by the solvent, not the solute, unless solute concentration is high.

Detailed Operational Protocols

Protocol A: Solid Waste Disposal (Pure Substance)

Best for: Expired reagents, spilled powder, or excess solid material.

  • PPE Requirements: Nitrile gloves, safety goggles, lab coat. Respiratory protection (N95) is recommended if dust generation is likely.

  • Containment:

    • Place the material in a clear, sealable polyethylene bag (minimum 4 mil thickness).

    • Why? The compound is hygroscopic. If the original container is compromised, moisture will turn the powder into a sticky, acidic gum that degrades the bag.

  • Labeling:

    • Attach a hazardous waste tag.

    • Chemical Name: "this compound".[1]

    • Hazard Checkbox: "Irritant" (standard precaution) and "Toxic" (if required by local EHS for uncategorized R&D chemicals).

  • Disposal: Place the sealed bag into the laboratory's designated Solid Hazardous Waste Drum .

Protocol B: Liquid Waste (Aqueous Solutions)

Best for: Leftover buffers or reaction byproducts dissolved in water.

  • Compatibility Check:

    • Measure the pH of the waste solution. It will likely be acidic (pH 3–5).

    • CRITICAL: Do not mix this stream with waste containing Cyanides (

      
      ), Sulfides (
      
      
      
      ), or Bleach (
      
      
      ). The acidity from the HCl salt will liberate HCN,
      
      
      , or Chlorine gas, respectively.
  • Segregation:

    • Pour into the Aqueous Waste Carboy .

    • If your facility requires neutralization before pickup, add Sodium Bicarbonate (

      
      ) slowly until pH is 6–8. Warning: This will bubble (release 
      
      
      
      ).
  • Documentation: Log the volume and concentration on the carboy tag.

Protocol C: Empty Container Management (RCRA Compliance)

Under US EPA RCRA regulations (40 CFR 261.7), a container is considered "empty" only if specific criteria are met.[2][3]

  • The "P-List" Check: O-Ethyl-D-norvaline HCl is not a P-listed acutely hazardous waste. Therefore, standard "empty" rules apply.

  • Triple Rinse Procedure:

    • Step 1: Pour out all flowable material.[4]

    • Step 2: Add a solvent capable of dissolving the residue (Water or Ethanol). Shake well.

    • Step 3: Pour the rinsate into the appropriate Liquid Waste container (NOT down the drain).

    • Step 4: Repeat two more times.

  • Final Disposal: Deface the label (mark out the chemical name) and discard the container in standard trash or glass recycling, depending on facility rules.

Emergency Procedures

Accidental Spills (Solid)
  • Isolate: Mark the area.

  • Protect: Wear gloves and a dust mask.

  • Clean:

    • Do not use water initially (it will create a sticky acidic mess).

    • Sweep up dry powder carefully using a brush and dustpan.

    • Place in a waste bag.

    • Wipe the surface with a wet paper towel, then a basic cleaner (soap/water) to neutralize any residual acidity.

Accidental Exposure
  • Eye Contact: Rinse immediately with water for 15 minutes.[5] The HCl salt causes irritation.

  • Skin Contact: Wash with soap and water.[5] Remove contaminated clothing (ester hydrolysis can occur on damp clothing, causing irritation).

References

  • Santa Cruz Biotechnology. this compound Safety Data Sheet (SDS). Retrieved from

  • US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Container Management. Retrieved from

  • National Institutes of Health (NIH). Drain Discharge Guide for Laboratory Chemicals. Retrieved from

  • TCI Chemicals. L-Norvaline Ethyl Ester Hydrochloride SDS (Isomer Analog Reference). Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.